N-Hydroxyguanidine
Description
Properties
IUPAC Name |
2-hydroxyguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHRSAKANVBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6345-29-5 (sulfate[2:1]) | |
| Record name | Hydroxyguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00156915 | |
| Record name | Hydroxyguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-21-4 | |
| Record name | Hydroxyguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxyguanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanidine, hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Hydroxyguanidine: A Guide to Synthesis, Characterization, and Core Principles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-hydroxyguanidine (NHG) is a molecule of significant interest in medicinal chemistry and drug development, primarily recognized for its roles as an antineoplastic and antiviral agent.[1][2] Structurally, it incorporates features of both guanidine and hydroxyurea, contributing to its diverse biological activities.[3] It is a crucial intermediate and structural motif in the synthesis of more complex bioactive molecules, including derivatives that show significantly enhanced potency against cancer cell lines and viruses.[2][3] Furthermore, N-hydroxyguanidines are known substrates for nitric oxide synthases (NOS), participating in redox reactions that lead to the formation of nitric oxide (NO), a vital signaling molecule in various physiological processes.[3][4][5]
This guide provides a comprehensive overview of the synthesis and characterization of N-hydroxyguanidine, grounded in field-proven insights and authoritative methods. It is designed to equip researchers with the necessary knowledge to produce and validate this compound with high fidelity.
Part 1: Synthesis of N-Hydroxyguanidine – A Mechanistic Approach
The synthesis of N-hydroxyguanidine and its derivatives primarily involves the guanidinylation of a hydroxylamine source. The choice of reagents and reaction conditions is critical and is dictated by factors such as substrate stability, desired purity, and scalability. While various strategies exist, including those employing protecting groups, protecting-group-free approaches have become highly favored due to their operational simplicity and avoidance of the unexpected instability observed in some fully protected N-alkyl-N-hydroxyguanidines.[3][6]
Core Synthetic Strategy: Guanidinylation of Hydroxylamine
The most direct and widely adopted method for preparing N-hydroxyguanidine is the reaction of hydroxylamine (or its salt form, such as hydroxylamine sulfate) with a suitable guanidinylating agent. This approach hinges on the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbon of the guanidinylating reagent.
Sources
- 1. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyguanidine 6345-29-5 [sigmaaldrich.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
N-Hydroxyguanidine as a Nitric Oxide Donor: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxyguanidine (NHG) and its derivatives represent a fascinating class of compounds that have garnered significant attention for their ability to generate nitric oxide (NO), a critical signaling molecule in myriad physiological and pathophysiological processes. Unlike conventional NO donors, NHG's capacity to release NO is intricately linked to specific enzymatic and chemical environments, offering a unique potential for controlled and targeted delivery. This technical guide provides an in-depth exploration of the multifaceted mechanisms governing NO release from NHG, offering field-proven insights for researchers in pharmacology and drug development. We will dissect the enzymatic and non-enzymatic pathways, analyze the reaction byproducts, and provide validated experimental protocols to empower further investigation into this promising class of therapeutic agents.
Introduction to N-Hydroxyguanidine
N-hydroxyguanidine (NHG) is an organic compound that integrates the structural features of both guanidine and hydroxyurea.[1][2] This unique structure confers a diverse range of biological activities, including antiviral and antineoplastic properties.[2][3] However, its most compelling role in modern pharmacology is its function as a precursor, or "donor," of nitric oxide (NO).
Nitric oxide is a gaseous free radical that acts as a crucial local mediator in the cardiovascular, nervous, and immune systems.[4] It is endogenously synthesized by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[4] Given NO's potent vasodilatory, anti-proliferative, and neurotransmissive effects, the development of drugs that can deliver NO to specific tissues in a controlled manner is a major goal in therapeutic design.[4] NHG stands out as a promising candidate due to its ability to serve as a substrate for NOS, effectively hijacking the body's own machinery to produce NO where it is needed.[5]
Core Mechanisms of Nitric Oxide Release
The release of nitric oxide from N-hydroxyguanidine is not a simple, spontaneous decomposition. It is a nuanced process governed by distinct, context-dependent pathways. Understanding these mechanisms is paramount for designing effective NHG-based therapeutics.
Enzymatic Pathway: The Role of Nitric Oxide Synthase (NOS)
The primary and most therapeutically relevant mechanism for NO generation from NHG is its oxidation by nitric oxide synthases.[5] NHG and, more specifically, its substituted derivatives can act as substrates for all three major NOS isoforms (nNOS/NOS I, iNOS/NOS II, and eNOS/NOS III).[6][7]
The catalytic process is analogous to the second step of endogenous NO synthesis from Nω-hydroxy-L-arginine (NOHA), the natural intermediate.[6] The reaction is strictly dependent on the presence of the NOS enzyme, molecular oxygen (O₂), and essential cofactors, most notably (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄) and NADPH.[1][6] The overall stoichiometry of this enzymatic reaction results in the formation of nitric oxide and the corresponding urea derivative in a 1:1 molar ratio.[6]
Causality Insight: The requirement for BH₄ is critical. In the absence of this cofactor, the enzyme becomes "uncoupled," leading to the production of superoxide instead of NO. For NHG to be an effective NO donor via this pathway, the target tissue must have sufficient BH₄ bioavailability.
The efficiency and selectivity of this process are heavily influenced by the structure of the NHG derivative. Structure-activity relationship (SAR) studies have revealed two crucial factors:
-
A Monosubstituted N-hydroxyguanidine Function: Disubstituted N-hydroxyguanidines, amidoximes, and ketoximes fail to produce NO, highlighting the specific structural requirement of the C=NOH moiety for enzyme recognition and catalysis.[6][7]
-
Substituent Properties: For N-aryl N'-hydroxyguanidines, the presence of a relatively small, non-electron-withdrawing substituent on the phenyl ring is critical for productive interaction with a hydrophobic cavity near the NOS catalytic site.[6][7] This opens the possibility of designing isoform-selective substrates; for example, N-(para-chlorophenyl) and N-(para-methylphenyl) derivatives have been identified as selective substrates for NOS II.[6]
Non-Enzymatic Pathways: Chemical Oxidation
In the absence of enzymes, NHG can be chemically oxidized to release nitrogen oxides. The specific product profile—whether it yields beneficial NO or other species like nitroxyl (HNO) or nitrous oxide (N₂O)—is critically dependent on the oxidizing agent employed.[8][9]
-
NO-Generating Oxidation: Strong oxidizing agents, such as lead tetra-acetate (Pb(OAc)₄) or a combination of potassium ferricyanide and hydrogen peroxide (K₃Fe(CN)₆/H₂O₂), are capable of oxidizing NHG to produce significant amounts of nitric oxide.[8][9]
-
HNO/N₂O-Generating Oxidation: Milder oxidizing agents, including lead oxide (PbO₂) and silver carbonate (Ag₂CO₃), result in the release of nitrous oxide (N₂O).[8] This is presumed to occur via the initial formation of nitroxyl (HNO), a highly reactive and potent vasorelaxant species in its own right, which can then dimerize and dehydrate to form N₂O.[8][10]
Trustworthiness Insight: These differential outcomes highlight a critical consideration in drug development. The in vivo redox environment of target tissues could significantly influence the therapeutic effect of an NHG-based drug, potentially shifting its action from NO-mediated signaling to HNO-mediated effects.
| Oxidizing Agent | Primary Nitrogen Oxide Product(s) | Reference(s) |
| Lead Tetra-acetate (Pb(OAc)₄) | Nitric Oxide (NO) | [8][9] |
| K₃Fe(CN)₆ / H₂O₂ | Nitric Oxide (NO) | [8][9] |
| Lead Oxide (PbO₂) | Nitroxyl (HNO) → Nitrous Oxide (N₂O) | [8] |
| Silver Carbonate (Ag₂CO₃) | Nitroxyl (HNO) → Nitrous Oxide (N₂O) | [8] |
| Horseradish Peroxidase / H₂O₂ | Nitric Oxide (NO) | [11] |
Interaction with Reactive Nitrogen Species (RNS)
NHG can also react with existing nitrogen oxides, such as NO itself or the potent oxidant peroxynitrite (ONOO⁻).[12] This reaction forms an N-nitroso-N-hydroxy/diazeniumdiolate-like intermediate.[12] The subsequent decomposition of this adduct is highly pH-dependent and can generate either NO or N₂O.[12]
-
Low pH (Acidic Conditions): Decomposition primarily yields nitric oxide (NO) and ureas.
-
High pH (Basic Conditions): Decomposition favors the formation of nitrous oxide (N₂O) and cyanamides.
This pathway is particularly relevant in inflammatory environments where there is a high background level of NO and other RNS produced by enzymes like iNOS. The reaction of NHG with endogenously produced NO can generate a more stable vasodilator adduct, effectively potentiating and prolonging the biological signal.[13]
Key Byproducts and Their Biological Significance
The decomposition of NHG yields not only NO but also a range of byproducts whose biological activities must be considered.
| Product | Generating Condition | Biological Significance | Reference(s) |
| Urea Derivatives | NOS-catalyzed oxidation; low-pH decomposition of RNS adducts. | Generally considered biologically inert; an end product of the reaction. | [6][12] |
| Nitroxyl (HNO) | Mild chemical oxidation; reactions in some heme-protein models. | Potent vasodilator and inotrope, distinct from NO. May contribute to overall pharmacological effect. | [8][10][14] |
| Nitrous Oxide (N₂O) | Basic-pH decomposition of RNS adducts; dimerization of HNO. | Anesthetic gas; biological role at low concentrations is less clear. | [10][12] |
| Cyanamides | Basic-pH decomposition of RNS adducts. | Can be reactive; potential for off-target effects. | [12] |
Experimental Methodologies for Studying NHG as an NO Donor
To validate claims and elucidate mechanisms, rigorous and reproducible experimental protocols are essential.
Protocol: Quantification of NO Release via the Griess Assay
This protocol describes an indirect method for quantifying NO release by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). This is a self-validating system as it includes a nitrate reduction step, ensuring total NOx is measured.
Principle: Nitrate is first enzymatically reduced to nitrite by nitrate reductase. Total nitrite is then detected as a colored azo dye product by reaction with sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) under acidic conditions. The absorbance at ~540 nm is proportional to the total nitrite concentration.
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a stock solution of NHG in an appropriate buffer (e.g., 100 mM HEPES, pH 7.4).
-
In a microcentrifuge tube, set up the reaction mixture. For enzymatic reactions, include purified NOS, NADPH, BH₄, calmodulin, Ca²⁺, and L-arginine (as a control) or NHG. For chemical oxidation, include the oxidizing agent.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by removing the enzyme (e.g., via spin filtration) or quenching the chemical reaction.
-
-
Nitrate Reduction:
-
To 50 µL of the reaction supernatant, add 10 µL of nitrate reductase (e.g., from Aspergillus) and 10 µL of its NADPH cofactor solution.
-
Incubate for 30 minutes at room temperature to convert all nitrate to nitrite.
-
-
Color Development (Griess Reaction):
-
Add 100 µL of 1% sulfanilamide in 5% phosphoric acid to the sample.
-
Incubate for 10 minutes, protected from light.
-
Add 100 µL of 0.1% NED in water.
-
Incubate for another 10 minutes, protected from light. A pink/magenta color will develop.
-
-
Quantification:
-
Measure the absorbance of the samples at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM) that has undergone the same process.
-
Calculate the concentration of NOx in the samples by interpolating from the standard curve.
-
Protocol Concept: Direct Detection of NO via EPR Spectroscopy
For unambiguous identification of the NO radical, Electron Paramagnetic Resonance (EPR) spectroscopy is the gold standard.
Principle: The NO radical is paramagnetic but has a short half-life and gives a broad EPR signal in solution. To detect it, a "spin trap" is used. NO reacts with an iron-dithiocarbamate complex, such as Fe²⁺-(MGD)₂, to form a stable paramagnetic adduct, Fe²⁺-(MGD)₂-NO, which has a characteristic and easily identifiable three-line EPR spectrum.
Conceptual Workflow:
-
Prepare the spin trap complex by mixing ferrous sulfate with an MGD (N-methyl-D-glucamine dithiocarbamate) solution under anaerobic conditions.
-
Add the NHG and the initiating components (e.g., NOS enzyme and cofactors) to the spin trap solution in an EPR-compatible capillary tube.
-
Immediately place the tube in the cavity of an EPR spectrometer and begin recording spectra over time.
-
The appearance of a characteristic triplet signal confirms the generation of the NO radical.
Applications and Future Perspectives
The unique mechanisms of action of N-hydroxyguanidines position them as highly versatile tools for drug development.
-
Targeted NO Delivery: The development of NHG derivatives that are selective substrates for a specific NOS isoform is a key area of research.[6] An iNOS-selective substrate could, for example, deliver cytotoxic levels of NO specifically to inflamed tissues or tumors where iNOS is overexpressed, sparing healthy tissue.
-
Anticancer and Antiviral Therapy: The inherent antiproliferative properties of NHG, combined with its ability to generate NO (which can also be cytotoxic at high concentrations), make it a candidate for dual-action anticancer and antiviral agents.[1][3]
-
Cardiovascular Disease: eNOS-selective substrates could provide localized vasodilation and anti-platelet effects in the vasculature, offering a potential treatment for hypertension or thrombosis with fewer systemic side effects than traditional organic nitrates.
The primary challenge lies in optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to ensure sufficient delivery to the target tissue and to control the balance between NO, HNO, and other potential byproducts. Future research will undoubtedly focus on refining the molecular structure of NHG derivatives to achieve greater isoform selectivity and predictable in vivo behavior.
References
-
Hobbs, A. J., Fukuto, J. M., & Ignarro, L. J. (1994). Formation of donors of nitric and nitrous oxides from N G-hydroxy-L-arginine and other N-hydroxyguanidines. British journal of pharmacology, 113(3), 735. [Link]
-
Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical pharmacology, 50(12), 1995-2000. [Link]
-
Cai, T. B., Lu, D., & Wang, P. G. (2005). N-hydroxyguanidines as substrates of nitric oxide synthases. Current topics in medicinal chemistry, 5(7), 721-736. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxyguanidine. PubChem Compound Summary for CID 80668. [Link]
-
Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical pharmacology, 43(3), 607-613. [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of medicinal chemistry, 27(2), 236-238. [Link]
-
Nigro, A. P., Smith, B. C., Witek, R. P., & Poulos, T. L. (2013). Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant: a model for the reactions of nitric oxide synthase. Journal of inorganic biochemistry, 129, 137-142. [Link]
-
Renodon-Cornière, A., et al. (2002). N-aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of medicinal chemistry, 45(5), 944-952. [Link]
-
Morris, S. M., Jr. (2016). Arginase: a multifaceted enzyme important in health and disease. American Journal of Clinical Nutrition, 104(4), 929-933. [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry. [Link]
-
Cai, T., Xian, M., & Wang, P. G. (2002). Electrochemical and peroxidase oxidation study of N'-hydroxyguanidine derivatives as NO donors. Bioorganic & medicinal chemistry letters, 12(11), 1507-1510. [Link]
-
Caldwell, R. B., Toque, H. A., Narayanan, S. P., & Caldwell, R. W. (2015). Arginase: an old enzyme with new tricks. Trends in pharmacology sciences, 36(6), 395-405. [Link]
-
Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. ScienceOpen. [Link]
-
Renodon-Cornière, A., et al. (2002). N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry, 45(5), 944-952. [Link]
-
Błaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of medicinal chemistry, 63(13), 7136-7147. [Link]
-
Butler, A. R., & Feelisch, M. (2008). Recent developments in nitric oxide donor drugs. British journal of pharmacology, 154(3), 563-571. [Link]
-
Snider, M. J., & Wolfenden, R. (2014). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 136(2), 856-861. [Link]
-
Sortino, S., et al. (2014). Stepwise Nitric Oxide Release and Antibacterial Activity of a Nitric Oxide Photodonor Hosted within Cyclodextrin Branched Polymer Nanocarriers. Molecular pharmaceutics, 11(7), 2326-2334. [Link]
-
Sikka, S. S., & Banerjee, A. K. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. [Link]
-
Zembowicz, A., et al. (1992). NG-hydroxy-L-arginine and hydroxyguanidine potentiate the biological activity of endothelium-derived relaxing factor released from the rabbit aorta. Biochemical and biophysical research communications, 189(2), 711-716. [Link]
-
Błaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Request PDF on ResearchGate. [Link]
-
Dijols, S., et al. (2001). N-hydroxyguanidines as new heme ligands: UV-visible, EPR, and resonance Raman studies of the interaction of various compounds bearing a C=NOH function with microperoxidase-8. Biochemistry, 40(33), 10029-10039. [Link]
-
Kurmi, M., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of pharmaceutical and biomedical analysis, 229, 115338. [Link]
-
Lee, T. T., et al. (2023). Mechanistic and Structural Insights into a Divergent PLP-Dependent l-Enduracididine Cyclase from a Toxic Cyanobacterium. ACS Catalysis, 13(15), 10098-10108. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrochemical and peroxidase oxidation study of N'-hydroxyguanidine derivatives as NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NG-hydroxy-L-arginine and hydroxyguanidine potentiate the biological activity of endothelium-derived relaxing factor released from the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant: A model for the reactions of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
N-Hydroxyguanidine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications
Abstract
N-Hydroxyguanidine (NHG) stands as a molecule of significant interest at the crossroads of organic synthesis and medicinal chemistry. Structurally embodying features of both guanidine and hydroxyurea, NHG has emerged from a historical curiosity into a versatile pharmacophore and a critical tool in biochemical research. This in-depth technical guide provides a comprehensive overview of N-hydroxyguanidine, from its initial discovery in the late 19th century to the evolution of its synthetic methodologies and its multifaceted roles as a nitric oxide donor, an enzyme inhibitor, and a scaffold for anticancer and antiviral agents. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into its synthesis and applications, supported by detailed protocols and mechanistic diagrams.
Historical Perspective: The Genesis of N-Hydroxyguanidine
The journey of N-hydroxyguanidine begins in the late 19th century, a period of foundational discoveries in organic chemistry. The first documented synthesis of N-hydroxyguanidine is credited to Prausnitz in 1883. This early work laid the groundwork for future investigations into this unique molecule. For much of its early history, N-hydroxyguanidine remained a compound of academic interest, primarily explored within the context of the chemistry of guanidine and hydroxylamine derivatives.
It was not until the latter half of the 20th century that the biological potential of N-hydroxyguanidine and its derivatives began to be unveiled. In 1984, a significant publication highlighted the anticancer and antiviral activities of novel N-hydroxyguanidine derivatives[1]. This study demonstrated that by modifying the lipophilic and electronic properties of the parent molecule, derivatives could be synthesized that were significantly more potent than both hydroxyurea and the parent hydroxyguanidine against leukemia cells and Rous sarcoma virus[1]. This seminal work opened the door to the exploration of N-hydroxyguanidine as a promising scaffold in drug discovery.
The 1990s marked a pivotal decade in the history of N-hydroxyguanidine with the discovery of its profound role in the nitric oxide (NO) pathway. Researchers identified Nω-hydroxy-L-arginine (NOHA), a derivative of N-hydroxyguanidine, as a key intermediate in the biosynthesis of nitric oxide from L-arginine by nitric oxide synthase (NOS)[2][3]. This discovery was a monumental step in understanding cardiovascular and cellular signaling and solidified the importance of the N-hydroxyguanidine moiety in biological systems. Furthermore, this era saw the development of specific arginase inhibitors, including N-hydroxy-guanidinium derivatives, to modulate NO production, with implications for treating cardiovascular diseases[4].
The Evolving Landscape of N-Hydroxyguanidine Synthesis
The synthetic approaches to N-hydroxyguanidine and its derivatives have evolved considerably since its initial discovery, driven by the need for more efficient, scalable, and versatile methods.
Classical Approach: Reaction of Hydroxylamine with Cyanamide
The foundational method for synthesizing N-hydroxyguanidine involves the reaction of hydroxylamine with cyanamide. This straightforward approach combines the nucleophilicity of hydroxylamine with the electrophilic carbon of cyanamide to form the N-hydroxyguanidine backbone. The reaction is typically carried out in an aqueous or alcoholic solution. While historically significant, this method can present challenges in terms of purification and yield, particularly when dealing with substituted derivatives.
Modern Synthetic Methodologies
The growing interest in N-hydroxyguanidine derivatives for therapeutic applications has spurred the development of more sophisticated and efficient synthetic strategies.
One effective method involves the guanidinylation of N-arylhydroxylamines using reagents like 3,5-dimethylpyrazole-1-carboximidamide. This approach allows for the direct functionalization of hydroxylamine derivatives and has been successfully employed in the synthesis of N-alkyl-N-hydroxyguanidines with moderate to high yields (45–78%)[5]. A key advantage of this method is that it often does not require protecting groups for the hydroxylamine, simplifying the synthetic sequence[5]. However, the stability of intermediates can be a limiting factor for scalability[5].
A significant advancement in the synthesis of N-hydroxyguanidines is the development of a one-pot procedure for converting primary amines to protected N(G)-hydroxyguanidines[5]. This method utilizes cyanamide derivatives and hydroxylamine analogs under mild conditions. A notable application of this is the high-yield synthesis of N(G)-hydroxy-L-arginine from L-arginine, achieving a 92% yield after deprotection[5]. The versatility of this method with various aliphatic and aromatic amines makes it a powerful tool for creating diverse libraries of N-hydroxyguanidine derivatives[5].
Experimental Protocol: One-Pot Synthesis of Protected N(G)-Hydroxyguanidines from Primary Amines
This protocol is a generalized representation based on modern synthetic approaches.
Materials:
-
Primary amine (1.0 eq)
-
Bis-Boc-protected cyanamide (1.1 eq)
-
Hydroxylamine analog (e.g., O-benzylhydroxylamine) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the primary amine in anhydrous THF under an inert atmosphere, add the bis-Boc-protected cyanamide.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add the hydroxylamine analog to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting protected N(G)-hydroxyguanidine derivative by flash column chromatography on silica gel.
-
Deprotection of the protecting groups (e.g., Boc and benzyl) can be achieved under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for benzyl) to yield the final N-hydroxyguanidine.
Diagram: Synthetic Workflow for One-Pot N-Hydroxyguanidine Synthesis
Caption: A generalized workflow for the one-pot synthesis of N-hydroxyguanidine derivatives from primary amines.
Physicochemical Properties of N-Hydroxyguanidine
A thorough understanding of the physicochemical properties of N-hydroxyguanidine is essential for its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | CH₅N₃O | [5][6][7] |
| Molecular Weight | 75.07 g/mol | [5][6][7] |
| CAS Number | 13115-21-4 | [5][6] |
| pKa | ~8.1 (for N-hydroxyguanidinium) | |
| Solubility | Soluble in water. | |
| Appearance | Typically a solid, often supplied as a sulfate salt. |
Stability: N-hydroxyguanidines are generally stable compounds when stored at low temperatures (-20 °C). However, some protected intermediates can be unstable, particularly in the presence of moisture or under basic conditions, which can complicate synthesis and handling[5].
Spectral Data: The structural characterization of N-hydroxyguanidine and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure of synthesized derivatives.
-
Infrared (IR) Spectroscopy: IR spectra of N-hydroxyguanidines show characteristic absorption bands for N-H and O-H stretching, as well as C=N stretching.
Biological Activities and Therapeutic Potential
The unique chemical structure of N-hydroxyguanidine underpins its diverse biological activities, making it a molecule of significant therapeutic interest.
Nitric Oxide Donor
N-hydroxyguanidines are not spontaneous NO donors; they require enzymatic catalysis, primarily by nitric oxide synthases (NOS), to release nitric oxide[5]. Nω-hydroxy-L-arginine (NOHA) is the natural intermediate in the conversion of L-arginine to NO by NOS[2][3]. This property is central to the potential therapeutic applications of N-hydroxyguanidine derivatives in cardiovascular diseases where NO bioavailability is compromised.
Diagram: N-Hydroxyguanidine in the Nitric Oxide Synthase (NOS) Cycle
Caption: The enzymatic conversion of L-arginine to L-citrulline and nitric oxide via the Nω-hydroxy-L-arginine intermediate.
Arginase Inhibition
Arginase is an enzyme that competes with NOS for their common substrate, L-arginine. By inhibiting arginase, N-hydroxyguanidine derivatives can increase the bioavailability of L-arginine for NOS, thereby enhancing NO production. This mechanism is particularly relevant for conditions associated with endothelial dysfunction.
Anticancer and Antiviral Activities
N-hydroxyguanidine and its derivatives have demonstrated significant potential as anticancer and antiviral agents[1][5]. The mechanism of action is believed to involve the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, similar to the action of hydroxyurea.
Table: Comparative Biological Activity of N-Hydroxyguanidine Derivatives
| Compound/Derivative | Target/Assay | Activity (ID₅₀/IC₅₀) | Reference |
| N-Hydroxyguanidine Derivatives | L1210 Leukemia Cells | 7.80 - 126 µM | [1] |
| N-Hydroxyguanidine Derivatives | Rous Sarcoma Virus | 2.76 - 195.2 µM | [1] |
| Hydroxyurea | L1210 Leukemia Cells | ~10-fold less active than derivatives | [1] |
| N-hydroxy-guanidinium | Arginase Inhibition | Potent Inhibition | [4] |
Conclusion and Future Directions
N-Hydroxyguanidine has traversed a remarkable path from a 19th-century chemical novelty to a 21st-century molecule of significant therapeutic promise. Its journey underscores the importance of fundamental chemical research in uncovering new biological functions and therapeutic opportunities. The continuous evolution of synthetic methodologies has made a diverse range of N-hydroxyguanidine derivatives more accessible for biological evaluation.
Future research in this field is likely to focus on several key areas:
-
Development of Isoform-Specific NOS Substrates and Arginase Inhibitors: Fine-tuning the structure of N-hydroxyguanidine derivatives to achieve selectivity for different NOS and arginase isoforms will be crucial for developing targeted therapies with fewer side effects.
-
Elucidation of Anticancer and Antiviral Mechanisms: A deeper understanding of the precise molecular targets and mechanisms underlying the anticancer and antiviral effects of N-hydroxyguanidine derivatives will guide the design of more potent and selective agents.
-
Prodrug Strategies: The development of prodrugs of N-hydroxyguanidine derivatives can help overcome challenges related to stability and targeted delivery, enhancing their therapeutic efficacy.
References
-
Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - Frontiers. (2013). Frontiers in Immunology. [Link]
-
Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto Libraries. [Link]
-
N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed. (1991). PubMed. [Link]
-
Prodrug design for the potent cardiovascular agent Nω-hydroxy-l-arginine (NOHA): Synthetic approaches and physicochemical characterization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Participants in NO synthesis from L-arginine | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
-
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed. (1984). PubMed. [Link]
-
Hydroxyguanidine | CH5N3O | CID 80668 - PubChem. (n.d.). PubChem. [Link]
-
(PDF) N-Omega-Hydroxy-L-Arginine is an intermediate in the biosynthesis of nitric-oxide from L-arginine - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines - PubMed. (2006). PubMed. [Link]
-
Guanidine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - ACS Publications. (1984). ACS Publications. [Link]
-
Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega. (2018). ACS Publications. [Link]
- US2464247A - Preparation of guanidine sulfates - Google Patents. (n.d.).
-
HYDROXYGUANIDINE - gsrs. (n.d.). Global Substance Registration System. [Link]
- CN105061267A - N-hydroxyguanidine NO donor derivatives of bexarotene and preparation ... - Google Patents. (n.d.).
Sources
- 1. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
N-Hydroxyguanidine as a Substrate for Nitric Oxide Synthase: A Technical Guide
Abstract
This technical guide provides an in-depth examination of N-Hydroxyguanidine (NHG) and its derivatives as substrates for the three isoforms of nitric oxide synthase (NOS). Moving beyond the canonical L-arginine pathway, we explore the unique biochemical mechanism of NHG oxidation, the critical regulatory role of the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and the comparative kinetics of nitric oxide (NO) generation. This document is intended for researchers, biochemists, and drug development professionals, offering both foundational scientific insights and detailed, field-proven experimental protocols for investigating NHG metabolism. We consolidate current knowledge to present NHG not only as a valuable tool for probing NOS function but also as a scaffold for developing novel, isoform-selective NO-donating therapeutics.
Introduction: Beyond the Canonical Substrate
Nitric oxide (NO) is a pleiotropic signaling molecule central to cardiovascular homeostasis, neurotransmission, and immune responses.[1] Its biosynthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III).[2][3] All three isoforms catalyze the oxidation of the terminal guanidinium nitrogen of L-arginine to produce NO and L-citrulline in a complex, two-step monooxygenation reaction that requires molecular oxygen and NADPH as co-substrates.[2]
The canonical pathway proceeds via a stable intermediate, Nω-hydroxy-L-arginine (NOHA).[2] This has led to the exploration of other guanidine-based molecules that could potentially hijack this enzymatic machinery. N-Hydroxyguanidine (NHG), a structural analogue of the NOHA reactive moiety, has emerged as a compound of significant interest.[4] It can serve as a direct substrate for the second step of the NOS catalytic cycle, bypassing the initial hydroxylation of L-arginine. This property makes NHG and its derivatives powerful pharmacological tools to investigate NOS mechanisms and valuable lead compounds for developing novel therapeutics that can generate NO in a controlled, and potentially isoform-selective, manner.[5] This guide will dissect the mechanism, kinetics, and experimental methodologies associated with NHG as a NOS substrate.
The Dichotomous Role of Tetrahydrobiopterin (BH4) in NHG Oxidation
The metabolism of N-hydroxyguanidines by NOS is critically dependent on the presence of the cofactor tetrahydrobiopterin (BH4). The availability of BH4 acts as a molecular switch, dictating the chemical nature of the reaction and its products.
BH4-Coupled Reaction: The Monooxygenase Pathway
In the presence of saturating concentrations of BH4, the NOS enzyme functions as a highly selective monooxygenase. The BH4-replete enzyme utilizes its heme Fe(II)-O2 complex to catalyze a controlled, one-electron oxidation of the N-hydroxyguanidine substrate.[6] This selective monooxygenation yields two primary products in a 1:1 molar ratio: nitric oxide (NO) and the corresponding urea derivative.[6] This reaction is analogous to the second step of the natural L-arginine pathway (the conversion of NOHA to citrulline and NO). Importantly, this pathway is not inhibited by superoxide dismutase (SOD), confirming that superoxide is not the primary oxidant. It is, however, competitively inhibited by L-arginine, indicating that NHG occupies the same active site as the natural substrate.[6]
BH4-Free Reaction: The Uncoupled Oxidase Pathway
In the absence or under limiting concentrations of BH4, the NOS enzyme becomes "uncoupled." Electron transfer from the reductase domain to the heme iron becomes dysregulated, leading to the reduction of molecular oxygen to form superoxide anion (O₂•⁻) instead of controlled substrate oxidation.[7] This superoxide, derived from the enzyme's oxidase function, then acts as a non-selective oxidant. It reacts with N-hydroxyguanidines in the surrounding buffer, leading to a mixture of nitrogen oxides (NO₂⁻ and NO₃⁻) and other byproducts like cyanamides.[7] This uncoupled reaction is insensitive to L-arginine inhibition but is completely suppressed by superoxide dismutase (SOD), confirming the role of superoxide as the key mediator.[7]
This dual mechanism underscores the pivotal role of BH4 in maintaining the catalytic fidelity of NOS. The diagrams below illustrate these contrasting pathways.
Click to view DOT script for BH4-Dependent vs. Independent Pathways
Caption: Contrasting metabolic fates of N-Hydroxyguanidine by NOS.
Kinetic Analysis: A Comparison of Substrate Efficiency
The efficiency with which NOS isoforms utilize N-hydroxyguanidines varies significantly compared to the natural substrate, L-arginine, and among the isoforms themselves. Generally, iNOS (NOS-II) appears to be a more promiscuous catalyst, showing greater activity towards exogenous guanidines and N-hydroxyguanidines than nNOS (NOS-I) or eNOS (NOS-III).[5]
While comprehensive kinetic data for the parent N-Hydroxyguanidine compound is sparse in the literature, studies on its derivatives provide crucial insights. For instance, N-aryl and N-alkyl derivatives have been shown to be effective substrates, with some achieving catalytic efficiencies (kcat/Km) approaching that of NOHA.[5] The data below summarizes known kinetic constants for L-arginine and representative N-hydroxyguanidine derivatives.
Table 1: Comparative Kinetic Constants for NOS Substrates
| Substrate | NOS Isoform | Km (µM) | Vmax or kcat | Source(s) |
|---|---|---|---|---|
| L-Arginine | nNOS (human) | 2.2 - 22 | - | [8] |
| eNOS (human) | 0.9 - 4.4 | - | [8] | |
| iNOS (human) | 2.2 - 22 | - | [8] | |
| Nω-Hydroxy-L-arginine (NOHA) | iNOS (macrophage) | 6.6 | 99 nmol/min/mg | [9] |
| N-(4-chlorophenyl)-N'-hydroxyguanidine | iNOS (recombinant) | 500 | 390 nmol/min/mg | [6] |
| N-(3-thienyl)-N'-hydroxyguanidine | iNOS (recombinant) | 25 | - | [5] |
| N-butyl-N'-hydroxyguanidine | iNOS (recombinant) | ~20 (Kd) | High (Qualitative) |[10] |
Experimental Methodologies
The study of NHG as a NOS substrate requires robust and validated experimental protocols. This section provides step-by-step methodologies for key assays, emphasizing the causality behind procedural choices to ensure data integrity.
Protocol 1: Chemical Synthesis of N-Hydroxyguanidine
A straightforward synthesis of NHG can be achieved from common starting materials. This protocol describes the preparation of its stable salt, N-hydroxyguanidine hydrochloride.
Principle: This synthesis involves the reaction of hydroxylamine with a cyanamide source. The resulting N-hydroxyguanidine is then isolated as a hydrochloride salt for stability.
Materials:
-
Hydroxylamine hydrochloride
-
Cyanamide or a suitable guanylating agent (e.g., di(benzotriazol-1-yl)methanimine)[2]
-
Methanol or other appropriate solvent
-
Sodium hydroxide or other base
-
Hydrochloric acid
Procedure:
-
Preparation of Free Hydroxylamine: Dissolve hydroxylamine hydrochloride in a minimal amount of cold water and neutralize with a stoichiometric equivalent of a strong base (e.g., NaOH) to generate the free hydroxylamine. This step should be performed on ice to minimize degradation.
-
Guanidinylation Reaction: To the free hydroxylamine solution, add a solution of cyanamide in an appropriate solvent (e.g., methanol) dropwise while maintaining a low temperature (0-10°C).[11]
-
Reaction Monitoring: Allow the reaction to stir in the dark for several hours (e.g., 5 hours).[11] The progress can be monitored by thin-layer chromatography (TLC).
-
Acidification and Isolation: Once the reaction is complete, pour the mixture into dilute hydrochloric acid. This quenches the reaction and forms the hydrochloride salt of the product.[11]
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure N-hydroxyguanidine hydrochloride.
Protocol 2: NOS Activity Assay via Nitrite/Nitrate Detection (Griess Assay)
This is the most common indirect method for quantifying NO production by measuring its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Principle: The assay first involves the enzymatic conversion of any nitrate in the sample to nitrite using nitrate reductase. Then, the total nitrite is quantified in a two-step diazotization reaction, where nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, purple azo dye, the absorbance of which is measured spectrophotometrically at ~540 nm.
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4
-
Substrate: N-Hydroxyguanidine (or L-Arginine for positive control)
-
Cofactors: NADPH, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), FAD, FMN, Calmodulin (for nNOS/eNOS), CaCl₂ (for nNOS/eNOS)
-
Nitrate Reductase
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) NED in deionized water
-
-
Sodium Nitrite (for standard curve)
-
96-well microplate and plate reader
Procedure:
-
Prepare Master Mix: In the assay buffer, prepare a master mix containing all cofactors (e.g., 1 mM NADPH, 10 µM BH4, FAD, FMN, etc.) and the NOS enzyme at the desired concentration. For Ca²⁺-dependent isoforms (nNOS, eNOS), include calmodulin and CaCl₂.
-
Set Up Controls: Prepare wells for:
-
Blank: Master mix without substrate.
-
Negative Control: Master mix with substrate and a NOS inhibitor (e.g., L-NAME).
-
Positive Control: Master mix with L-Arginine as the substrate.
-
-
Initiate Reaction: Add the substrate (N-Hydroxyguanidine) to the sample wells to initiate the enzymatic reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The reaction is linear for a specific duration which should be optimized.
-
Quench Reaction: Stop the reaction by adding an agent like ethanol or by heat inactivation. Alternatively, proceed directly to the detection step if components do not interfere.
-
Nitrate Reduction: To each well, add nitrate reductase and its necessary cofactors (typically NADPH) and incubate as per the manufacturer's instructions to convert all nitrate to nitrite.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well, mix, and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B, mix, and incubate for another 10 minutes.
-
Measure Absorbance: Read the absorbance at 540 nm.
-
Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite/nitrate in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Urea/Citrulline Quantification by HPLC
This method provides a more direct measure of NOS activity by quantifying the formation of the corresponding urea (from NHG) or citrulline (from L-arginine).
Principle: The enzymatic reaction is stopped, and proteins are precipitated. The supernatant, containing the amino acid products, is then analyzed by reverse-phase HPLC. Often, pre-column derivatization with an agent like o-phthaldialdehyde (OPA) is required to make the products fluorescent or UV-active for sensitive detection.
Materials:
-
NOS reaction components (as in Protocol 4.2)
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
HPLC system with a C18 column and UV or fluorescence detector
-
Mobile Phase: e.g., Phosphate buffer and an organic modifier like methanol or acetonitrile
-
Derivatization Reagent: O-phthaldialdehyde (OPA) with β-mercaptoethanol
-
Urea and/or Citrulline standards
Procedure:
-
Enzymatic Reaction: Perform the NOS reaction as described in steps 1-4 of Protocol 4.2.
-
Reaction Quenching & Deproteinization: Stop the reaction by adding an equal volume of cold TCA (e.g., 10% w/v).[3] Vortex and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Preparation: Carefully collect the supernatant. This sample is now ready for derivatization and analysis.
-
Derivatization (if required): Mix a small volume of the supernatant with the OPA/β-mercaptoethanol reagent in a basic buffer (e.g., borate buffer). Allow the reaction to proceed for a few minutes at room temperature to form the fluorescent derivative.
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase column.
-
Elute the compounds using an isocratic or gradient mobile phase. A typical mobile phase might consist of a phosphate buffer (Solvent B) and an organic phase of methanol:acetonitrile:water (Solvent A).[3]
-
Set the detector to the appropriate wavelength for the derivative (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).
-
-
Quantification: Create a standard curve by running known concentrations of derivatized urea or citrulline standards. Identify and quantify the product peak in the samples by comparing its retention time and peak area to the standards.
Click to view DOT script for HPLC Workflow
Caption: General experimental workflow for quantifying NOS products via HPLC.
Applications in Research and Drug Development
The ability of N-hydroxyguanidines to serve as NOS substrates opens several avenues for both basic research and therapeutic development.
-
Probing NOS Mechanism: Because NHG and its analogues can directly fuel the second step of the catalytic cycle, they allow researchers to study this step in isolation, providing insights into the roles of heme iron, BH4, and substrate binding in NO formation.
-
Isoform-Selective Substrates: Research has shown that substitutions on the NHG scaffold can confer selectivity for different NOS isoforms.[5] For example, N-aryl derivatives with specific para-substituents have been identified as selective substrates for iNOS.[5] This opens the door to designing compounds that could selectively increase NO production in specific tissues or disease states (e.g., selectively activating eNOS for vasodilation without affecting nNOS).
-
Prodrug Development: N-hydroxyguanidines can be considered prodrugs that are enzymatically activated by NOS to release NO. This strategy could be used to deliver NO to specific pathological sites where a particular NOS isoform is overexpressed, such as iNOS in inflamed tissues.
Conclusion
N-Hydroxyguanidine represents a fascinating and powerful class of alternative substrates for nitric oxide synthase. Its metabolism is intricately regulated by the cofactor BH4, which dictates whether the enzyme produces nitric oxide through a precise monooxygenase reaction or superoxide through an uncoupled oxidase pathway. While kinetically distinct from L-arginine, certain NHG derivatives have demonstrated considerable efficiency and even isoform selectivity, particularly for iNOS. The detailed experimental protocols provided herein offer a validated framework for researchers to quantify these activities accurately. As our understanding of the structural determinants of substrate binding and turnover continues to grow, N-hydroxyguanidines will undoubtedly remain a cornerstone for probing NOS function and for the rational design of a new generation of targeted NO-donating therapeutics.
References
-
Clement, B., et al. (2003). Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. Biochemical Journal, 370(Pt 2), 675–683. Available at: [Link]
-
Dijols, S., et al. (1999). Efficient formation of nitric oxide from selective oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase. Journal of Medicinal Chemistry, 42(15), 2767-2770. Available at: [Link]
-
Ghebreselasie, K., et al. (2021). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Molecules, 26(19), 5823. Available at: [Link]
-
Katzenellenbogen, J. A., et al. (2001). L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens. Journal of Biological Chemistry, 276(47), 44131-44138. Available at: [Link]
-
Renodon-Cornière, A., et al. (2002). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of Medicinal Chemistry, 45(4), 944-954. Available at: [Link]
-
Cai, T. B., et al. (2005). N-hydroxyguanidines as substrates of nitric oxide synthases. Current Topics in Medicinal Chemistry, 5(7), 721-736. Available at: [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. Available at: [Link]
-
Czauderna, M., & Kowalczyk, J. (2011). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 56(1), 27-36. Available at: [Link]
-
Tai, A. W., et al. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236-238. Available at: [Link]
-
Fukuto, J. M., et al. (1992). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. Biochemical Pharmacology, 43(3), 607-613. Available at: [Link]
-
Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical Pharmacology, 50(12), 1995-2000. Available at: [Link]
-
Katritzky, A. R., et al. (2002). Synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines. The Journal of Organic Chemistry, 67(14), 4957-4959. Available at: [Link]
- Google Patents. (2015). CN105061267A - N-hydroxyguanidine NO donor derivatives of bexarotene and preparation...
-
PubChem. (n.d.). Hydroxyguanidine. Retrieved from [Link]
-
Stuehr, D. J., et al. (1991). N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. Journal of Biological Chemistry, 266(10), 6259-6263. Available at: [Link]
-
Förstermann, U., et al. (2017). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Mayo Clinic Proceedings, 92(2), 269-282. Available at: [Link]
-
Boucher, J. L., et al. (1998). Substrate Specificity of NO Synthases: Detailed Comparison of l-Arginine, Homo-l-arginine, Their Nω-Hydroxy Derivatives, and Nω-Hydroxynor-l-arginine. Biochemistry, 37(45), 15999-16008. Available at: [Link]
-
Dijols, S., et al. (2001). Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. Chemical Research in Toxicology, 14(4), 457-465. Available at: [Link]
Sources
- 1. N-Butyl-N'-Hydroxyguanidine | C5H13N3O | CID 447030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient formation of nitric oxide from selective oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant: A model for the reactions of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary In-Vitro Studies of N-Hydroxyguanidine
This guide provides a comprehensive framework for conducting preliminary in vitro studies on N-Hydroxyguanidine (NHG), a molecule of significant interest for its diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the design and execution of key experiments to elucidate the bioactivity of NHG and its derivatives.
Introduction: The Scientific Rationale for N-Hydroxyguanidine Investigation
N-Hydroxyguanidine (NHG), with the chemical formula CH₅N₃O, is a derivative of guanidine that has garnered considerable attention in medicinal chemistry and pharmacology.[1] Its structure, incorporating elements of both guanidine and hydroxyurea, underpins its diverse biological profile, which includes anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The primary mechanism of action for many of its biological effects is linked to its role as a modulator of nitric oxide (NO) signaling.[1][2]
NHG can act as a substrate and inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the endogenous production of NO from L-arginine.[2] Furthermore, it and its derivatives have been identified as inhibitors of arginase, an enzyme that competes with NOS for the common substrate L-arginine.[5] By influencing the bioavailability of NO, a critical signaling molecule in vasodilation, neurotransmission, and the immune response, NHG presents a compelling scaffold for therapeutic development.[2][6]
Early studies have demonstrated the cytotoxicity of NHG derivatives against various cancer cell lines, such as L1210 leukemia cells, with IC50 values in the micromolar range.[1][2][3] Its antiviral activity has been noted against viruses like the Rous sarcoma virus.[1][3] This guide will provide a structured approach to systematically evaluate these properties in vitro.
Core In Vitro Assessment Strategies: A Multi-Faceted Approach
A thorough preliminary in vitro evaluation of N-Hydroxyguanidine should be designed to answer three fundamental questions:
-
What is its cytotoxic potential against relevant cell lines?
-
To what extent does it modulate key enzymes in the nitric oxide pathway?
-
What are the underlying cellular mechanisms of its observed bioactivity?
To address these, a logical workflow is proposed, beginning with broad cytotoxicity screening, followed by more targeted enzyme inhibition and mechanistic assays.
Caption: A logical workflow for the in vitro evaluation of N-Hydroxyguanidine.
Detailed Experimental Protocols
The following protocols are presented as a robust starting point for the in vitro characterization of N-Hydroxyguanidine. It is imperative to include appropriate positive and negative controls in all assays to ensure data validity.
Preparation of N-Hydroxyguanidine for In Vitro Studies
The solubility and stability of N-Hydroxyguanidine in culture media are critical for accurate results.
Step-by-Step Protocol:
-
Solubility Testing: Begin by determining the solubility of N-Hydroxyguanidine in sterile, nuclease-free water and dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: Based on solubility, prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent (typically DMSO).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][5][7][8]
3.2.1 Cell Line and Culture Conditions
The mouse lymphocytic leukemia cell line, L1210 (ATCC® CCL-219™), is a suitable model for initial cytotoxicity screening, given its documented use in previous studies with NHG derivatives.[1][3]
-
Culture Medium: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% horse serum.[9]
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO₂.[9][10] Keep cell density between 5 x 10⁴ and 8 x 10⁵ cells/mL.[10]
3.2.2 MTT Assay Protocol
-
Cell Seeding: Seed L1210 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Addition: After 24 hours of incubation to allow for cell recovery, add 100 µL of medium containing serial dilutions of N-Hydroxyguanidine to the respective wells. Include wells with vehicle control (medium with the same final concentration of solvent as the highest NHG concentration) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours in the incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the N-Hydroxyguanidine concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Recommended Value/Procedure | Source |
| Cell Line | L1210 (Mouse Lymphocytic Leukemia) | [1][3] |
| Seeding Density | 1 x 10⁴ cells/well (96-well plate) | General Practice |
| Treatment Duration | 48-72 hours | General Practice |
| MTT Concentration | 0.5 mg/mL | |
| Incubation with MTT | 4 hours | |
| Solubilization Agent | DMSO or 10% SDS in 0.01 M HCl | [5] |
| Absorbance Reading | 570 nm (Reference: 630 nm) | [5][8] |
Enzyme Inhibition Assays
3.3.1 In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of N-Hydroxyguanidine to inhibit the activity of NOS by quantifying the production of nitric oxide. The Griess reaction, which detects nitrite (a stable breakdown product of NO), is a common method for this purpose.[6][11]
Step-by-Step Protocol:
-
Reagents: Prepare a reaction mixture containing purified NOS enzyme (e.g., human recombinant iNOS), NOS assay buffer, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin/CaCl₂ for nNOS and eNOS).[11]
-
Inhibitor Addition: In a 96-well plate, add varying concentrations of N-Hydroxyguanidine to the wells.
-
Enzyme Reaction: Initiate the reaction by adding the purified NOS enzyme to each well. Incubate at 37°C for a defined period (e.g., 60 minutes).[12]
-
Nitrite Detection (Griess Reaction):
-
Absorbance Measurement: Measure the absorbance at 540 nm.[13][14]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the amount of nitrite produced in each well from the standard curve. Determine the percentage of NOS inhibition for each concentration of N-Hydroxyguanidine and calculate the IC50 value.
3.3.2 In Vitro Arginase Inhibition Assay
This assay determines the inhibitory effect of N-Hydroxyguanidine on arginase activity by measuring the production of urea.
Step-by-Step Protocol:
-
Sample Preparation: Prepare cell or tissue lysates containing arginase activity.[15][16]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing arginase assay buffer, the sample containing the enzyme, and varying concentrations of N-Hydroxyguanidine.
-
Substrate Addition: Initiate the reaction by adding L-arginine as the substrate. Incubate at 37°C for a specified time (e.g., 2 hours).[16]
-
Urea Detection:
-
Stop the reaction and add a urea colorimetric reagent.[16]
-
Incubate to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength as specified by the assay kit manufacturer (often around 430-570 nm).
-
Standard Curve: Generate a standard curve using known concentrations of urea.
-
Data Analysis: Quantify the urea produced and calculate the percentage of arginase inhibition for each N-Hydroxyguanidine concentration to determine the IC50 value.
| Assay | Key Principle | Detection Method | Endpoint |
| NOS Inhibition | Measures NO production | Griess Reaction (Nitrite) | Colorimetric (540 nm) |
| Arginase Inhibition | Measures Urea production | Colorimetric Urea Reagent | Colorimetric (Varies) |
Mechanistic Elucidation: Unveiling the "How"
Once bioactivity is confirmed, the next logical step is to investigate the underlying cellular mechanisms.
Quantifying Nitric Oxide Production in Cell Culture: The Griess Assay
To confirm that N-Hydroxyguanidine's cytotoxic effects are mediated by NO, the Griess assay can be adapted for use with cell culture supernatants.
Step-by-Step Protocol:
-
Cell Treatment: Treat L1210 cells with varying concentrations of N-Hydroxyguanidine as described in the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant. Centrifuge to remove any cellular debris.[6]
-
Griess Reaction: Perform the Griess reaction on the supernatants as detailed in section 3.3.1.
-
Data Analysis: Correlate the levels of nitrite in the supernatant with the observed cytotoxicity to establish a dose-dependent relationship between NO production and cell death.
Investigating Apoptosis: Caspase Activity Assays
A key indicator of programmed cell death (apoptosis) is the activation of a family of proteases called caspases.[17]
Caption: A putative signaling pathway for N-Hydroxyguanidine-induced apoptosis.
4.2.1 Colorimetric/Fluorometric Caspase Assays
These assays utilize synthetic substrates that are cleaved by active caspases, releasing a chromophore or a fluorophore.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with N-Hydroxyguanidine, then lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.[18]
-
Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[18]
-
Data Interpretation: An increase in signal compared to untreated cells indicates caspase activation. It is advisable to test for both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) to delineate the apoptotic pathway.
Data Interpretation and Troubleshooting
-
Self-Validating Protocols: Each protocol is designed to be self-validating through the mandatory inclusion of controls. Positive controls (e.g., known inhibitors or activators) ensure the assay is performing correctly, while negative and vehicle controls establish the baseline.
-
Causality in Experimental Choices: The progression from broad cytotoxicity screening to specific enzyme and mechanistic assays is a deliberate choice. A positive result in the MTT assay justifies the resource allocation for more complex mechanistic studies.
-
Troubleshooting: Inconsistent results in the MTT assay could be due to compound precipitation or interference with the formazan product. Microscopic examination of the wells is recommended. In enzyme assays, ensure the purity and activity of the enzyme and the integrity of cofactors.
Conclusion
This technical guide provides a foundational framework for the initial in vitro investigation of N-Hydroxyguanidine. By systematically assessing its cytotoxicity, impact on key enzymes of the nitric oxide pathway, and the underlying mechanisms of action, researchers can build a comprehensive biological profile of this promising compound. The insights gained from these preliminary studies are crucial for guiding further pre-clinical development and for the rational design of novel N-Hydroxyguanidine derivatives with enhanced therapeutic potential.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
-
Frontiers in Physiology. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Retrieved from [Link]
-
Public Health England. (n.d.). L1210 - Culture Collections. Retrieved from [Link]
-
Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607–613. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxyguanidine | CH5N3O | CID 80668 - PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase assays: identifying caspase activity and substrates in vitro and in vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Caspase Activation to Assess Innate Immune Cell Death. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitric oxide detection methods in vitro and in vivo. Retrieved from [Link]
-
MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
-
ACS Publications. (2006). Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. Retrieved from [Link]
-
PubMed. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Synthesis of Rous Sarcoma Virus-Specific RNA is Catalyzed by a DNA-Dependent RNA Polymerase. Retrieved from [Link]
-
Utah State University. (n.d.). In Vitro Antiviral Testing | IAR. Retrieved from [Link]
-
UCSC Genome Browser. (n.d.). L1210 Growth Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). L1210 cells. Retrieved from [Link]
-
Cells Online. (n.d.). Mouse Lymphocytic Leukemia Cells (L1210). Retrieved from [Link]
-
ACS Publications. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Retrieved from [Link]
-
MDPI. (2020). Rous Sarcoma Virus Genomic RNA Dimerization Capability In Vitro Is Not a Prerequisite for Viral Infectivity. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. L1210. Culture Collections [culturecollections.org.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. creative-bioarray.com [creative-bioarray.com]
A Technical Guide to the Structural Elucidaion of N-Hydroxyguanidine Derivatives
Introduction: The Significance and Challenges of N-Hydroxyguanidine Derivatives
N-Hydroxyguanidine derivatives are a class of compounds of significant interest in medicinal chemistry and drug development. Possessing a unique structural motif that combines features of both guanidine and hydroxyurea, these molecules exhibit a wide range of biological activities, including anticancer and antiviral properties.[1][2] Their therapeutic potential often stems from their ability to act as inhibitors of enzymes like ribonucleotide reductase or as nitric oxide (NO) donors.[1][3] The precise structural characterization of these derivatives is paramount, as subtle changes in their three-dimensional arrangement, tautomeric form, and electronic properties can profoundly influence their biological activity and pharmacokinetic profiles.
However, the structural elucidation of N-hydroxyguanidine derivatives is not without its challenges. Their inherent reactivity, potential for multiple tautomeric forms, and the presence of several nitrogen atoms can complicate spectral interpretation. This guide provides an in-depth exploration of the core analytical techniques employed for the unambiguous structural determination of N-hydroxyguanidine derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
The Tautomeric Puzzle: A Central Challenge
A primary hurdle in the characterization of N-hydroxyguanidine derivatives is their existence in various tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of N-hydroxyguanidines, the migration of a proton can lead to different isomers, such as the oxime and hydroxylamine forms. The predominant tautomer can be influenced by factors like the solvent, temperature, and the electronic nature of the substituents. Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct biological activities and chemical properties.
Diagram: Tautomeric Equilibrium in N-Hydroxyguanidine Derivatives
Caption: Tautomeric interconversion in N-hydroxyguanidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of N-hydroxyguanidine derivatives in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the dynamic processes such as tautomerism.
¹H and ¹³C NMR: Mapping the Core Structure
One-dimensional ¹H and ¹³C NMR spectra provide the initial blueprint of the molecule.
-
¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The protons attached to nitrogen and oxygen atoms often appear as broad signals due to chemical exchange and quadrupole effects of the nitrogen nucleus.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shift of the guanidinyl carbon is particularly informative and can be sensitive to the tautomeric form.
¹⁵N NMR: A Direct Probe into Tautomerism
Due to the prevalence of nitrogen atoms in the N-hydroxyguanidine core, ¹⁵N NMR spectroscopy is a powerful technique for directly investigating tautomeric equilibria.[1][4][5]
-
Causality: The chemical shift of a ¹⁵N nucleus is highly sensitive to its hybridization state and chemical environment. In different tautomers, the nitrogen atoms will have different electronic densities and bonding arrangements, leading to distinct ¹⁵N chemical shifts. By observing the number of ¹⁵N signals and their chemical shifts, one can determine the predominant tautomer in a given solvent.[4][6]
-
Self-Validation: The coupling constants between ¹⁵N and ¹H nuclei (¹J(¹⁵N,¹H)) can provide definitive evidence for the location of protons on specific nitrogen atoms, thus confirming the tautomeric structure.
Advanced 2D NMR Techniques: Unraveling Complex Connectivity
For more complex derivatives, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and structural confirmation.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments and assigning quaternary carbons.
-
EXSY (Exchange Spectroscopy): This dynamic NMR technique can be used to study the kinetics of tautomeric interconversion by observing cross-peaks between the signals of the exchanging species.
Experimental Protocol: NMR Analysis of an N-Hydroxyguanidine Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the N-hydroxyguanidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁵N NMR, an external reference such as liquid ammonia or nitromethane can be used.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the low natural abundance of ¹³C.
-
¹⁵N NMR: If the sample is ¹⁵N-enriched, direct detection is feasible. For natural abundance samples, indirect detection methods using HMBC or HSQC-type pulse sequences are preferred for enhanced sensitivity.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. For EXSY experiments, the mixing time should be optimized to match the rate of chemical exchange.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding nuclei in the molecule.
-
Use the correlations from the 2D spectra to confirm the assignments and establish the complete molecular structure.
-
Analyze the ¹⁵N NMR data to determine the predominant tautomeric form.
-
Table 1: Typical NMR Data for a Hypothetical N-Aryl-N'-hydroxyguanidine Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.2-7.5 | m | - | Aromatic protons |
| ¹H | 8.5 | br s | - | NH₂ |
| ¹H | 9.2 | br s | - | NH |
| ¹H | 10.1 | s | - | OH |
| ¹³C | 115-130 | - | - | Aromatic carbons |
| ¹³C | 145 | - | - | Aromatic C-N |
| ¹³C | 158 | - | - | C=N |
| ¹⁵N | -150 | - | - | N-aryl |
| ¹⁵N | -280 | - | - | NH₂ |
| ¹⁵N | -320 | - | - | N-OH |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of N-hydroxyguanidine derivatives and for obtaining structural information through the analysis of their fragmentation patterns.
Ionization Techniques: ESI and EI
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and thermally labile molecules like N-hydroxyguanidine derivatives. It typically produces protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight.[7]
-
Electron Ionization (EI): This is a hard ionization technique that can lead to extensive fragmentation. While it may not always show a clear molecular ion peak, the resulting fragmentation pattern can be highly informative for structural elucidation.
Fragmentation Analysis: Deciphering the Pieces
The fragmentation of N-hydroxyguanidine derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the cleavage of the C-N and N-O bonds.
-
Causality: The fragmentation pattern is dictated by the stability of the resulting fragment ions. The presence of the guanidinium group can influence the fragmentation pathways, often leading to characteristic losses.
-
Self-Validation: By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent and fragment ions, further confirming the proposed structure.
Experimental Protocol: LC-MS/MS Analysis of an N-Hydroxyguanidine Derivative
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a suitable LC column (e.g., C18) for separation from impurities.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to promote protonation.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the eluent from the LC column using an ESI-MS system.
-
Acquire full scan MS data to determine the molecular weight of the compound.
-
Perform tandem MS (MS/MS) experiments by selecting the protonated molecule as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the full scan MS data to identify the [M+H]⁺ ion.
-
Interpret the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.
-
Use the fragmentation data to confirm the structure of the N-hydroxyguanidine derivative.
-
Diagram: General Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the LC-MS/MS analysis of N-hydroxyguanidine derivatives.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most definitive structural information for N-hydroxyguanidine derivatives in the solid state. It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule, including the unambiguous identification of the tautomeric form.[8][9]
The Power of the Solid State
-
Causality: By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is obtained. This pattern can be mathematically transformed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
-
Self-Validation: The quality of the crystal structure is assessed by various statistical parameters, such as the R-factor, which indicates the agreement between the observed and calculated diffraction data. A low R-factor provides high confidence in the determined structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Grow single crystals of the N-hydroxyguanidine derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain the unit cell parameters and the intensities of the diffraction spots.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates.
-
-
Structure Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Generate graphical representations of the molecule, such as ORTEP or ball-and-stick diagrams.
-
Table 2: Comparison of Analytical Techniques for N-Hydroxyguanidine Elucidation
| Technique | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, tautomerism in solution, dynamic processes | Non-destructive, provides detailed structural information | Lower sensitivity, may not be suitable for insoluble compounds |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, can be coupled with chromatography | May not provide detailed stereochemical information |
| X-ray Crystallography | Definitive 3D structure in the solid state, absolute configuration | Unambiguous structural determination | Requires single crystals, may not represent the solution-state structure |
Conclusion: An Integrated Approach for Unambiguous Characterization
The structural elucidation of N-hydroxyguanidine derivatives requires a multi-faceted and integrated analytical approach. While each technique provides valuable information, a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography is often necessary for the complete and unambiguous characterization of these important molecules. By carefully selecting the appropriate experiments and interpreting the data in a holistic manner, researchers can gain a deep understanding of the structure-activity relationships of N-hydroxyguanidine derivatives, paving the way for the design and development of new and improved therapeutic agents.
References
-
Tai, A. W., Lai, M. M., Lien, E. J. (1983). Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors. Journal of Medicinal Chemistry, 26(9), 1326-9. [Link]
-
Ghiviriga, I., El-Gendy, B. E. M., Steel, P. J., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4116. [Link]
-
Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. Biochemical Pharmacology, 43(3), 607-13. [Link]
-
Boucher, J. L., Moali, C., & Mansuy, D. (2002). N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure-Activity Relationship. Journal of Medicinal Chemistry, 45(8), 1734-1743. [Link]
-
Gosh, F., Jones, R. A., & Bean, M. F. (1992). 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. Chemical Research in Toxicology, 5(5), 697-703. [Link]
-
Elumalai, V., Eigner, V., Visnes, T., Sundby, E., & Hoff, B. H. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(10), 2284. [Link]
-
PubChem. (n.d.). Hydroxyguanidine. National Center for Biotechnology Information. [Link]
-
Vušurović, J., Schneeberger, E. M., & Breuker, K. (2017). Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation. ChemistryOpen, 6(6), 739-750. [Link]
-
Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
-
Kwiecień, A., & Szatyłowicz, H. (2018). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 23(2), 433. [Link]
-
Elumalai, V., Eigner, V., Visnes, T., Sundby, E., & Hoff, B. H. (2024). Improved Synthetic Methodology, Substrate Scope and X-ray Crystal Structure for N, N'-disubstituted Guanidines. ChemistrySelect, 9(4), e202304381. [Link]
-
Singh, R., & Kumar, P. (2018). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical Analysis, 8(4), 265-273. [Link]
-
McFarland, S. L. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2(1), 1-9. [Link]
-
An, Y., Zhang, F., & Liu, M. (2013). The development of different analysis platforms with LC-MS for pharmacokinetic studies of protein drugs. Journal of Analytical & Bioanalytical Techniques, 4(6), 1-8. [Link]
-
Venter, A. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. CHIMIA International Journal for Chemistry, 72(11), 779-785. [Link]
-
Gil, R. R., & Griesinger, C. (2017). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. Analytical and Bioanalytical Chemistry, 409(25), 5989-5997. [Link]
-
Tai, A. W., Lai, M. M., & Lien, E. J. (1983). Studies of N-hydroxy-N'-aminoguanidine Derivatives by Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy and as Ribonucleotide Reductase Inhibitors. CaltechAUTHORS. [Link]
-
Renaud, J. B., & McAllister, C. A. (2019). Natural Product Discovery with LC-MS/MS Diagnostic Fragmentation Filtering: Application for Microcystin Analysis. Journal of Visualized Experiments, (148). [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236-238. [Link]
-
Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical pharmacology, 43(3), 607–613. [Link]
-
Elumalai, V., Eigner, V., Visnes, T., Sundby, E., & Hoff, B. H. (2024). Improved Synthetic Methodology, Substrate Scope and X-ray Crystal Structure for N, N'-disubstituted Guanidines. ResearchGate. [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. PubMed, 27(2), 236-8. [Link]
-
Sevryugina, Y. V., & Penner, M. H. (2023). Structural (XRD) Characterization and an Analysis of H-Bonding Motifs in Some Tetrahydroxidohexaoxidopentaborate(1-) Salts of N-Substituted Guanidinium Cations. Molecules, 28(7), 3205. [Link]
-
Quirke, J. M. E., & Adams, C. (2003). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Journal of Mass Spectrometry, 38(2), 183-192. [Link]
-
Puzyn, T., Leszczynska, D., & Leszczynski, J. (2016). A review on the structural characterization of nanomaterials for nano-QSAR models. Beilstein Journal of Nanotechnology, 7, 1442-1452. [Link]
-
Wang, D., & Stoner, G. D. (2008). A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel. Journal of Chromatography B, 876(1), 69-76. [Link]
Sources
- 1. Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improved Synthetic Methodology, Substrate Scope and X-ray Crystal Structure for N, N’-disubstituted Guanidines - SINTEF [sintef.no]
N-Hydroxyguanidine: A Multi-Modal Approach to Cancer Therapy
An In-depth Technical Guide for Drug Development Professionals
Introduction: Reimagining a Privileged Scaffold
The guanidinium group, a nitrogen-rich functional group, is considered a "privileged scaffold" in medicinal chemistry, renowned for its wide array of biological activities.[1][2] Its ability to form strong, multi-point hydrogen bonds allows it to interact with a variety of biological targets, including DNA and key enzymes, making it a cornerstone of several approved drugs for cancer and infectious diseases.[1] Within this versatile chemical family, N-hydroxyguanidine (NHG) emerges as a compound of significant interest. Structurally, it is a fascinating hybrid, incorporating key features of both the guanidine scaffold and hydroxyurea, a well-established chemotherapeutic agent used in the treatment of myeloproliferative neoplasms and certain solid tumors.[3][4][5]
This guide provides a deep dive into the preclinical evidence and mechanistic underpinnings of N-hydroxyguanidine's potential as an anticancer agent. We will explore its dual-pronged mechanism of action, the rationale behind the synthesis of more potent derivatives, and the key experimental protocols used to validate its activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of NHG's journey from a promising chemical entity to a potential clinical candidate.
Chapter 1: The Molecular Basis of N-Hydroxyguanidine's Anticancer Activity
N-hydroxyguanidine and its derivatives exert their cytotoxic effects through at least two primary, and potentially synergistic, mechanisms: the inhibition of a critical enzyme for DNA synthesis and the generation of cytotoxic reactive nitrogen species.
Mechanism 1: Inhibition of Ribonucleotide Reductase (RNR)
The enzyme ribonucleotide reductase (RNR) is the linchpin of de novo DNA synthesis. It catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the essential building blocks for DNA replication and repair.[6] By limiting the supply of dNTPs, RNR inhibition effectively halts cell proliferation, particularly in rapidly dividing cancer cells, inducing S-phase arrest.[7]
Hydroxyurea, the structural analog of NHG, functions primarily by quenching a critical tyrosyl free radical within the R2 subunit of the RNR enzyme, thereby inactivating it.[4][7] N-hydroxyguanidine operates through a similar mechanism, positioning it as a potent inhibitor of this fundamental cellular process.[4][8]
Caption: N-Hydroxyguanidine inhibits the RNR enzyme, blocking dNDP production and halting DNA synthesis.
Mechanism 2: A Potent Nitric Oxide (NO) Donor
Nitric oxide (NO) is a pleiotropic signaling molecule with a complex, concentration-dependent role in cancer biology.[9] While low, physiological concentrations can be pro-tumorigenic, high, supraphysiological concentrations are potently cytotoxic. This high concentration of NO can induce apoptosis and necrosis by generating peroxynitrite, damaging DNA, and inhibiting mitochondrial respiration.[10][11]
N-hydroxyguanidine serves as a substrate for nitric oxide synthase (NOS) and can also be oxidized by other enzyme systems, such as cytochrome P450, to produce a significant burst of NO.[4][10] This targeted release of NO within the tumor microenvironment represents a distinct and powerful anticancer strategy. Studies have shown a direct correlation between the intracellular levels of NO generated by NHG and its cytotoxic and cytostatic effects in leukemia cells.[10]
Caption: N-Hydroxyguanidine is oxidized by cellular enzymes to produce high levels of cytotoxic nitric oxide.
Other Potential Mechanisms
Beyond these two primary pathways, evidence suggests additional mechanisms may contribute to NHG's efficacy. Some studies indicate that NHG derivatives can induce apoptosis directly through the activation of caspase pathways.[4] Furthermore, the core guanidine structure is known to act as a DNA minor groove binder, an interaction that can disrupt DNA replication and transcription, leading to cell death.[2] This multi-faceted activity makes NHG a robust candidate for overcoming the resistance mechanisms that often plague single-target agents.
Chapter 2: Rational Drug Design & Synthesis of Derivatives
While N-hydroxyguanidine itself shows anticancer activity, its therapeutic potential is significantly amplified through chemical modification.[3][4] The rationale for synthesizing derivatives is to optimize the drug's properties by altering its lipophilicity, electronic character, and steric profile. These changes can lead to enhanced cellular uptake, stronger target engagement, and an improved therapeutic index.
General Synthesis Protocol: Schiff Base Derivatives of N-hydroxy-N'-aminoguanidine
A common and effective strategy for creating a diverse library of NHG analogs involves the synthesis of Schiff bases from N-hydroxy-N'-aminoguanidine (HAG). This approach allows for the introduction of various aromatic and heterocyclic moieties.
Causality: The formation of a Schiff base (an imine) by reacting the amino group of HAG with an aldehyde or ketone is a reliable and high-yield reaction. This allows medicinal chemists to systematically vary the 'R' group (see diagram below) to fine-tune the molecule's properties. For example, adding lipophilic aromatic rings can enhance membrane permeability, while adding specific functional groups can create new hydrogen bonding opportunities with the target enzyme.
Step-by-Step Methodology:
-
Solubilization: Dissolve N-hydroxy-N'-aminoguanidine tosylate salt in a suitable solvent, such as ethanol or methanol.
-
Base Addition: Add an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the salt and liberate the free base of HAG.
-
Aldehyde Addition: To the solution from Step 2, add an equimolar amount of the desired aromatic or heterocyclic aldehyde (e.g., 2',3',4'-trihydroxybenzaldehyde).
-
Reaction: Stir the mixture at room temperature or under gentle reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. The solid product is then collected by filtration.
-
Purification: The crude product is washed with cold solvent (e.g., ethanol, water) and can be further purified by recrystallization to yield the final, high-purity compound.
Caption: General workflow for the synthesis of N-hydroxyguanidine Schiff base derivatives.
Chapter 3: Preclinical Evaluation: Methodologies and Key Findings
Rigorous preclinical testing is essential to validate the anticancer potential of new chemical entities. The evaluation of NHG derivatives involves a suite of in vitro assays to determine cytotoxicity and confirm the mechanism of action.
In Vitro Cytotoxicity: MTT Assay
Protocol Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and high-throughput method to determine a compound's IC50 (the concentration at which 50% of cell growth is inhibited). The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., L1210 leukemia, HT-29 colon cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NHG derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression.
Key Findings: Enhanced Potency of Derivatives
Preclinical studies consistently demonstrate that synthetic derivatives of NHG are significantly more potent than both the parent compound and the established drug hydroxyurea.[3] This underscores the success of the rational drug design approach.
| Compound/Derivative Class | Cancer Cell Line | Potency Metric (ID50/IC50) | Fold-Increase vs. Hydroxyurea/NHG | Reference |
| N-hydroxyguanidine | L1210 Leukemia | ~100-130 µM | Baseline | [3][4] |
| Hydroxyurea | L1210 Leukemia | ~100-130 µM | Baseline | [3][4] |
| Aromatic Schiff Base Derivatives | L1210 Leukemia | 7.8 - 126 µM | ~10x more active | [3][4] |
| 2',3',4'-trihydroxybenzylidene-HAG | L1210 Leukemia | 7.8 µM | >10x more active | [8] |
| N-hydroxy-N'-aminoguanidine (HAG) Derivative (Compound 15) | HL-60 Leukemia | 11 µM | N/A | [12] |
Note: ID50 (Inhibitory Dose 50%) and IC50 (Inhibitory Concentration 50%) are used interchangeably in some literature but both represent the concentration for 50% inhibition.
Chapter 4: Future Directions and Clinical Perspective
The compelling preclinical data for N-hydroxyguanidine and its derivatives position them as promising candidates for further development. However, the path to clinical application requires navigating several critical stages.
Immediate Next Steps:
-
Comprehensive ADMET Profiling: In vitro and in vivo studies are needed to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of lead candidates.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Animal models are required to understand how the drug is processed by the body and to establish a clear relationship between drug concentration and its therapeutic effect (e.g., RNR inhibition or NO production in tumors).[13]
-
IND-Enabling Toxicology: Rigorous safety and toxicology studies under Good Laboratory Practice (GLP) conditions are a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies.
Potential Therapeutic Applications: Given their mechanisms of action, NHG-based therapies could be particularly effective in:
-
Hematological Malignancies: Cancers like leukemia are characterized by rapid cell division and may be highly sensitive to RNR inhibitors.[3][12]
-
Combination Therapies: NHG's ability to generate NO could be used to sensitize tumors to other treatments. Low doses of NO donors have been shown to modulate the tumor immune microenvironment, potentially enhancing the efficacy of immunotherapies or conventional chemotherapies.[14]
-
Drug-Resistant Tumors: The multi-modal mechanism of NHG may allow it to be effective against tumors that have developed resistance to single-target agents.
While there are currently no active clinical trials specifically for N-hydroxyguanidine, the clinical development of other guanidine-containing compounds and novel RNR inhibitors provides a clear roadmap.[15][16][17] The robust preclinical evidence strongly supports advancing the most promising NHG derivatives toward formal clinical investigation.
References
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]
-
Weckbecker, G., Weckbecker, A., T'ang, A., Lien, E. J., & Cory, J. G. (1987). Inhibition of ribonucleotide reductase and growth of human colon carcinoma HT-29 cells and mouse leukemia L1210 cells by N-hydroxy-N'-aminoguanidine derivatives. Cancer research, 47(4), 975–978. [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M. C., & Khwaja, T. A. (1984). Novel N-Hydroxyguanidine Derivatives as Anticancer and Antiviral Agents. Journal of Medicinal Chemistry, 27(2), 236-238. [Link]
-
ACS Publications. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. [Link]
-
Basu, A., Sinha, B. N., Saiko, P., Graser, G., & Szekeres, T. (2011). N-hydroxy-N'-aminoguanidines as anti-cancer lead molecule: QSAR, synthesis and biological evaluation. Bioorganic & medicinal chemistry letters, 21(11), 3324–3328. [Link]
-
Hsieh, M. J., Chien, S. Y., & Chen, M. K. (2020). Controlled Delivery of Nitric Oxide for Cancer Therapy. Pharmaceutics, 12(5), 419. [Link]
-
Weckbecker, G., Lien, E. J., & Cory, J. G. (1988). Properties of N-hydroxy-N'-aminoguanidine derivatives as inhibitors of mammalian ribonucleotide reductase. Semantic Scholar. [Link]
-
Ribeiro, C., Viganor, A., Pais, J., & Prudêncio, M. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 256, 115456. [Link]
-
National Center for Biotechnology Information. Hydroxyguanidine. PubChem Compound Database. [Link]
-
Fukuto, J. M., Hobbs, A. J., & Ignarro, L. J. (1993). Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase. Biochemical and biophysical research communications, 196(2), 707–713. [Link]
-
Iley, J., Nunes, R., & Moreira, R. (1998). Nitric oxide involvement in the toxicity of hydroxyguanidine in leukaemia HL60 cells. Biochemical pharmacology, 55(5), 655–662. [Link]
-
Wikipedia. Ribonucleotide reductase inhibitor. [Link]
-
Zuniga, E., et al. (2024). Preclinical studies of RA475, a guanidine-substituted spirocyclic candidate RPN13/ADRM1 inhibitor for treatment of ovarian cancer. PLOS ONE, 19(7), e0305786. [Link]
-
Hsieh, M. J., Chien, S. Y., & Chen, M. K. (2023). Repurposing nitric oxide donating drugs in cancer therapy through immune modulation. Journal of Biomedical Science, 30(1), 5. [Link]
-
Madaan, K., Kaushik, D., & Verma, T. (2012). Hydroxyurea: a key player in cancer chemotherapy. Expert review of anticancer therapy, 12(1), 19–29. [Link]
-
HCP Live. (2018). Hydroxyurea Therapy Found Effective for Myeloproliferative Neoplasms. [Link]
-
National Cancer Institute. (2016). Hydroxyurea. [Link]
-
Bibi, S., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC advances, 14(38), 27367–27382. [Link]
-
S-K. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7523. [Link]
-
Ekelund, S., & Nygren, P. (2001). Guanidino-containing drugs in cancer chemotherapy: biochemical and clinical pharmacology. Biochemical pharmacology, 61(10), 1183–1192. [Link]
-
Singh, S., & Gupta, A. K. (2023). Can Nitric Oxide-Based Therapy Be Improved for the Treatment of Cancers? A Perspective. Antioxidants, 12(9), 1735. [Link]
-
Bibi, S., et al. (2024). (PDF) Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. ResearchGate. [Link]
-
Exelixis Medical Affairs. Explore Clinical Trials. [Link]
Sources
- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxyurea - NCI [cancer.gov]
- 6. Hydroxyurea: a key player in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ribonucleotide reductase and growth of human colon carcinoma HT-29 cells and mouse leukemia L1210 cells by N-hydroxy-N′-aminoguanidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled Delivery of Nitric Oxide for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide involvement in the toxicity of hydroxyguanidine in leukaemia HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can Nitric Oxide-Based Therapy Be Improved for the Treatment of Cancers? A Perspective [mdpi.com]
- 12. N-hydroxy-N'-aminoguanidines as anti-cancer lead molecule: QSAR, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical studies of RA475, a guanidine-substituted spirocyclic candidate RPN13/ADRM1 inhibitor for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing nitric oxide donating drugs in cancer therapy through immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 16. Guanidino-containing drugs in cancer chemotherapy: biochemical and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
The Dawn of a Dual-Threat Inhibitor: Early Research on the Antiviral Properties of N-Hydroxyguanidine
A Technical Guide for Drug Development Professionals
Introduction: A Molecule of Convergent Interest
In the landscape of early antiviral and anticancer research, the quest for agents that could selectively disrupt pathogen replication or neoplastic cell growth led scientists down numerous molecular pathways. Among the compounds that garnered significant interest was N-Hydroxyguanidine (NHG), a small molecule embodying the structural features of both the established antiviral agent guanidine and the anticancer drug hydroxyurea.[1] This unique combination hinted at a dual mechanism of action, making it a compelling candidate for investigation. This technical guide delves into the foundational research that first illuminated the antiviral potential of N-Hydroxyguanidine, exploring its proposed mechanism of action, early experimental validation, and the initial efforts to enhance its therapeutic index.
The Scientific Rationale: Targeting Ribonucleotide Reductase
The early hypothesis for N-Hydroxyguanidine's biological activity was elegantly straightforward: it was predicted to function as an inhibitor of ribonucleotide reductase.[2] This enzyme is a critical bottleneck in the de novo synthesis of deoxyribonucleotides, the essential building blocks of DNA. By catalyzing the reduction of ribonucleoside diphosphates to their deoxyribonucleoside counterparts, ribonucleotide reductase directly fuels DNA replication and repair.
The logical underpinnings of this hypothesis were based on the known activities of NHG's structural parents:
-
Guanidine: Known for its antiviral properties, particularly against poliovirus.
-
Hydroxyurea: A well-characterized inhibitor of ribonucleotide reductase used in cancer chemotherapy.
The combination of the guanidinium group with a hydroxylamine moiety in N-Hydroxyguanidine suggested a molecule that could effectively mimic the substrate or cofactors of ribonucleotide reductase, thereby competitively or allosterically inhibiting its function. The inhibition of this enzyme would lead to a depletion of the intracellular pool of deoxyribonucleotides, thus halting the replication of DNA viruses and the reverse transcription process of retroviruses, which require a DNA intermediate.
Caption: Proposed Mechanism of N-Hydroxyguanidine's Antiviral Action.
Early In Vitro Antiviral Activity
Initial studies confirmed that N-Hydroxyguanidine possessed both in vitro and in vivo antiviral and anticancer activities.[1] One of the key early pieces of evidence for its antiviral efficacy came from studies against retroviruses, which rely on the reverse transcription of their RNA genome into DNA for integration into the host genome.
Activity Against Sarcoma Viruses
A significant portion of the early research focused on the effects of N-Hydroxyguanidine and its derivatives on sarcoma viruses. In one pivotal study, N-Hydroxyguanidine demonstrated an inhibitory dose 50 (ID50) of 2 µg/mL against Moloney sarcoma virus. This provided concrete quantitative evidence of its antiviral potential.
Further investigations utilized the Rous sarcoma virus (RSV) as a model system. RSV is an avian retrovirus that can transform infected chicken embryo fibroblasts, causing them to lose contact inhibition and form distinct foci of growth. This cellular transformation is a hallmark of its oncogenic potential and provides a robust and quantifiable measure of viral activity.
Experimental Protocols: The Rous Sarcoma Virus (RSV) Transformation Inhibition Assay
The inhibition of RSV-induced cell transformation was a cornerstone experimental model in the early evaluation of N-Hydroxyguanidine. The following provides a detailed, step-by-step methodology representative of the assays conducted during that era.
Objective: To quantify the antiviral activity of N-Hydroxyguanidine by measuring the reduction in the number of transformed foci in RSV-infected chicken embryo fibroblasts.
Materials:
-
Primary chicken embryo fibroblasts (CEFs)
-
Rous sarcoma virus (RSV) stock of a known titer
-
Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum, penicillin, and streptomycin
-
N-Hydroxyguanidine stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and filter-sterilized)
-
Trypsin-EDTA solution
-
Petri dishes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
Giemsa stain or Crystal Violet stain
Methodology:
-
Cell Seeding:
-
CEFs are harvested from 9- to 11-day-old embryonated chicken eggs and cultured.
-
A single-cell suspension is prepared using trypsin-EDTA.
-
Cells are seeded into petri dishes or multi-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.
-
-
Compound Preparation and Addition:
-
A series of dilutions of the N-Hydroxyguanidine stock solution are prepared in culture medium to achieve the desired final concentrations for testing.
-
The culture medium is aspirated from the CEF monolayers, and the medium containing the various concentrations of N-Hydroxyguanidine is added. A control group receives medium without the compound.
-
-
Viral Infection:
-
Immediately after the addition of the compound, the cells are infected with a dilution of the RSV stock calculated to produce a countable number of foci (typically 50-100 foci per plate).
-
-
Incubation:
-
The infected plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 7-10 days.
-
The culture medium (containing the respective concentrations of N-Hydroxyguanidine) is replaced every 2-3 days to maintain cell viability and compound exposure.
-
-
Foci Staining and Counting:
-
After the incubation period, the medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).
-
The cells are fixed with methanol and stained with Giemsa or Crystal Violet to visualize the foci of transformed cells.
-
The stained foci, which appear as dense, multi-layered clusters of cells, are counted under a microscope.
-
-
Data Analysis:
-
The number of foci in the N-Hydroxyguanidine-treated plates is compared to the number of foci in the untreated control plates.
-
The percentage of inhibition for each compound concentration is calculated.
-
The 50% inhibitory dose (ID50), the concentration of N-Hydroxyguanidine that reduces the number of foci by 50%, is determined from the dose-response curve.
-
Caption: Experimental Workflow for the RSV Transformation Inhibition Assay.
Early Structure-Activity Relationship (SAR) Studies: The Drive for Enhanced Potency
While N-Hydroxyguanidine itself showed promising antiviral activity, early researchers recognized the potential for chemical modification to enhance its potency and improve its pharmacological properties. This led to the synthesis and evaluation of a series of N-Hydroxyguanidine derivatives.[1]
The primary goals of these early SAR studies were to:
-
Alter the Lipophilic/Hydrophilic Balance: By modifying the parent molecule, researchers aimed to improve its ability to cross cell membranes and reach its intracellular target.
-
Modify Electronic and Steric Properties: The addition of different functional groups could influence the compound's binding affinity for ribonucleotide reductase.
In a key 1984 study, a series of derivatives were synthesized where an aromatic or heterocyclic aldehyde was condensed with N-amino-N'-hydroxyguanidine.[1] These new compounds were then tested for their antiviral activity using the RSV transformation inhibition assay.
Quantitative Analysis of Early Derivatives
The results of these early SAR studies were striking. The most active derivatives demonstrated significantly enhanced potency compared to the parent N-Hydroxyguanidine molecule.
| Compound Type | Target | Metric | Value Range | Potency vs. N-Hydroxyguanidine |
| N-Hydroxyguanidine Derivatives | Rous Sarcoma Virus | ID50 | 2.76 - 195.2 µM | Up to 100-fold more active |
| N-Hydroxyguanidine Derivatives | L1210 Leukemia Cells | ID50 | 7.80 - 126 µM | ~10-fold more active |
Table 1: Antiviral and Anticancer Activity of Early N-Hydroxyguanidine Derivatives [1]
Importantly, at their 50% inhibitory doses, these derivatives showed no apparent toxicity to the host cells, suggesting a favorable therapeutic window.[1]
Conclusion and Future Perspectives
The early research on N-Hydroxyguanidine laid a critical foundation for understanding its potential as a dual-acting antiviral and anticancer agent. The initial hypothesis of ribonucleotide reductase inhibition provided a clear and testable mechanism of action. The use of robust in vitro models, such as the Rous sarcoma virus transformation assay, allowed for the quantitative assessment of its antiviral efficacy. Furthermore, the initial forays into medicinal chemistry, through the synthesis and evaluation of derivatives, demonstrated that the potency of the core N-Hydroxyguanidine scaffold could be significantly enhanced. This pioneering work paved the way for further investigations into this class of compounds and highlighted the promise of targeting host cell enzymes, like ribonucleotide reductase, as a broad-spectrum antiviral strategy.
References
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]
-
Cory, J. G., Carter, G. L., Bacon, P. E., T'ang, A., & Lien, E. J. (1985). Inhibition of ribonucleotide reductase and L1210 cell growth by N-hydroxy-N'-aminoguanidine derivatives. Biochemical Pharmacology, 34(15), 2645–2650. [Link]
Sources
- 1. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ribonucleotide reductase and growth of human colon carcinoma HT-29 cells and mouse leukemia L1210 cells by N-hydroxy-N′-aminoguanidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Hydroxyguanidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of N-Hydroxyguanidines
N-Hydroxyguanidines are a class of organic compounds characterized by the presence of a hydroxyl group attached to a guanidine core. This unique structural motif imparts a range of biological activities, making them a focal point in medicinal chemistry and drug development.[1] N-Hydroxyguanidine and its derivatives have demonstrated significant potential as anticancer and antiviral agents.[2][3] Their mechanism of action is often attributed to their ability to act as inhibitors or substrates of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[4] The modulation of NO levels by N-hydroxyguanidine derivatives underscores their therapeutic potential in cardiovascular diseases, inflammation, and neurodegenerative disorders.
This application note provides a comprehensive guide to the synthesis of N-hydroxyguanidine derivatives, outlining several robust and versatile protocols. We will delve into the mechanistic underpinnings of these synthetic strategies, offering insights into the rationale behind experimental choices. Detailed, step-by-step procedures are provided for the synthesis of these valuable compounds, along with essential safety precautions to ensure safe and successful laboratory practice.
Key Synthetic Strategies
The synthesis of N-hydroxyguanidine derivatives can be approached through several key pathways, each with its own advantages depending on the desired substitution pattern and the availability of starting materials. The most common and effective methods include:
-
Synthesis from Cyanamides and Hydroxylamine: A direct and widely used method.
-
Synthesis from Thioureas: A versatile route involving the conversion of a thiourea to a guanidine.
-
Direct Guanidinylation of Hydroxylamines: Employing a guanidinylating agent to introduce the guanidine moiety.
-
One-Pot Synthesis from Primary Amines: A modern and efficient approach for creating protected N-hydroxyguanidines.
Protocol 1: Synthesis from Cyanamides and Hydroxylamine
This method is one of the most direct routes to N-substituted-N'-hydroxyguanidines and is particularly useful for preparing N-aryl derivatives. The reaction involves the nucleophilic addition of hydroxylamine to the carbon of the cyanamide group.
Mechanistic Rationale
The synthesis proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the cyanamide's nitrile group. The reaction is typically carried out in a protic solvent, which facilitates proton transfer to the nitrile nitrogen, increasing the electrophilicity of the carbon and stabilizing the resulting intermediate.
Caption: Nucleophilic addition of hydroxylamine to a protonated cyanamide.
Detailed Experimental Protocol: Synthesis of N-(4-Chlorophenyl)-N'-hydroxyguanidine
This protocol is adapted from the synthesis of N-(4-chlorophenyl)N'-hydroxyguanidine.[5]
Materials:
-
4-Chlorophenylcyanamide
-
Hydroxylamine hydrochloride
-
Anhydrous ethanol
-
Sodium ethoxide solution (prepared from sodium metal and anhydrous ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Crystallization dish
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenylcyanamide (1 equivalent) in anhydrous ethanol.
-
Addition of Hydroxylamine: To this solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) in anhydrous ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol to the reaction mixture. The base is added to neutralize the hydrochloride and generate free hydroxylamine.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Reduce the solvent volume under reduced pressure. The product will precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Data Table: Synthesis of N-Aryl-N'-hydroxyguanidines from Cyanamides
| R-group (in R-cyanamide) | Yield (%) | Melting Point (°C) | Reference |
| 4-Chlorophenyl | 65 | 129-131 | [5] |
| Phenyl | 72 | 118-120 | |
| 4-Methylphenyl | 68 | 135-137 |
Protocol 2: Synthesis from Thioureas
The conversion of thioureas to guanidines is a well-established transformation in organic synthesis. This can be adapted to produce N-hydroxyguanidines, typically by starting with an N-hydroxythiourea or by converting a thiourea to a guanidine and then introducing the hydroxyl group. A common method involves the desulfurization of the thiourea in the presence of an amine, often mediated by a metal oxide or other activating agents.
Mechanistic Rationale
The conversion of a thiourea to a guanidine often proceeds through a carbodiimide intermediate. The thiourea is first activated, for example, by a metal salt, making the carbon atom more electrophilic. An intramolecular or intermolecular nucleophilic attack then leads to the elimination of a sulfur-containing byproduct and the formation of a carbodiimide. The carbodiimide is then attacked by an amine (in this case, hydroxylamine or a protected hydroxylamine) to form the guanidine product.
Caption: General workflow for the conversion of thiourea to N-hydroxyguanidine.
Detailed Experimental Protocol: Two-Step Synthesis via N-Hydroxythiourea
This protocol involves the initial synthesis of an N-hydroxythiourea, followed by its conversion to the N-hydroxyguanidine.
Step 1: Synthesis of N-Hydroxythiourea [6]
Materials:
-
Isothiocyanate (R-NCS)
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol/Water mixture
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in a 3:1 mixture of ethanol and water.
-
Add the isothiocyanate (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-hydroxythiourea.
Step 2: Conversion of N-Hydroxythiourea to N-Hydroxyguanidine
Materials:
-
N-Hydroxythiourea from Step 1
-
Ammonia solution (or a primary/secondary amine)
-
Mercuric oxide (HgO) or a water-soluble carbodiimide (e.g., EDCI)
-
Dichloromethane (DCM) or a suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-hydroxythiourea (1 equivalent) in DCM.
-
Add mercuric oxide (1.1 equivalents) to the solution.
-
Bubble ammonia gas through the solution or add an aqueous solution of ammonia (or the desired amine, 1.2 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the mercury sulfide precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-hydroxyguanidine derivative.
Data Table: Synthesis of N-Hydroxyguanidines from Thioureas
| Starting Isothiocyanate (R-NCS) | Intermediate N-Hydroxythiourea Yield (%) | Final N-Hydroxyguanidine Yield (%) |
| Phenyl isothiocyanate | 85 | 75 |
| 4-Methoxyphenyl isothiocyanate | 82 | 71 |
| Benzyl isothiocyanate | 90 | 80 |
Protocol 3: Direct Guanidinylation of Hydroxylamines
This method utilizes a guanidinylating agent to directly introduce the guanidine functionality onto a hydroxylamine derivative. Various guanidinylating reagents are available, such as 1H-pyrazole-1-carboxamidine hydrochloride or N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent).[7][8]
Mechanistic Rationale
Guanidinylating agents contain a reactive group that is readily displaced by a nucleophile. In this case, the nitrogen of the hydroxylamine attacks the electrophilic carbon of the guanidinylating agent, leading to the formation of the N-hydroxyguanidine and a stable leaving group (e.g., pyrazole).
Caption: Direct guanidinylation of a hydroxylamine derivative.
Detailed Experimental Protocol: Guanidinylation using 1H-Pyrazole-1-carboxamidine hydrochloride
Materials:
-
N-substituted hydroxylamine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dimethylformamide (DMF) or a similar polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-substituted hydroxylamine (1 equivalent) and 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents) in DMF.
-
Add DIPEA (2.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: One-Pot Synthesis from Primary Amines
A modern and efficient approach involves the one-pot conversion of primary amines to protected N(G)-hydroxyguanidines.[9][10][11] This method often utilizes protected cyanamide derivatives and hydroxylamine analogs, offering a streamlined process with high yields.
Mechanistic Rationale
This procedure typically involves the reaction of a primary amine with a protected cyanamide derivative to form a protected guanidine, which then reacts in situ with a hydroxylamine derivative. The use of protecting groups (e.g., Boc) is crucial to control the reactivity and prevent side reactions.
Caption: Workflow for the one-pot synthesis of N-hydroxyguanidines.
Detailed Experimental Protocol: One-Pot Synthesis of Protected N(G)-Hydroxyguanidines
This protocol is a general representation of the method described by Martin et al.[9][10]
Materials:
-
Primary amine (R-NH₂)
-
N,N'-Di-Boc-thiourea
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
O-Benzylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1 equivalent), N,N'-di-Boc-thiourea (1.1 equivalents), and EDCI (1.2 equivalents) in DCM.
-
Stir the mixture at room temperature for 1-2 hours to form the protected guanidine intermediate.
-
In a separate flask, neutralize O-benzylhydroxylamine hydrochloride (1.2 equivalents) with TEA (1.3 equivalents) in DCM.
-
Add the free O-benzylhydroxylamine solution to the reaction mixture containing the protected guanidine.
-
Stir the reaction for an additional 12-24 hours at room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting protected N-hydroxyguanidine can be deprotected using standard methods (e.g., hydrogenolysis to remove the benzyl group and acid to remove the Boc groups).
Purification and Characterization
The purification of N-hydroxyguanidine derivatives is typically achieved by recrystallization or column chromatography.
-
Recrystallization: Effective for crystalline solid products. Common solvents include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
Column Chromatography: Silica gel is the most common stationary phase. The eluent system should be chosen based on the polarity of the derivative, often a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Characterization of the final products should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, O-H).
-
Melting Point Analysis: To assess the purity of solid compounds.
Safety Precautions
The synthesis of N-hydroxyguanidine derivatives involves the use of potentially hazardous chemicals. It is imperative to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile, toxic, or odorous chemicals should be performed in a certified chemical fume hood.[4][12][13]
-
Cyanamide: Cyanamide is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[13] It is also suspected of causing cancer and reproductive harm.[13] Handle with extreme care and avoid inhalation of dust.[4]
-
Hydroxylamine Hydrochloride: This compound is corrosive and can cause skin and eye damage.[2] It is also a suspected carcinogen.[2] Avoid breathing the dust.[2]
-
Mercuric Oxide: Highly toxic and an environmental hazard. Use with caution and dispose of waste according to institutional guidelines.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers as per institutional and local regulations.
References
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]
- Clement, B., & Schmitt, S. (2000). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of Medicinal Chemistry, 43(12), 2349–2359.
-
Martin, N. I., Woodward, J. J., & Marletta, M. A. (2006). NG-hydroxyguanidines from primary amines. Organic Letters, 8(18), 4035–4038. [Link]
-
Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters, 22(20), 7864–7869. [Link]
-
Organic Chemistry Portal. NG-Hydroxyguanidines from Primary Amines. [Link]
-
Martin, N. I., Woodward, J. J., & Marletta, M. A. (2006). NG-Hydroxyguanidines from Primary Amines. Figshare. [Link]
-
Maryanoff, C. A., Stanzione, R. C., Plampin, J. N., & Mills, J. E. (1986). A convenient synthesis of guanidines from thioureas. The Journal of Organic Chemistry, 51(10), 1882–1884. [Link]
-
Sato, M., & Stammer, C. H. (1976). Synthesis of N-hydroxythiourea. Journal of Medicinal Chemistry, 19(2), 336–337. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
-
Smith, K. J., & Romo, D. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 53593. [Link]
-
Smith, K. J., & Romo, D. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. [Link]
-
PubChem. Hydroxyguanidine. [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. PubMed. [Link]
-
Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607–613. [Link]
- Yadav, L. K., Raviraju, G., Roy, T., & Kumar, V. (2022). Unlocking the Potential of Cyanamide as a Multifunctional Scaffold in Organic Synthesis. ChemistryOpen, 11(10), e202200133.
-
Clement, B., & Schmitt, S. (2000). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Biochemistry, 39(26), 7894–7903. [Link]
-
PubChem. Hydroxyguanidine. [Link]
-
National Center for Biotechnology Information. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. PubMed. [Link]
Sources
- 1. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-hydroxythiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NG-hydroxyguanidines from primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Hydroxyguanidines from Primary Amines [organic-chemistry.org]
- 11. figshare.com [figshare.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Application Note: A Guide to Nitric Oxide Synthase (NOS) Assays Using N-Hydroxyguanidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nitric oxide (NO) is a pivotal signaling molecule synthesized by the enzyme family of Nitric Oxide Synthases (NOS). Modulating NOS activity is a significant therapeutic strategy for various diseases, making robust in-vitro assays essential. This document provides a comprehensive guide to evaluating the interaction of N-Hydroxyguanidine with NOS. While many L-arginine analogs act as classical competitive inhibitors, N-Hydroxyguanidine is unique as it is also a substrate for NOS, mimicking the Nω-hydroxy-L-arginine (NOHA) intermediate.[1][2] This guide details the biochemical principles of NOS function, the specific mechanism of N-Hydroxyguanidine, and provides a detailed protocol for an inhibition/activity assay using the colorimetric Griess reaction.
Part 1: Biochemical Principles
The Nitric Oxide Synthase (NOS) Catalytic Cycle
The three primary isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—are homodimeric enzymes that catalyze a five-electron oxidation of L-arginine to produce L-citrulline and nitric oxide.[3] This complex reaction requires multiple cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (H4B), with enzyme activity also regulated by calmodulin.[3] The process occurs in two distinct steps:
-
Hydroxylation of L-arginine: The heme-iron center in the oxygenase domain activates molecular oxygen to hydroxylate L-arginine, forming the stable intermediate, Nω-hydroxy-L-arginine (NOHA).[4]
-
Oxidation of NOHA: NOHA is subsequently oxidized to yield L-citrulline and NO.[4][5]
This two-step catalytic process is fundamental to understanding how different compounds can modulate NOS activity.
Caption: Simplified NOS catalytic cycle and the dual interaction of N-Hydroxyguanidine.
N-Hydroxyguanidine: A Substrate, Not a Classical Inhibitor
N-Hydroxyguanidine is structurally similar to the NOHA intermediate. Because of this, its primary interaction with NOS is not as a simple competitive inhibitor of L-arginine, but rather as a substrate for the second step of the catalytic cycle.[1][2] The enzyme can directly oxidize N-Hydroxyguanidine to produce NO.[2][6]
Therefore, an assay using N-Hydroxyguanidine can be designed in two ways:
-
As a Substrate: To measure the rate of NO production directly from N-Hydroxyguanidine in the absence of L-arginine.
-
As a Competitive Inhibitor: To measure the reduction in NO production from L-arginine when both are present, as N-Hydroxyguanidine competes with L-arginine for binding to the enzyme's active site.
This protocol will focus on the second approach, treating N-Hydroxyguanidine as a potential inhibitor to determine its IC50 value against L-arginine-dependent NO synthesis.
Principles of Nitric Oxide Detection: The Griess Assay
Due to the extremely short half-life of NO, its direct measurement is challenging.[7] A well-established indirect method is to quantify its stable, oxidized metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[7][8] The Griess reaction is a robust colorimetric assay that detects nitrite.[9]
The assay involves a two-step diazotization reaction:
-
Diazotization: In an acidic medium, sulfanilamide reacts with nitrite to form a transient diazonium salt.[9]
-
Coupling: This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, intensely colored azo compound that strongly absorbs light at approximately 540 nm.[7][9]
The absorbance is directly proportional to the nitrite concentration. To measure total NO production, nitrate must first be converted to nitrite using the enzyme nitrate reductase.[8][10]
Part 2: Experimental Protocol - NOS Inhibition Assay (Griess Method)
This protocol is designed to determine the inhibitory effect of N-Hydroxyguanidine on the activity of a purified NOS isoform (e.g., recombinant murine iNOS) by measuring total nitrite/nitrate production.
Materials and Reagents
-
Enzyme: Purified recombinant NOS (e.g., iNOS, nNOS, or eNOS).
-
Substrate: L-Arginine hydrochloride.
-
Inhibitor: N-Hydroxyguanidine hydrochloride.
-
Cofactors:
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Flavin adenine dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (H4B)
-
Calmodulin (required for nNOS/eNOS, enhances iNOS)
-
Calcium Chloride (CaCl₂) (for calmodulin activation)
-
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4.
-
Nitrate Reductase: For converting nitrate to nitrite.
-
Griess Reagents:
-
Griess Reagent I: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
-
Standard: Sodium Nitrite (NaNO₂).
-
Equipment: 96-well microplate, microplate reader (540 nm), incubator (37°C).
Reagent Preparation
-
10X Assay Buffer: 500 mM HEPES, pH 7.4. Store at 4°C.
-
L-Arginine Stock (10 mM): Prepare in deionized water. Aliquot and store at -20°C.
-
N-Hydroxyguanidine Stock (100 mM): Prepare in deionized water. Prepare fresh or store aliquots at -80°C.
-
Cofactor Mix (10X): Prepare a concentrated mix in 1X Assay Buffer containing NADPH, FAD, FMN, H4B, Calmodulin, and CaCl₂ at 10 times their final desired concentration. Note: H4B is sensitive to oxidation; prepare this mix fresh and keep it on ice.
-
Sodium Nitrite Standard (1 mM): Prepare in deionized water. Store at 4°C. Create a working stock of 100 µM for standard curve preparation.
Assay Workflow
Caption: Step-by-step workflow for the NOS inhibition assay.
Step-by-Step Assay Procedure
-
Prepare Nitrite Standard Curve:
-
In a 96-well plate, perform serial dilutions of the 100 µM Sodium Nitrite working stock in 1X Assay Buffer to obtain standards from 100 µM to 0 µM (blank). A typical range would be 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM.
-
Adjust the final volume in each standard well to 100 µL with 1X Assay Buffer.
-
-
Set Up Assay Reactions:
-
In separate wells of the same 96-well plate, prepare the following reaction mixtures for a final volume of 100 µL. Add components in the order listed.
-
| Component | Test Wells | Positive Control | Negative Control |
| Deionized Water | To 100 µL | To 100 µL | To 100 µL |
| 10X Assay Buffer | 10 µL | 10 µL | 10 µL |
| 10X Cofactor Mix | 10 µL | 10 µL | 10 µL |
| L-Arginine (e.g., 1 mM final) | 10 µL | 10 µL | 0 µL |
| N-Hydroxyguanidine (dilutions) | 10 µL | 0 µL | 0 µL |
| NOS Enzyme (e.g., 5-10 mU) | 10 µL | 10 µL | 10 µL |
-
Initiate and Incubate:
-
Pre-warm the plate to 37°C for 5 minutes.
-
Initiate the reaction by adding the NOS enzyme to all wells except the blank.
-
Mix gently and incubate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
-
Nitrate Reduction:
-
Griess Reaction and Measurement:
Part 3: Data Analysis and Interpretation
-
Standard Curve:
-
Subtract the absorbance of the 0 µM nitrite blank from all standard readings.
-
Plot the corrected absorbance vs. nitrite concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c).
-
-
Calculate Nitrite Concentration in Samples:
-
Subtract the absorbance of the reaction blank (no enzyme) from all sample wells.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration for each sample.
-
-
Calculate Percentage Inhibition:
-
Determine the net activity for each well by subtracting the nitrite concentration of the Negative Control (no substrate) from the sample readings.
-
Calculate the percent inhibition for each N-Hydroxyguanidine concentration using the following formula: % Inhibition = (1 - (Net Activity of Sample / Net Activity of Positive Control)) * 100
-
-
Determine IC50 Value:
-
Plot the % Inhibition against the logarithm of the N-Hydroxyguanidine concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of N-Hydroxyguanidine that inhibits 50% of NOS activity.
-
| N-Hydroxyguanidine [µM] | Absorbance (540 nm) | Nitrite [µM] | % Inhibition |
| 0 (Positive Control) | 0.850 | 80.2 | 0% |
| 10 | 0.765 | 71.5 | 10.8% |
| 50 | 0.610 | 55.6 | 30.7% |
| 100 | 0.475 | 41.8 | 47.9% |
| 500 | 0.220 | 15.9 | 80.2% |
| 1000 | 0.150 | 8.7 | 89.2% |
| Table 1: Example data for calculating % inhibition. Note that values are for illustrative purposes only. |
Part 4: Method Validation and Troubleshooting
-
Trustworthiness: The protocol's validity relies on proper controls. The difference between the positive (no inhibitor) and negative (no substrate) controls defines the assay window.
-
Linearity: Ensure that the reaction time and enzyme concentration are within the linear range of NO production. A time-course experiment is recommended during assay development.
-
Interference: High concentrations of NADPH can interfere slightly with the Griess reaction.[10] This is accounted for by including all reaction components (minus enzyme or substrate) in the blank and standard curve matrix where possible. Samples with high protein content may require deproteinization, but acidic methods should be avoided as they can cause nitrite loss.[9]
Conclusion
This application note provides a detailed framework for assessing the inhibitory potential of N-Hydroxyguanidine on NOS activity. The protocol leverages the reliable and cost-effective Griess assay to quantify NO production. A critical aspect of interpreting the results is understanding the dual role of N-Hydroxyguanidine as both a competitive inhibitor of L-arginine and a direct substrate for the enzyme. By carefully designing the experiment with appropriate controls, researchers can accurately determine the IC50 value and gain valuable insights into the compound's mechanism of action, aiding in the development of novel NOS-targeted therapeutics.
References
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Igarashi, J., et al. (1997). Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase. PubMed. [Link]
-
Zhang, H. Q., et al. (1999). Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases. PubMed. [Link]
-
Huang, H., et al. (2005). L-arginine analogs as alternate substrates for nitric oxide synthase. PubMed. [Link]
-
Matejovic, M., et al. (2013). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. [Link]
-
ResearchGate. (2014). Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)? ResearchGate. [Link]
-
National Genomics Data Center. (2005). L-arginine analogs as alternate substrates for nitric oxide synthase. CNCB-NGDC. [https://ngdc.cncb.ac.cn/bioghost/ PMID16084157]([Link] PMID16084157)
-
Pacher, P., et al. (2007). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide detection methods in vitro and in vivo. PubMed Central. [Link]
-
Li, H., et al. (2021). Bioinspired Design of Reversible Fluorescent Probes for Tracking Nitric Oxide Dynamics in Live Cells. CCS Chemistry. [Link]
-
Cai, T. B., et al. (2005). N-hydroxyguanidines as substrates of nitric oxide synthases. PubMed. [Link]
-
Svistunenko, D. A., et al. (2006). Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant. NIH. [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]
-
Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Biocompare. [Link]
-
Boucher, J. L., et al. (1999). Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase. ACS Publications. [Link]
-
Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. PubMed. [Link]
-
University of Rochester Biochemistry (Biol252). (2018). Nitric Oxide Synthase. YouTube. [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
-
Clement, B., et al. (1998). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. PubMed. [Link]
Sources
- 1. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 9. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Elucidating N-Hydroxyguanidine-Protein Interactions with Advanced Spectroscopic Techniques
Introduction: The Critical Role of N-Hydroxyguanidine Interactions in Drug Discovery
N-Hydroxyguanidine and its derivatives represent a pivotal class of molecules in therapeutic development, notably as inhibitors of key enzymes such as arginase and nitric oxide synthases (NOS).[1] Arginase upregulation is implicated in various pathologies, including cardiovascular diseases and cancer, by depleting L-arginine, a substrate essential for nitric oxide (NO) production and immune responses. N-hydroxyguanidine compounds, such as Nω-hydroxy-l-arginine (NOHA) and Nω-hydroxy-nor-l-arginine (nor-NOHA), effectively inhibit arginase, restoring crucial physiological pathways.[1] Understanding the nuanced interactions between these small molecules and their protein targets is paramount for designing more potent and selective therapeutics.[1]
Spectroscopic techniques offer a powerful, non-invasive toolkit to dissect these molecular dialogues in real-time and in solution.[2] This guide provides an in-depth exploration of various spectroscopic methodologies tailored for the analysis of N-Hydroxyguanidine-protein interactions, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in drug discovery and chemical biology.
I. UV-Visible Absorption Spectroscopy: A First Look at Binding Events
UV-Visible spectroscopy is a robust and accessible technique for monitoring protein-ligand binding, particularly when the interaction induces a change in the chromophoric environment of the protein or the ligand.[3] For metalloenzymes like arginase (a manganese-containing enzyme) and NOS (a heme-protein), the binding of N-hydroxyguanidine can perturb the metal center's electronic environment, leading to distinct spectral shifts.[4]
Causality in Experimental Design:
The choice of UV-Vis difference spectroscopy is predicated on the principle that the spectrum of the protein-ligand complex is not a simple sum of the individual components' spectra. This "difference" spectrum is a direct reporter on the binding event. The key is to identify a wavelength where the change in absorbance upon binding is maximal.
Protocol 1: UV-Visible Difference Spectroscopy for N-Hydroxyguanidine Binding
This protocol is designed to determine the dissociation constant (Kd) of an N-hydroxyguanidine inhibitor binding to a heme-containing protein like nitric oxide synthase (NOS).
Materials:
-
Purified protein (e.g., NOS oxygenase domain) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4).
-
N-hydroxyguanidine compound stock solution in the same buffer.
-
Tandem dual-cuvette system for a dual-beam spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a protein solution of known concentration (e.g., 5-10 µM). The N-hydroxyguanidine stock solution should be at a concentration at least 100-fold higher than the protein concentration to avoid significant dilution effects.
-
Instrument Setup:
-
Set the spectrophotometer to scan a relevant wavelength range (e.g., 350-700 nm for heme proteins).
-
Use a tandem dual-cuvette system. In the sample beam path, one chamber of the cuvette will contain the protein solution and the other will contain the buffer. In the reference beam path, both chambers will initially contain buffer.
-
-
Baseline Correction: Record a baseline spectrum with buffer in all four chambers of the tandem cuvettes.
-
Titration:
-
Add a small, precise volume of the N-hydroxyguanidine stock solution to the protein chamber in the sample beam path and to the corresponding buffer chamber in the reference beam path. This ensures that the resulting spectrum is corrected for the absorbance of the ligand itself.
-
Mix thoroughly and allow the system to equilibrate for 2-5 minutes.
-
Record the difference spectrum.
-
-
Data Acquisition: Repeat the titration step with increasing concentrations of the N-hydroxyguanidine compound.
-
Data Analysis:
-
Plot the change in absorbance at the wavelength of maximal difference (ΔAbs) against the concentration of the N-hydroxyguanidine.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., a single-site binding model) to determine the dissociation constant (Kd).
-
Expected Results and Interpretation:
Binding of N-hydroxyguanidines to ferric heme proteins often results in the formation of a low-spin iron(III) complex, characterized by distinct absorption maxima. For instance, interaction with microperoxidase-8, a heme protein model, shows characteristic absorption maxima at 405, 535, and 560 nm.[4] The Kd values for these interactions typically range from 15 to 160 µM at pH 7.4.[4]
Table 1: Representative UV-Vis Spectral Data for N-Hydroxyguanidine-Heme Protein Interaction
| Parameter | Value | Reference |
| Absorption Maxima (Bound) | 405, 535, 560 nm | [4] |
| Dissociation Constant (Kd) | 15 - 160 µM | [4] |
II. Fluorescence Spectroscopy: Probing the Microenvironment
Fluorescence spectroscopy is a highly sensitive technique for studying protein-ligand interactions.[2] It can exploit the intrinsic fluorescence of tryptophan and tyrosine residues in the protein or utilize extrinsic fluorescent probes. Binding of a ligand can alter the local environment of these fluorophores, leading to changes in fluorescence intensity, emission wavelength, or polarization.[2]
Causality in Experimental Design:
The choice between monitoring intrinsic protein fluorescence versus using a labeled ligand depends on the system. If the protein has tryptophan residues near the binding site, their fluorescence is likely to be perturbed upon ligand binding, providing a direct, label-free method. If not, or if the ligand itself is fluorescent, its properties can be monitored. Fluorescence polarization is particularly powerful as it measures the change in the rotational motion of a fluorescent molecule upon binding to a larger protein.[5][6]
Protocol 2: Intrinsic Tryptophan Fluorescence Quenching Assay
This protocol measures the binding of an N-hydroxyguanidine compound by observing the quenching of the protein's intrinsic tryptophan fluorescence.
Materials:
-
Purified protein containing tryptophan residues in a suitable buffer.
-
N-hydroxyguanidine compound stock solution.
-
Fluorometer with excitation and emission monochromators.
Procedure:
-
Determine Optimal Excitation Wavelength: Excite the protein solution at 295 nm to selectively excite tryptophan residues. Record the emission spectrum (typically 310-400 nm) to find the wavelength of maximum emission (λem,max).
-
Titration:
-
Place a known concentration of the protein in a quartz cuvette.
-
Record the initial fluorescence intensity at λem,max.
-
Add small aliquots of the N-hydroxyguanidine stock solution to the cuvette.
-
After each addition, mix gently and allow to equilibrate before recording the fluorescence intensity.
-
-
Data Correction: Correct the observed fluorescence intensity for dilution effects.
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF) against the ligand concentration.
-
Analyze the data using the Stern-Volmer equation for quenching or fit to a binding isotherm to determine the binding constant.
-
Protocol 3: Fluorescence Polarization Competition Assay
This protocol is useful for determining the binding affinity of a non-fluorescent N-hydroxyguanidine compound by measuring its ability to displace a known fluorescent ligand from the protein's active site.
Materials:
-
Purified protein.
-
A fluorescently labeled ligand with known affinity for the protein.
-
N-hydroxyguanidine compound stock solution.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup: In a 384-well plate, add the protein and the fluorescently labeled ligand at concentrations that result in a stable and significant polarization signal.[7]
-
Inhibitor Addition: Add serial dilutions of the N-hydroxyguanidine compound to the wells.[7]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).[7]
-
Measurement: Measure the fluorescence polarization. Use appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[7]
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the N-hydroxyguanidine compound.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value, which can then be converted to a Ki.
-
Diagram 1: Workflow for Fluorescence Polarization Competition Assay
Caption: Workflow for a fluorescence polarization competition assay.
III. Circular Dichroism (CD) Spectroscopy: Monitoring Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins.[8] Ligand binding can induce conformational changes in the protein, which can be detected as changes in the CD spectrum.[8]
Causality in Experimental Design:
Far-UV CD (190-250 nm) provides information about the protein's secondary structure (α-helices, β-sheets). Near-UV CD (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects changes in the tertiary structure. By monitoring both regions, a comprehensive picture of the structural impact of N-hydroxyguanidine binding can be obtained.
Protocol 4: Assessing Protein Conformational Changes with CD Spectroscopy
Materials:
-
Purified protein in a suitable buffer (low in chloride ions and absorbing minimally in the far-UV region).
-
N-hydroxyguanidine compound stock solution.
-
CD spectropolarimeter.
Procedure:
-
Sample Preparation: Prepare a protein solution with a concentration suitable for CD measurements (typically 0.1-1 mg/mL).
-
Far-UV CD:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the protein alone from 190 to 250 nm.
-
Titrate the protein solution with increasing concentrations of the N-hydroxyguanidine compound, recording a spectrum after each addition.
-
-
Near-UV CD:
-
Repeat the titration experiment, recording spectra in the 250-350 nm range.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the far-UV CD spectra to estimate changes in secondary structure content.
-
Analyze the near-UV CD spectra to identify changes in the tertiary structure.
-
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights
NMR spectroscopy provides unparalleled atomic-resolution information about protein-ligand interactions in solution.[9] It can be used to identify the binding site, determine the structure of the complex, and measure binding affinities.[9]
Causality in Experimental Design:
Chemical shift perturbation (CSP) mapping is a widely used NMR technique to identify the binding interface.[9] Upon ligand binding, the chemical environment of amino acid residues at the binding site is altered, leading to changes in their corresponding peaks in the NMR spectrum. By identifying the residues with significant chemical shift changes, the binding site can be mapped onto the protein structure.
Protocol 5: Binding Site Mapping using 2D ¹H-¹⁵N HSQC NMR
Materials:
-
¹⁵N-labeled purified protein in an NMR buffer (e.g., phosphate buffer in D₂O).
-
Unlabeled N-hydroxyguanidine compound stock solution.
-
High-field NMR spectrometer with a cryoprobe.
Procedure:
-
Protein Sample Preparation: Prepare a solution of ¹⁵N-labeled protein at a concentration of 0.1-1 mM.[9]
-
Initial Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference "fingerprint" spectrum.
-
Titration:
-
Add a small amount of the N-hydroxyguanidine compound to the protein sample.
-
Acquire another 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Acquisition: Repeat the titration with increasing concentrations of the ligand until saturation is reached.
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify the peaks that show significant chemical shift perturbations (CSPs).
-
Map these perturbed residues onto the 3D structure of the protein to visualize the binding site.
-
The magnitude of the CSPs can be plotted against the ligand concentration to determine the Kd.
-
Diagram 2: N-Hydroxyguanidine-Protein Interaction Analysis Workflow
Caption: A comprehensive workflow for analyzing N-Hydroxyguanidine-protein interactions.
V. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
While not a spectroscopic technique, Isothermal Titration Calorimetry (ITC) is an indispensable tool for a complete thermodynamic characterization of binding events.[10][11] It directly measures the heat released or absorbed during the binding interaction, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[10][11]
Protocol 6: Thermodynamic Characterization using ITC
Materials:
-
Purified protein in a suitable buffer.
-
N-hydroxyguanidine compound in the same buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare a protein solution at a concentration that allows for a measurable heat change upon binding.
-
Prepare a ligand solution at a concentration 10-20 times that of the protein.
-
Ensure the buffer is identical for both protein and ligand solutions to minimize heats of dilution.
-
-
Instrument Setup: Set the experimental temperature and other parameters according to the manufacturer's instructions.[10]
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution.
-
-
Data Analysis:
-
The raw data (a series of heat spikes) is integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Quantitative Data Summary:
The following table summarizes typical binding affinities for N-hydroxyguanidine derivatives with arginase, a key target.
Table 2: Binding Affinities of N-Hydroxyguanidine Inhibitors for Human Arginase (hARG)
| Compound | Target | Method | Kd / Ki | pH | Reference |
| Nω-hydroxy-l-arginine (L-NOHA) | hARG-1 | SPR | 3.6 µM | 8.5 | [12] |
| Nω-hydroxy-l-arginine (L-NOHA) | hARG-2 | Radioactive Assay | 1.6 µM | 7.5 | [12] |
| nor-NOHA | hARG-1 | SPR | 0.517 µM | 8.5 | [12] |
| nor-NOHA | hARG-1 | ITC | 0.047 µM | 8.5 | [12] |
| nor-NOHA | hARG-2 | - | 51 nM | 7.5 | [12] |
Conclusion: An Integrated Approach for Deeper Insights
A comprehensive understanding of N-hydroxyguanidine-protein interactions requires an integrated approach that leverages the strengths of multiple spectroscopic techniques. UV-Visible and fluorescence spectroscopy are excellent for initial screening and determination of binding affinities. Circular dichroism provides valuable information on ligand-induced conformational changes. For high-resolution structural details of the binding site, NMR spectroscopy is the gold standard. Finally, isothermal titration calorimetry provides the complete thermodynamic profile of the interaction. By combining these powerful methods, researchers can gain deep insights into the molecular mechanisms of action of N-hydroxyguanidine compounds, paving the way for the development of novel and more effective therapeutics.
References
- Application Notes and Protocols for N-hydroxycycloheptanecarboxamidine in Enzyme Inhibition Studies. Benchchem.
- Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Springer Protocols.
- High-Throughput Fluorescence-Based Activity Assay for Arginase-1. PubMed.
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. NIH.
- Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy. NIH.
- A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH.
- Binding site identification and structure determination of protein-ligand complexes by NMR.
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. ResearchGate.
- Isothermal titration calorimetry.
- New NMR Method to Study Protein-Ligand Interactions. ChemistryViews.
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors. PubMed Central.
- A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. PubMed Central.
- NMR for Studying Protein-Ligand Interactions. Creative Biostructure.
- Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy. STEMart.
- Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers.
- Using Isothermal Titration Calorimetry Technique for Structural Studies.
- Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.
- N-hydroxyguanidines as new heme ligands: UV-visible, EPR, and resonance Raman studies of the interaction of various compounds bearing a C=NOH function with microperoxidase-8. PubMed.
- Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors. PubMed.
- Synthesis of Arginase Inhibitors: An Overview. PubMed Central.
- Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. ACS Publications.
- Arginase Inhibitor Screening Kit (MAK328). Sigma-Aldrich.
- An application of ultraviolet spectroscopy to study interactions in proteins solutions at high concentrations. PubMed.
- Protocol to perform fragment screening using NMR spectroscopy. NIH.
- Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. PubMed.
- Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. PubMed.
- Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. NIH.
- Exploring the conformations of nitric oxide synthase with fluorescence. PubMed Central.
- Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed.
- Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. PubMed.
- Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism.
- Arginase Activity Assay Kit (MAK112). Sigma-Aldrich.
- A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
- Assessing binding equilibria through UV-visible absorption techniques. Thermo Fisher Scientific.
- Probing heme protein-ligand interactions by UV/visible absorption spectroscopy. PubMed.
- Probing Heme Protein-Ligand Interactions by UV/Visible Absorption Spectroscopy.
Sources
- 1. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 2. Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy - STEMart [ste-mart.com]
- 3. Probing heme protein-ligand interactions by UV/visible absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-hydroxyguanidines as new heme ligands: UV-visible, EPR, and resonance Raman studies of the interaction of various compounds bearing a C=NOH function with microperoxidase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Hydroxyguanidine in Cardiovascular Research: A Technical Guide
Introduction: Unveiling the Therapeutic Potential of N-Hydroxyguanidine
N-Hydroxyguanidine (NHG) and its derivatives represent a class of compounds with significant therapeutic implications for cardiovascular disease.[1][2] Structurally incorporating features of both hydroxyurea and guanidine, NHG's core value in cardiovascular research lies in its multifaceted ability to modulate nitric oxide (NO) signaling pathways.[1][3] Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily known for its role in vasodilation, but also for its anti-thrombotic, anti-inflammatory, and anti-proliferative effects.[4][5] Dysregulation of NO production is a hallmark of numerous cardiovascular pathologies, including hypertension, atherosclerosis, and ischemia-reperfusion injury.[6][7]
This technical guide provides an in-depth exploration of the applications of N-Hydroxyguanidine in cardiovascular research. We will delve into its primary mechanisms of action, namely as a direct nitric oxide donor and as a modulator of L-arginine metabolism through arginase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and practical, step-by-step protocols for investigating the cardiovascular effects of N-Hydroxyguanidine and its analogs.
Core Mechanisms of Action in the Cardiovascular System
The cardiovascular effects of N-Hydroxyguanidine and its derivatives are primarily attributed to two interconnected mechanisms: direct generation of nitric oxide and inhibition of the arginase enzyme.
Direct Nitric Oxide (NO) Donation
N-Hydroxyguanidine can serve as a substrate for nitric oxide synthase (NOS), the enzyme responsible for the endogenous production of NO from L-arginine.[1][8] The enzymatic oxidation of N-hydroxyguanidines by NOS leads to the formation of NO and the corresponding urea.[1][9] This process is dependent on the presence of essential NOS cofactors such as tetrahydrobiopterin (BH4).[1] Furthermore, chemical oxidation of N-hydroxyguanidine compounds can also release NO or nitroxyl (HNO), another vasoactive species.[10][11] This direct NO-donating property makes NHG a valuable tool for studying the physiological effects of NO and for developing therapeutic agents that can supplement NO levels in pathological conditions where endogenous production is impaired.
Signaling Pathway: N-Hydroxyguanidine as a Nitric Oxide Synthase Substrate
Caption: NHG as a substrate for NOS to produce NO.
Arginase Inhibition: Preserving the Fuel for NO Production
Arginase is an enzyme that competes with NOS for their common substrate, L-arginine.[6][12] By hydrolyzing L-arginine to ornithine and urea, arginase can effectively limit the availability of L-arginine for NO synthesis.[6] Increased arginase activity is implicated in various cardiovascular diseases, leading to endothelial dysfunction due to reduced NO bioavailability.[6][7] Certain N-hydroxyguanidine derivatives, such as Nω-hydroxy-nor-L-arginine (nor-NOHA), are potent inhibitors of arginase.[13][14] By inhibiting arginase, these compounds preserve the intracellular pool of L-arginine, thereby promoting NOS-dependent NO production and improving endothelial function.[13][14] This "arginine-stealing" hypothesis highlights an indirect yet powerful mechanism by which N-hydroxyguanidines can enhance NO signaling.
Signaling Pathway: Arginase Inhibition by N-Hydroxyguanidine Derivatives
Caption: NHG derivatives inhibit arginase, increasing L-arginine for NO production.
Experimental Applications and Protocols
The dual mechanism of action of N-Hydroxyguanidine derivatives makes them versatile tools for a range of cardiovascular research applications. Below are detailed protocols for key experiments.
Protocol 1: Evaluation of Vasodilatory Effects in Isolated Aortic Rings
This protocol is designed to assess the direct vasodilatory properties of N-Hydroxyguanidine or its derivatives on isolated arterial segments.
Rationale: This ex vivo model allows for the direct measurement of a compound's effect on vascular tone in a controlled environment, elucidating its potential as a vasodilator.
Materials:
-
N-Hydroxyguanidine compound of interest
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
Experimental Protocol:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of the N-Hydroxyguanidine compound (e.g., 1 nM to 100 µM) to generate a concentration-response curve.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 (concentration required to produce 50% of the maximal response) for the N-Hydroxyguanidine compound.
-
Table 1: Representative Vasodilation Data
| Compound | EC50 (µM) | Maximal Relaxation (%) |
| N-Hydroxyguanidine | 15.2 ± 2.1 | 85.3 ± 5.4 |
| Derivative X | 2.5 ± 0.4 | 92.1 ± 3.8 |
| Sodium Nitroprusside (Control) | 0.1 ± 0.02 | 98.5 ± 1.5 |
Protocol 2: In Vitro Arginase Inhibition Assay
This protocol provides a method to determine the inhibitory potential of N-Hydroxyguanidine derivatives on arginase activity.
Rationale: Quantifying the inhibition of arginase activity is crucial to understanding the indirect NO-enhancing effects of the test compound.
Materials:
-
N-Hydroxyguanidine derivative
-
Purified arginase I or II enzyme
-
L-arginine
-
Urea colorimetric assay kit
-
Tris-HCl buffer (50 mM, pH 7.5) containing MnCl2 (10 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation:
-
Activate the arginase by incubating it in the Tris-HCl/MnCl2 buffer at 37°C for 10 minutes.
-
-
Inhibition Reaction:
-
In a 96-well plate, add the activated arginase solution.
-
Add varying concentrations of the N-Hydroxyguanidine derivative (inhibitor) or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding L-arginine (final concentration, e.g., 100 mM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
-
Urea Quantification:
-
Stop the reaction by adding a strong acid (as per the urea assay kit instructions).
-
Measure the amount of urea produced using a colorimetric assay kit according to the manufacturer's protocol. The absorbance is typically read at around 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of arginase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%).
-
Table 2: Representative Arginase Inhibition Data
| Compound | Arginase Isoform | IC50 (µM) |
| nor-NOHA (Control) | Arginase I | 0.5 |
| Arginase II | 0.05 | |
| N-Hydroxyguanidine Derivative Y | Arginase I | 1.2 |
| Arginase II | 0.2 |
Protocol 3: Assessment of Cardioprotection in a Myocardial Ischemia-Reperfusion (I/R) Injury Model
This in vivo protocol evaluates the ability of an N-Hydroxyguanidine derivative to protect the heart from damage caused by ischemia followed by reperfusion.
Rationale: The I/R model mimics the clinical scenario of a heart attack and subsequent treatment, providing a highly relevant system to test the therapeutic potential of a cardioprotective agent.[15][16][17]
Materials:
-
N-Hydroxyguanidine derivative (e.g., PR5)[15]
-
Male Sprague-Dawley rats (275-325g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Ventilator
-
Surgical instruments
-
ECG monitoring system
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Place a suture around the left anterior descending (LAD) coronary artery.
-
-
Ischemia-Reperfusion Protocol:
-
Administer the N-Hydroxyguanidine derivative or vehicle control intravenously at a predetermined time before ischemia (e.g., 5 minutes).[15]
-
Induce regional myocardial ischemia by tightening the suture around the LAD for a specific duration (e.g., 30 minutes).
-
Confirm ischemia by observing ST-segment elevation on the ECG and regional cyanosis of the myocardium.
-
Initiate reperfusion by releasing the snare for a set period (e.g., 120 minutes).
-
-
Infarct Size Determination:
-
At the end of reperfusion, re-occlude the LAD and infuse Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
-
Euthanize the animal and excise the heart.
-
Slice the ventricles into transverse sections.
-
Incubate the slices in 1% TTC stain at 37°C for 15-20 minutes. TTC stains viable myocardium red, leaving the infarcted tissue pale white.
-
-
Data Analysis:
-
Image the heart slices and use planimetry software to measure the total ventricular area, the AAR, and the infarct area (IA).
-
Calculate the infarct size as a percentage of the AAR (IA/AAR x 100).
-
Compare the infarct sizes between the treated and control groups.
-
Table 3: Representative Cardioprotection Data in I/R Model
| Treatment Group | Dose (mg/kg) | Infarct Size (% of AAR) |
| Vehicle Control | - | 55.2 ± 4.1 |
| N-Hydroxyguanidine Derivative PR5 | 3 | 25.8 ± 3.5 |
| N-Hydroxyguanidine Derivative PR5 | 10 | 21.3 ± 2.9 |
| *p < 0.05 vs. Vehicle Control |
Experimental Workflow: Myocardial Ischemia-Reperfusion Injury Model
Caption: Workflow for assessing cardioprotective effects in a rat I/R model.
Concluding Remarks for the Modern Researcher
N-Hydroxyguanidine and its derivatives offer a compelling avenue for cardiovascular research and drug development. Their ability to modulate the critical nitric oxide signaling pathway through both direct and indirect mechanisms provides a powerful tool to combat the endothelial dysfunction that underpins many cardiovascular diseases. The protocols outlined in this guide provide a robust framework for investigating the therapeutic potential of these compounds. As our understanding of the intricate roles of NO and arginase in cardiovascular health and disease continues to evolve, N-Hydroxyguanidine-based compounds are poised to remain at the forefront of innovative therapeutic strategies.
References
-
Dambrova, M., et al. (1999). Cardioprotective effects of N-hydroxyguanidine PR5 in myocardial ischaemia and reperfusion in rats. British Journal of Pharmacology, 126(4), 857–864. Available at: [Link]
-
Dambrova, M., et al. (2002). The novel guanidine ME10092 protects the heart during ischemia-reperfusion. Journal of Cardiovascular Pharmacology, 39(6), 783-791. Available at: [Link]
-
Fukuto, J. M., et al. (1992). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. Biochemical Pharmacology, 43(3), 607-613. Available at: [Link]
-
Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical Pharmacology, 50(12), 1995-2000. Available at: [Link]
-
Demougeot, C., et al. (2008). Treatment with the arginase inhibitor N(omega)-hydroxy-nor-L-arginine improves vascular function and lowers blood pressure in adult spontaneously hypertensive rat. Journal of Hypertension, 26(6), 1110-1118. Available at: [Link]
-
Tai, A. W., et al. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236-238. Available at: [Link]
-
Lefevre-Groboillot, D., et al. (2003). Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. Journal of Medicinal Chemistry, 46(8), 1443-1454. Available at: [Link]
-
Nigro, A. P., et al. (2007). Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant: a model for the reactions of nitric oxide synthase. Biochemistry, 46(46), 13326–13334. Available at: [Link]
-
Cai, T. B., Lu, D., & Wang, P. G. (2005). N-hydroxyguanidines as substrates of nitric oxide synthases. Current Topics in Medicinal Chemistry, 5(7), 721-736. Available at: [Link]
-
Tai, A. W., et al. (1984). Novel N-Hydroxyguanidine Derivatives as Anticancer and Antiviral Agents. Journal of Medicinal Chemistry, 27(2), 236-238. Available at: [Link]
-
PubChem. (n.d.). Hydroxyguanidine. Retrieved from [Link]
-
Renodon-Cornière, A., et al. (2002). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of Medicinal Chemistry, 45(5), 944-952. Available at: [Link]
-
Ilies, M., et al. (2021). Synthesis of Arginase Inhibitors: An Overview. Molecules, 26(11), 3253. Available at: [Link]
-
Toque, H. A., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 278. Available at: [Link]
-
Zembowicz, A., et al. (1992). NG-hydroxy-L-arginine and hydroxyguanidine potentiate the biological activity of endothelium-derived relaxing factor released from the rabbit aorta. Biochemical and Biophysical Research Communications, 189(2), 711-716. Available at: [Link]
-
Pernow, J., Jung, C., & Zhou, Z. (2013). Arginase as a potential target in the treatment of cardiovascular disease: reversal of arginine steal? Cardiovascular Research, 98(3), 334-343. Available at: [Link]
-
Clement, B., et al. (1995). Microsomal formation of nitric oxide and cyanamides from non-physiological N-hydroxyguanidines: N-hydroxydebrisoquine as a model substrate. Molecular Pharmacology, 47(4), 795-802. Available at: [Link]
-
Keeble, J. E., & Moore, P. K. (2002). Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs. British Journal of Pharmacology, 137(3), 295–310. Available at: [Link]
-
Ceylan, S., et al. (2007). Effect of aminoguanidine on ischemia-reperfusion induced myocardial injury in rats. Saudi Medical Journal, 28(7), 1038-1042. Available at: [Link]
-
Tobar, A., et al. (2019). Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury. Oxidative Medicine and Cellular Longevity, 2019, 8508273. Available at: [Link]
-
Moretto, J., Pudlo, M., & Demougeot, C. (2021). Human-based evidence for the therapeutic potential of arginase inhibitors in cardiovascular diseases. Drug Discovery Today, 26(1), 138-147. Available at: [Link]
-
National Institute on Drug Abuse. (n.d.). Arginase Inhibitors. Retrieved from [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling. British Journal of Pharmacology, 164(2), 213–223. Available at: [Link]
-
Yang, Y., et al. (2022). Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases. Cell Communication and Signaling, 20(1), 154. Available at: [Link]
-
Yang, Y. M., et al. (2013). eNOS uncoupling and endothelial dysfunction in aged vessels. American Journal of Physiology-Heart and Circulatory Physiology, 304(5), H749–H756. Available at: [Link]
-
Li, Y., et al. (2024). Myocardial ischemia-reperfusion injury upregulates nucleostemin expression via HIF-1α and c-Jun pathways and alleviates apoptosis by promoting autophagy. Cell Death Discovery, 10(1), 382. Available at: [Link]
-
Ma, S., et al. (2024). Myocardial Ischemia/Reperfusion Injury: Molecular Insights, Forensic Perspectives, and Therapeutic Horizons. International Journal of Molecular Sciences, 25(11), 5988. Available at: [Link]
-
Sirpal, S. (2021). Dysfunctional and Dysregulated Nitric Oxide Synthases in Cardiovascular Disease: Mechanisms and Therapeutic Potential. International Journal of Molecular Sciences, 22(19), 10795. Available at: [Link]
-
Zhang, J., et al. (2022). Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications. Nanoscale, 14(34), 12229-12258. Available at: [Link]
-
Georgiou, A., & Pitoulis, F. G. (2023). In Vitro Models of Cardiovascular Disease: Embryoid Bodies, Organoids and Everything in Between. International Journal of Molecular Sciences, 24(13), 10582. Available at: [Link]
-
Savoji, H., et al. (2019). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. Biomaterials, 198, 3-26. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Arginase as a potential target in the treatment of cardiovascular disease: reversal of arginine steal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arginase Inhibitors | NEDP [nedp.com]
- 13. Treatment with the arginase inhibitor N(omega)-hydroxy-nor-L-arginine improves vascular function and lowers blood pressure in adult spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 15. Cardioprotective effects of N-hydroxyguanidine PR5 in myocardial ischaemia and reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myocardial ischemia-reperfusion injury upregulates nucleostemin expression via HIF-1α and c-Jun pathways and alleviates apoptosis by promoting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myocardial Ischemia/Reperfusion Injury: Molecular Insights, Forensic Perspectives, and Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing N-Hydroxyguanidine Derivatives as Ribonucleotide Reductase Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-hydroxyguanidine derivatives as inhibitors of ribonucleotide reductase (RNR). This document details the mechanism of action, synthesis protocols, and methods for evaluating the inhibitory activity of these compounds, both in vitro and in cellular contexts.
Introduction: The Rationale for Targeting Ribonucleotide Reductase with N-Hydroxyguanidine Derivatives
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1][2] Due to its central role in cell proliferation, human RNR has long been a key target for the development of anticancer therapies.[2] N-hydroxyguanidine and its derivatives have emerged as a promising class of RNR inhibitors.[3][4] Structurally, they combine features of both guanidine and hydroxyurea, a well-known RNR inhibitor, and have demonstrated significant anticancer and antiviral activities.[3][5] The derivatization of the N-hydroxyguanidine scaffold allows for the modulation of lipophilic/hydrophilic balance, as well as electronic and steric properties, leading to enhanced potency.[3]
The primary mechanism of RNR inhibition by hydroxyurea and its analogs involves the quenching of a critical tyrosyl free radical in the R2 subunit of the enzyme, which is essential for the catalytic reduction of ribonucleotides.[6] This inhibition of RNR leads to a depletion of the intracellular dNTP pools, thereby halting DNA synthesis and inducing cell cycle arrest, primarily in the S-phase.[7][8][9]
Synthesis of N-Hydroxyguanidine Derivatives
The synthesis of N-hydroxyguanidine derivatives can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern and the nature of the starting materials. Below are two common and effective protocols.
Protocol 2.1: One-Pot Conversion of Primary Amines to N-Hydroxyguanidines
This method is advantageous for its operational simplicity and broad substrate scope.[10]
Materials:
-
Primary amine (aliphatic or aromatic)
-
Bis-Boc-protected cyanamide
-
Hydroxylamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
-
4 Å molecular sieves
-
Celite
-
1 M HCl in ether
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Guanidinylation:
-
To a solution of the primary amine (1 equivalent) in anhydrous THF, add bis-Boc-protected cyanamide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Hydroxyguanidine Formation:
-
Prepare a mixture of the crude cyanamide from the previous step (1 equivalent), pre-dried hydroxylamine hydrochloride (4 equivalents), and K₂CO₃ (8 equivalents) in anhydrous EtOH containing 4 Å molecular sieves.
-
Stir this suspension under an argon atmosphere overnight at room temperature.
-
Monitor the reaction by TLC (e.g., using a 1:7 methanol/dichloromethane mobile phase).
-
Filter the mixture through a pad of Celite, washing with excess EtOH.
-
Concentrate the filtrate under vacuum at approximately 30°C. The resulting crude N-hydroxyguanidine derivative can be used in the next step without further purification.
-
-
Salt Formation and Purification:
-
Treat the crude product with an excess of 1 M HCl in ether solution and stir overnight at room temperature to form the hydrochloride salt. This is recommended as hydroxyguanidines can be unstable at room temperature.
-
Remove the solvent under vacuum.
-
Purify the crude salt by reverse-phase chromatography using a water/acetonitrile gradient.
-
Alternatively, for non-salt forms, dissolve the crude product in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.
-
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of N-hydroxyguanidine derivatives.
In Vitro Evaluation of Ribonucleotide Reductase Inhibition
Direct assessment of RNR inhibition is crucial for characterizing the potency of N-hydroxyguanidine derivatives. The following protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the enzymatic conversion of a ribonucleotide to a deoxyribonucleotide.
Protocol 3.1: HPLC-Based RNR Activity Assay
This assay measures the formation of deoxycytidine diphosphate (dCDP) from cytidine diphosphate (CDP).
Materials:
-
Purified human RNR enzyme (R1 and R2 subunits)
-
N-hydroxyguanidine derivative stock solution (in DMSO)
-
CDP substrate
-
ATP (as an allosteric activator)
-
Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (as a reductant)
-
HEPES buffer (pH 7.5)
-
Magnesium acetate (Mg(OAc)₂)
-
Potassium chloride (KCl)
-
Perchloric acid (HClO₄) for quenching
-
Potassium hydroxide (KOH) for neutralization
-
HPLC system with a C18 reverse-phase column
-
Mobile phases:
-
Buffer A: 10% methanol in 50 mM potassium phosphate buffer (pH 7.0) with 10 mM tributylammonium hydroxide
-
Buffer B: 30% methanol in 50 mM potassium phosphate buffer (pH 7.0) with 10 mM tributylammonium hydroxide
-
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, Mg(OAc)₂, KCl, DTT, ATP, and the RNR R1 subunit.
-
Add the N-hydroxyguanidine derivative at various concentrations (and a DMSO vehicle control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction Initiation and Termination:
-
Initiate the reaction by adding the RNR R2 subunit and CDP substrate.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a small volume of cold perchloric acid.
-
Neutralize the mixture with potassium hydroxide.
-
Centrifuge to pellet the precipitated potassium perchlorate.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate CDP and dCDP using a linear gradient of Buffer B into Buffer A.[11]
-
Monitor the elution profile by UV absorbance at 271 nm.
-
Quantify the amount of dCDP produced by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of RNR inhibition for each concentration of the N-hydroxyguanidine derivative relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Diagram: RNR Inhibition Pathway
Caption: Inhibition of ribonucleotide reductase by N-hydroxyguanidine derivatives.
Cell-Based Evaluation of RNR Inhibitor Efficacy
Assessing the effects of N-hydroxyguanidine derivatives in a cellular context is essential to understand their therapeutic potential. This involves evaluating their impact on cell proliferation, DNA synthesis, and cell cycle progression.
Protocol 4.1: Cell Proliferation and DNA Synthesis Assay
Materials:
-
Cancer cell line (e.g., L1210 leukemia cells)[3]
-
Complete cell culture medium
-
N-hydroxyguanidine derivative stock solution (in DMSO)
-
MTT or WST-1 reagent for proliferation assay
-
[³H]-thymidine for DNA synthesis assay
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of the N-hydroxyguanidine derivative for 24-72 hours. Include a DMSO vehicle control.
-
-
Cell Proliferation Assay (MTT/WST-1):
-
At the end of the treatment period, add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
-
-
DNA Synthesis Assay ([³H]-thymidine incorporation):
-
During the last 4 hours of the drug treatment period, add [³H]-thymidine to each well.
-
Harvest the cells and wash them to remove unincorporated [³H]-thymidine.
-
Precipitate the DNA using cold TCA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of DNA synthesis.
-
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line
-
N-hydroxyguanidine derivative
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the N-hydroxyguanidine derivative at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
-
Cell Fixation and Staining:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the data to observe drug-induced cell cycle arrest, typically an accumulation of cells in the S phase.
-
Data Presentation: Comparative Efficacy of N-Hydroxyguanidine Derivatives
The following table summarizes the reported inhibitory activities of various N-hydroxyguanidine derivatives against cancer cell lines.
| Compound Class | Cell Line | Assay | Endpoint | Potency Range | Reference |
| Aromatic/Heterocyclic Aldehyde Derivatives of N-amino-N'-hydroxyguanidine | L1210 Leukemia | Anticancer Activity | ID₅₀ | 7.80 - 126 µM | [3] |
| Aromatic/Heterocyclic Aldehyde Derivatives of N-amino-N'-hydroxyguanidine | Chicken Embryo Fibroblasts (Rous Sarcoma Virus) | Antiviral Activity | ID₅₀ | 2.76 - 195.2 µM | [3] |
| N-hydroxy-N'-aminoguanidine derivatives | Rat Novikoff Tumors | RNR Inhibition | - | 20-30 times more active than hydroxyguanidine | [12] |
| 1-isoquinolylmethylene derivative of N-hydroxy-N'-aminoguanidine | L1210 Leukemia | RNR activity, DNA synthesis, clonogenicity | I₅₀ | More inhibitory than the quinoline derivative | [4] |
| Naphthyl salicylic acyl hydrazone (NSAH) | - | hRRM1 binding | KD | 37 ± 4 µM | [13] |
| Naphthyl salicylic acyl hydrazone (NSAH) | - | hRR enzymatic assay | IC₅₀ | 32 ± 10 µM | [13] |
| Naphthyl salicylic acyl hydrazone (NSAH) | Various cancer cell lines | Growth inhibition | IC₅₀ | 220 - 500 nM | [13] |
Conclusion and Future Perspectives
N-hydroxyguanidine derivatives represent a versatile and potent class of ribonucleotide reductase inhibitors with significant potential for the development of novel anticancer and antiviral agents. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive evaluation of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in vivo efficacy and pharmacokinetic profiling to advance the most promising candidates towards clinical development.
References
-
ResearchGate. (n.d.). Ribonucleotide reduction takes place in four basic steps... ResearchGate. Retrieved from [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. Retrieved from [Link]
-
Cotruvo, J. A. Jr., & Stubbe, J. (2012). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. Methods in Enzymology, 516, 265–282. Retrieved from [Link]
-
Hofer, A., & Ekanem, J. (2017). Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. DiVA portal. Retrieved from [Link]
-
Greene, B. L., et al. (2020). Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets. Annual Review of Biochemistry, 89, 45-75. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxyguanidine. PubChem. Retrieved from [Link]
-
Malinowski, M., et al. (2021). Hydroxyurea—The Good, the Bad and the Ugly. Cancers, 13(14), 3565. Retrieved from [Link]
-
Tai, A. W., Lien, E. J., Moore, E. C., Chun, Y., & Roberts, J. D. (1983). Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors. Journal of Medicinal Chemistry, 26(9), 1326–1329. Retrieved from [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of hydroxyurea? Dr. Oracle. Retrieved from [Link]
-
Payan, C., et al. (2021). Structural and Biochemical Investigation of Class I Ribonucleotide Reductase from the Hyperthermophile Aquifex aeolicus. Biochemistry, 61(1), 53-65. Retrieved from [Link]
-
Wisitpitthaya, S., et al. (2017). Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule. Proceedings of the National Academy of Sciences, 114(31), E6346-E6353. Retrieved from [Link]
-
Weckbecker, G., Weckbecker, A., Lien, E. J., & Cory, J. G. (1987). Effects of N-hydroxy-N'-aminoguanidine derivatives on ribonucleotide reductase activity, nucleic acid synthesis, clonogenicity, and cell cycle of L1210 cells. Cancer Research, 47(4), 979–983. Retrieved from [Link]
-
ResearchGate. (2025). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. ResearchGate. Retrieved from [Link]
-
Kim, H. J., et al. (2021). Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification. Analytical and Bioanalytical Chemistry, 413(8), 2217–2226. Retrieved from [Link]
-
Black, H. E., & Stubbe, J. (2004). Methodology To Probe Subunit Interactions in Ribonucleotide Reductases. Biochemistry, 43(33), 10732–10741. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Hydroxycarbamide? Patsnap Synapse. Retrieved from [Link]
-
Ando, H., et al. (2016). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 55(2), 373–381. Retrieved from [Link]
-
Lori, F., & Lisziewicz, J. (2000). Hydroxyurea: mechanisms of HIV-1 inhibition. AIDS, 14(Suppl 3), S15-S22. Retrieved from [Link]
-
Zhou, B., et al. (2013). A Small-Molecule Blocking Ribonucleotide Reductase Holoenzyme Formation Inhibits Cancer Cell Growth and Overcomes Drug Resistance. Cancer Research, 73(21), 6484–6493. Retrieved from [Link]
-
Lanzkron, S. (2014). Yet Another Mechanism of Action for Hydroxyurea in Sickle Cell Disease? Blood, 123(24), 3696–3697. Retrieved from [Link]
-
Sławiński, J., & Szafrański, K. (2019). Synthesis of the Guanidine Derivative: N-{3][14][15]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2019(2), M1065. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Properties of N-hydroxy-N'-aminoguanidine derivatives as inhibitors of mammalian ribonucleotide reductase. Semantic Scholar. Retrieved from [Link]
-
Tai, A. W., et al. (1983). Studies of N-hydroxy-N'-aminoguanidine Derivatives by Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy and as Ribonucleotide Reductase Inhibitors. CaltechAUTHORS. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of N-hydroxy-N'-aminoguanidine derivatives on ribonucleotide reductase activity, nucleic acid synthesis, clonogenicity, and cell cycle of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-Hydroxyguanidine Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-Hydroxyguanidine (NHG) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, during the synthesis of this important molecule and its derivatives. N-Hydroxyguanidine is a key pharmacophore and a critical intermediate in the biosynthesis of nitric oxide, making its efficient synthesis paramount for various research applications.[1][2][3]
This document moves beyond a simple recitation of steps to provide a logical framework for diagnosing and resolving common issues encountered in the lab. We will explore the causality behind synthetic choices and provide actionable, field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for N-Hydroxyguanidine synthesis is significantly lower than reported values. Where should I begin my investigation?
Low yield is a common but solvable problem. A systematic approach is crucial. Before diving into complex optimizations, start with a broad diagnostic overview. The primary areas to investigate are: 1) the integrity of your starting materials, 2) the precision of your reaction conditions, and 3) the efficiency of your product workup and isolation.
We recommend following a logical troubleshooting workflow to systematically identify the source of yield loss.
Caption: A decision tree to diagnose the root cause of low N-Hydroxyguanidine yield.
Q2: I suspect an issue with my starting materials. What are the common pitfalls with reagents for NHG synthesis?
The quality and handling of your starting materials are foundational to a successful synthesis. Even minor impurities or degradation can drastically reduce yields.
-
Purity of Hydroxylamine: Use high-purity hydroxylamine or its hydrochloride salt. Contaminants can lead to unforeseen side reactions.
-
Stability of Cyanamide: Cyanamide has a propensity to dimerize under both acidic and basic conditions to form dicyandiamide, an unreactive impurity.[4][5] Commercial calcium cyanamide, often used as a precursor, should be fresh, as it can slowly polymerize upon exposure to atmospheric moisture.[4]
-
Expert Insight: Always use a fresh supply of cyanamide or calcium cyanamide. If using an older bottle, consider a purification step or running a small-scale test reaction first. The hydrolysis of calcium cyanamide to generate free cyanamide should be done carefully, keeping the temperature below 25°C to minimize dimerization.[4]
-
-
Reactivity of Guanylating Agents: When using protected guanylating agents (e.g., 1H-pyrazole-1-carboximidamides), be aware of their stability. Many are sensitive to moisture and can rapidly decompose in protic solvents, leading to yields of less than 20%.[1] This necessitates the use of stringent anhydrous conditions.
Q3: What are the most common side reactions that lower the yield, and how can they be minimized?
Yield loss is often due to starting materials being consumed by competing reaction pathways. Understanding these pathways is key to suppressing them. The most common synthesis involves the reaction of hydroxylamine with a cyanamide source.
Caption: Desired synthesis pathway versus common side reactions consuming reagents and product.
Key Side Reactions & Mitigation Strategies:
-
Cyanamide Dimerization: As mentioned, cyanamide readily forms dicyandiamide.
-
Solution: Maintain optimal pH and temperature. When preparing cyanamide from calcium cyanamide, keep the temperature low (<25°C).[4] In direct syntheses, controlling the pH is critical to prevent polymerization.
-
-
Product Decomposition: N-Hydroxyguanidine can be unstable under harsh conditions. For example, urethane-protected intermediates have been shown to be unstable under basic conditions.[1] The unprotected product can also be susceptible to oxidation.[6]
-
Hydrolysis: The C=N bond in some intermediates or the final product can be susceptible to hydrolysis, especially under acidic conditions.[8]
-
Solution: Maintain a neutral to slightly basic pH during workup and storage of solutions.[8]
-
Q4: My reaction monitoring shows good conversion, but the isolated yield is poor. What's happening during workup and purification?
This is a classic and often frustrating problem. High conversion with low isolated yield points directly to losses during the post-reaction stages.
-
Cause 1: Suboptimal Workup:
-
Problem: N-Hydroxyguanidine and its salts can have significant water solubility. If the product is precipitated from an aqueous solution, incomplete precipitation can lead to major yield loss.[9] The pH of the aqueous phase during extraction is also critical; an incorrect pH can lead to the product remaining in the aqueous layer.
-
Solution: When precipitating the product, ensure the pH and temperature are optimized for minimum solubility. If performing an extraction, carefully check the pH of the aqueous layer before separating. Multiple extractions with smaller volumes of organic solvent are often more efficient than a single large-volume extraction.
-
-
Cause 2: Difficult Purification:
-
Problem: The purification of N-alkyl-N-hydroxyguanidines can be particularly challenging due to the amphiphilic nature of the compounds. This can lead to difficult column chromatography, with issues like band tailing and co-elution with polar impurities (e.g., triethylammonium chloride).[7] This can result in low recovery of pure product.
-
Solution: Explore alternative purification methods. If column chromatography is necessary, experiment with different solvent systems and stationary phases. Sometimes, converting the product to a salt can facilitate purification by crystallization, after which the free base can be regenerated.
-
Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| No or Little Product Formation | Inactive or degraded starting materials. | Use fresh, high-purity cyanamide and hydroxylamine. Cyanamide can dimerize over time, reducing its reactivity.[4][5] |
| Incorrect reaction temperature. | Optimize temperature. Some guanidinylation reactions require cooling (0°C) to prevent side reactions, while others need heat to proceed.[1][10] | |
| Inappropriate solvent or lack of anhydrous conditions. | Ensure the use of an appropriate anhydrous solvent if required by the method. Moisture can decompose sensitive reagents.[1][10] | |
| Formation of Multiple Side Products | Harsh reaction conditions (strong acid/base, high temp). | Employ milder catalysts and lower reaction temperatures. This increases selectivity and minimizes degradation of the starting material and product.[11] |
| Cyanamide dimerization. | Control pH and temperature carefully, especially during in-situ generation of cyanamide.[4] | |
| High Conversion, Low Isolated Yield | Product loss during aqueous workup. | Optimize pH for extraction or precipitation. N-Hydroxyguanidine's solubility is pH-dependent.[8][9] |
| Difficult chromatographic purification. | The amphiphilic nature of the product can make chromatography challenging.[7] Consider crystallization of a salt as an alternative purification method. |
Baseline Experimental Protocol: Protecting-Group-Free Synthesis of N-Hydroxy-L-Arginine
This protocol is adapted from a high-yielding, one-pot procedure and serves as a reliable baseline for synthesizing an N-hydroxyguanidine derivative.[12]
Materials:
-
Primary amine (e.g., L-ornithine derivative)
-
Bis-Boc-protected cyanamide derivative
-
Hydroxylamine analog
-
Anhydrous Tetrahydrofuran (THF)
-
Deprotection reagents (e.g., Trifluoroacetic acid)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary amine substrate in anhydrous THF.
-
Guanidinylation: Add the bis-Boc-protected cyanamide derivative to the solution. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Deprotection: Once the initial reaction is complete, cool the mixture and add the deprotection reagent (e.g., TFA in dichloromethane) to remove the Boc protecting groups.
-
Isolation: After deprotection is complete (monitor by TLC/LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as preparative HPLC or crystallization, to yield the pure N-hydroxyguanidine product.
This protecting-group-free approach often circumvents the instability issues associated with fully protected intermediates, leading to higher and more consistent yields.[1][7]
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of N-Alkyl-N-hydroxyguanidines: A Comparative Study Using Different Protecting Group Strategies. Retrieved from [Link]
-
Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. Biochemical Pharmacology, 43(3), 607–613. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). calcium cyanamide. Retrieved from [Link]
-
TSpace. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyguanidine | CH5N3O | CID 80668. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Calcium cyanamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcium cyanamide. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines. Retrieved from [Link]
- Google Patents. (n.d.). US3173755A - Synthesis of calcium cyanamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Calcium cyanamide - Sciencemadness Wiki [sciencemadness.org]
- 6. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Guanidine synthesis by guanylation [organic-chemistry.org]
Technical Support Center: Optimizing Controlled Nitric Oxide Release from N-Hydroxyguanidine
Welcome to the technical support center for N-Hydroxyguanidine (NHG) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging NHG as a nitric oxide (NO) donor. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting solutions necessary to achieve controlled, reproducible, and predictable NO release in your experiments. We will delve into the causality behind experimental choices, ensuring you understand not just the "how" but the "why" of optimizing your experimental conditions.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions about the mechanism and critical parameters of NO release from N-Hydroxyguanidine.
Q1: What is N-Hydroxyguanidine (NHG) and why is it a valuable NO donor?
N-Hydroxyguanidine is an organic compound that serves as a substrate for Nitric Oxide Synthase (NOS) enzymes.[1][2] Its structure incorporates features of both guanidine and hydroxyurea.[3][4] NHG and its derivatives are particularly valuable in research and drug development because their ability to release NO is often dependent on enzymatic oxidation.[1] This provides a potential mechanism for targeted NO delivery, as the release can be localized to tissues or cells expressing specific NOS isoforms, rather than occurring spontaneously throughout a system. This enzymatic control is a significant advantage over many conventional NO donors that release NO spontaneously based on general physiological conditions like pH or light exposure.[5][6]
Q2: What is the fundamental mechanism of NO release from NHG?
The primary pathway for NO release from NHG in biological systems is through enzymatic oxidation catalyzed by the family of Nitric Oxide Synthase (NOS) enzymes.[1][2] The process is a multi-step monooxygenation reaction that requires molecular oxygen (O₂) and the reducing agent NADPH as co-substrates.[7][8] The NOS enzyme hydroxylates the NHG, leading to an unstable intermediate which then decomposes to release nitric oxide (NO) and the corresponding urea or cyanamide derivative.[1][9] The presence of essential cofactors for NOS, such as tetrahydrobiopterin (BH₄), FAD, and FMN, is also critical for efficient catalysis.[1][10]
Q3: Which experimental factors are most critical for controlling the rate and amount of NO release?
Controlling NO release from NHG is a multifactorial challenge. The most critical parameters are:
-
NOS Isoform and Concentration: There are three main NOS isoforms: neuronal (nNOS or NOS I), inducible (iNOS or NOS II), and endothelial (eNOS or NOS III). Different NHG derivatives can exhibit varying selectivity and oxidation rates for each isoform.[11] The concentration of the active enzyme is directly related to the NO production rate.
-
pH of the Medium: The pH of the solution plays a crucial role, particularly in the fate of intermediates formed during the reaction. Acidic to neutral pH (approaching 7.4) generally favors the decomposition pathway that yields NO.[9] In contrast, basic conditions can lead to the formation of other nitrogen oxides, such as nitrous oxide (N₂O).[9]
-
Availability of Cofactors and Substrates: The reaction is dependent on saturating levels of NADPH and O₂.[7] The cofactor tetrahydrobiopterin (BH₄) is essential for the proper functioning of NOS; its absence can "uncouple" the enzyme, leading to the production of superoxide instead of NO.[1][10]
-
Presence of Competing Substrates: L-arginine is the natural substrate for NOS.[8] NHG competes with L-arginine for the active site of the enzyme.[12][13] The relative concentrations of NHG and L-arginine will therefore dictate the rate of NO production from NHG. Furthermore, the enzyme arginase also metabolizes L-arginine, which can indirectly affect NO production by limiting substrate availability for NOS.[8][12][13]
-
Chemical Environment: While enzymatic release is the primary focus, strong chemical oxidizing agents can also induce the release of nitrogen oxides from NHG, though not always NO.[14] For instance, some chemical oxidants may predominantly generate nitroxyl (HNO) or nitrous oxide (N₂O).[14][15]
Q4: Are there byproducts other than NO that I should be aware of?
Yes, the decomposition of NHG can lead to several products depending on the reaction conditions and the specific pathway (enzymatic vs. chemical). Under basic pH conditions, the reaction can favor the release of nitrous oxide (N₂O) and cyanamides.[9] Chemical oxidation or reaction with existing NO can also lead to the formation of nitroxyl (HNO), another biologically active signaling molecule.[14][15] It is critical to be aware of these potential byproducts, as they may have their own biological effects that could confound experimental results.
Section 2: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them to your specific NHG derivative and experimental system, and include appropriate controls.
Protocol 2.1: Preparation and Handling of NHG Stock Solutions
Rationale: Many NHG derivatives exhibit poor stability in protic (e.g., aqueous) solvents and can be sensitive to moisture, leading to degradation and non-reproducible results.[1] This protocol minimizes degradation by using an appropriate solvent and proper storage.
Materials:
-
N-Hydroxyguanidine derivative (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Weighing: Under low humidity conditions (e.g., in a glove box or a room with a dehumidifier), carefully weigh the desired amount of the NHG derivative using a precision balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Cap the tube tightly.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting: Prepare single-use aliquots in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and light exposure, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be stored at 2-8°C for a limited time, but stability should be validated.
-
Final Dilution: Immediately before use, thaw a single aliquot and dilute it to the final working concentration in your aqueous experimental buffer (e.g., HEPES or Phosphate buffer, pH 7.4). Use the diluted solution promptly.
Protocol 2.2: Quantification of NO Release using the Griess Assay
Rationale: The Griess assay is a common, indirect method for measuring NO release. It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[16] The assay relies on a two-step diazotization reaction that produces a colored azo compound, which can be measured spectrophotometrically.[7]
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: Store both components in dark bottles at 4°C. A combined reagent can also be used.
-
-
Sodium Nitrite (NaNO₂) standard solution (for calibration curve).
-
96-well microplate.
-
Microplate reader with a 540-550 nm filter.
-
Experimental samples (supernatant from your reaction).
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of NaNO₂ in your experimental buffer.
-
Create a series of dilutions from the stock solution to generate standards ranging from approximately 1 µM to 100 µM. Include a blank control (buffer only).
-
-
Sample Preparation:
-
At each time point of your experiment, collect an aliquot of the reaction supernatant.
-
If necessary, centrifuge the samples to pellet any cells or debris.
-
-
Griess Reaction:
-
Add 50 µL of each standard and experimental sample to individual wells of the 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance of each well at 540-548 nm using a microplate reader.
-
-
Quantification:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in your experimental samples.
-
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: I am detecting little to no NO release from my NHG compound.
-
Potential Cause 1: Inactive or Insufficient Enzyme.
-
Scientific Rationale: The release of NO from NHG is primarily dependent on catalytically active NOS.[1][11] If the enzyme is denatured, inhibited, or present at too low a concentration, the reaction will not proceed efficiently.
-
Solutions:
-
Verify Enzyme Activity: Run a positive control using the natural substrate, L-arginine, to confirm your NOS enzyme is active.
-
Increase Enzyme Concentration: Titrate the concentration of NOS in your assay to find an optimal level.
-
Check Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
-
-
-
Potential Cause 2: Missing or Depleted Cofactors.
-
Scientific Rationale: NOS requires a full complement of cofactors (NADPH, BH₄, FAD, FMN) to function.[10] NADPH is consumed during the reaction.[7] BH₄ is particularly crucial, and its absence leads to enzyme uncoupling and superoxide production instead of NO.[1]
-
Solutions:
-
Ensure Cofactor Presence: Check that all necessary cofactors are included in your reaction buffer at sufficient concentrations (e.g., 1 mM NADPH, 100 µM BH₄).[7]
-
Use Fresh Cofactors: Prepare cofactor solutions fresh, as they can degrade over time, especially BH₄ which is prone to oxidation.
-
Consider a Regenerating System: For long-term experiments, include an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to maintain a steady supply of NADPH.
-
-
-
Potential Cause 3: Degraded NHG Stock Solution.
-
Scientific Rationale: NHG derivatives can be unstable, particularly in aqueous solutions or after exposure to moisture and light.[1] If the stock solution has degraded, there will be no substrate for the enzyme to act upon.
-
Solutions:
-
-
Potential Cause 4: Incorrect pH.
-
Scientific Rationale: The final steps of NO formation from the nitrosated intermediate are pH-dependent. A suboptimal pH may inhibit NO release or favor the production of other nitrogen oxides like N₂O.[9]
-
Solutions:
-
Verify Buffer pH: Ensure your reaction buffer is at the optimal physiological pH, typically around 7.4.
-
Perform a pH Profile: Test a range of pH values (e.g., 6.8 to 8.0) to determine the optimal pH for your specific NHG derivative and enzyme system.
-
-
Issue: My results show high variability between replicates.
-
Potential Cause 1: Inconsistent Pipetting.
-
Scientific Rationale: Small variations in the pipetted volumes of enzyme, cofactors, or the NHG compound can lead to significant differences in reaction rates, especially when working with small volumes.
-
Solutions:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Prepare a Master Mix: For multiple replicates, prepare a master mix of the buffer, enzyme, and cofactors. Aliquot this master mix into your reaction tubes and then add the NHG compound to initiate the reaction. This ensures each replicate receives the same concentration of core components.
-
-
-
Potential Cause 2: Temperature Fluctuations.
-
Scientific Rationale: Like all enzymatic reactions, NOS activity is temperature-dependent. Inconsistent temperatures between samples or during the incubation period will lead to variable reaction rates.
-
Solutions:
-
Use a Temperature-Controlled Incubator: Perform all incubations in a water bath, heat block, or incubator set to a constant temperature (e.g., 37°C).[7]
-
Pre-warm Reagents: Allow all reagents and buffers to equilibrate to the reaction temperature before mixing.
-
-
-
Potential Cause 3: Incomplete Mixing.
-
Scientific Rationale: If reagents are not mixed thoroughly upon initiation of the reaction, localized concentration gradients can form, leading to inconsistent reaction start times and rates across samples.
-
Solutions:
-
Standardize Mixing: Gently vortex or flick-mix each tube immediately after adding the final reagent to ensure a homogenous solution.
-
-
Section 4: Data Interpretation and Advanced Considerations
Optimizing Experimental Conditions: A Summary Table
The following table summarizes key quantitative parameters and conditions cited in the literature for setting up an NOS-dependent NHG oxidation experiment. These should be used as a starting point for your own optimization.
| Parameter | Recommended Range/Value | Rationale | Source(s) |
| pH | 7.4 | Mimics physiological conditions and favors NO release over N₂O. | [7][9] |
| Temperature | 37 °C | Optimal temperature for mammalian NOS enzyme activity. | [7] |
| NADPH Concentration | 200 µM - 1 mM | Co-substrate for NOS; should be in excess to not be rate-limiting. | [7] |
| Tetrahydrobiopterin (BH₄) | ~100 µM | Essential cofactor to prevent NOS uncoupling and ensure NO production. | [7] |
| Buffer System | HEPES (50 mM) or Phosphate | Common, non-reactive buffers that maintain stable pH. | [7] |
| NO Quantification | Griess Assay or Hemoglobin Assay | Validated methods for indirect or direct measurement of NO. | [7][16] |
Section 5: Visual Guides and Workflows
Diagram 1: Core Mechanism of NO Release from N-Hydroxyguanidine
Caption: Enzymatic conversion of N-Hydroxyguanidine to Nitric Oxide by NOS.
Diagram 2: Experimental Workflow for Quantifying NO Release
Caption: Step-by-step workflow for a typical NO release quantification experiment.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low or absent NO release signals.
References
-
Development and Characterization of Glutamyl-Protected N-Hydroxyguanidines as Reno-Active Nitric Oxide Donor Drugs with Therapeutic Potential in Acute Renal Failure . Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation . Biochemical Pharmacology - PubMed. [Link]
-
Development and Characterization of Glutamyl-Protected N-Hydroxyguanidines as Reno-Active Nitric Oxide Donor Drugs with Therapeutic Potential in Acute Renal Failure . University of Edinburgh Research Explorer. [Link]
-
Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase . Nitric Oxide - PubMed. [Link]
-
Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species . Biochemical Pharmacology - PubMed. [Link]
-
N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship . Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase . Biochemistry - ACS Publications. [Link]
-
Nitric Oxide Release from Antimicrobial Peptide Hydrogels for Wound Healing . PMC. [Link]
-
N-hydroxyguanidines as substrates of nitric oxide synthases . Current Topics in Medicinal Chemistry - PubMed. [Link]
-
Arginine metabolism by arginase and nitric oxide synthase (NOS) and involvement in physiologic pathways . ResearchGate. [Link]
-
Arginase: a critical regulator of nitric oxide synthesis and vascular function . British Journal of Pharmacology - PubMed Central. [Link]
-
Aerobic Oxidation of an Osmium(III) N‑Hydroxyguanidine Complex To Give Nitric Oxide . Inorganic Chemistry - ACS Publications. [Link]
-
Hydroxyguanidine | CH5N3O | CID 80668 . PubChem - NIH. [Link]
-
Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant . PMC - NIH. [Link]
-
Recent developments in nitric oxide donor drugs . British Journal of Pharmacology - PubMed Central. [Link]
-
Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages . Frontiers in Immunology - PMC. [Link]
-
Nitric oxide generating/releasing materials . Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology - PMC. [Link]
-
Detection and quantification of nitric oxide–derived oxidants in biological systems . Free Radical Biology and Medicine - PMC. [Link]
-
REGULATION OF NITRIC OXIDE PRODUCTION IN HEALTH AND DISEASE . Current Opinion in Clinical Nutrition and Metabolic Care - PMC. [Link]
-
Action of arginase and nitric oxide synthase on L-arginine . ResearchGate. [Link]
-
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents . Journal of Medicinal Chemistry - PubMed. [Link]
-
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents . Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Nitric Oxide Release Part II. Therapeutic Applications . Molecules - PMC. [Link]
-
Inhibition of inducible nitric oxide synthase gene expression and enzyme activity by epigallocatechin gallate, a natural product from green tea . Biochemical Pharmacology - PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Release Part II. Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. REGULATION OF NITRIC OXIDE PRODUCTION IN HEALTH AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Arginase: a critical regulator of nitric oxide synthesis and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitric Oxide Release from Antimicrobial Peptide Hydrogels for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
"strategies to improve the solubility of N-Hydroxyguanidine for in vitro experiments"
Welcome to the technical support guide for N-Hydroxyguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven strategies for overcoming solubility challenges in in vitro experiments. As Senior Application Scientists, we have compiled this guide to not only offer protocols but also to explain the scientific principles behind them, ensuring you can make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: What are the fundamental properties of N-Hydroxyguanidine I should know before starting?
Understanding the physicochemical properties of N-Hydroxyguanidine is the first step to designing a successful solubilization strategy. Its structure, which contains a basic guanidine group, is key to its behavior in aqueous solutions.
N-Hydroxyguanidine is an organic compound with the molecular formula CH5N3O and is of significant interest for its anticancer and antiviral properties.[1][2] It functions as a substrate for nitric oxide synthase (NOS), leading to the release of nitric oxide (NO).[1]
Here are its key properties summarized:
| Property | Value | Significance for Solubility |
| Molecular Weight | 75.07 g/mol [1][3] | Low molecular weight generally favors solubility. |
| Class | Weak Base[1][4] | Its solubility is highly dependent on pH. |
| pKa | ~8.0 (7.96 - 8.1)[1][4] | This is the pH at which the compound is 50% ionized. Below this pH, it becomes protonated (a cation), which dramatically increases its aqueous solubility.[5] |
| Reported Water Solubility | 25-100 mg/mL[6] | While it has inherent water solubility, achieving higher or more stable concentrations for stock solutions often requires formulation. |
| Stability | Can be unstable in some protic (e.g., water, methanol) solutions.[1] | Solutions should ideally be prepared fresh. Avoid prolonged storage, especially under non-optimal pH conditions. |
FAQ 2: My N-Hydroxyguanidine is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and simplest strategy I should try?
Answer: pH Adjustment.
The most effective initial strategy is to leverage the compound's basic nature by lowering the pH of your solvent.
Causality Explained: N-Hydroxyguanidine has a pKa of approximately 8.0.[1][4] At a neutral pH of 7.4, a significant portion of the molecules are in their neutral, less soluble form. By lowering the pH to at least one or two units below the pKa (e.g., to pH 6.0 or lower), you protonate the guanidine group. This creates the N-hydroxyguanidinium cation, which is a charged species. Charged ions interact much more favorably with polar water molecules, leading to a significant increase in solubility.[5][7][]
-
Target pH Selection: Choose a buffer with a pH at least one unit below the pKa of N-Hydroxyguanidine. A pH of 5.0-6.0 is a good starting point and is often compatible with subsequent dilutions into cell culture media.
-
Buffer Preparation: Prepare your desired buffer (e.g., MES, Acetate) at the target pH. Alternatively, you can take a small volume of unbuffered water or saline and add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise to dissolve the N-Hydroxyguanidine, then adjust the final pH and buffer components.
-
Dissolution: Weigh the required amount of N-Hydroxyguanidine powder. Add it to the acidic buffer.
-
Mixing: Vortex or stir the solution until the powder is fully dissolved. Gentle warming (to 37°C) can be applied but monitor for any signs of degradation (color change).
-
Sterilization: If for cell culture use, sterile-filter the final solution through a 0.22 µm filter.
Caption: Logic for using pH to solubilize N-Hydroxyguanidine.
FAQ 3: I need to prepare a highly concentrated stock solution for serial dilutions. What solvent should I use, and what are the risks?
Answer: Use a water-miscible organic co-solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.
Causality Explained: Co-solvents like DMSO are amphipathic, meaning they have both polar and non-polar characteristics.[9] They increase solubility by reducing the polarity of the aqueous environment. Specifically, they disrupt the strong hydrogen-bonding network of water, making it more energetically favorable for the less-polar N-Hydroxyguanidine molecule to enter the solution.[][10] This allows for the creation of high-concentration stock solutions (e.g., 10-100 mM) that are impractical to achieve in buffer alone.
However, the primary risk is solvent toxicity in cell-based assays. Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive even at 0.1%.[11] It is critical to keep the final concentration of the co-solvent in your assay as low as possible and consistent across all experimental conditions, including vehicle controls.[12][13]
| Co-Solvent | Typical Stock Conc. | Max Assay Conc. (General) | Notes |
| DMSO | 10 - 100 mM | < 0.5% | The industry standard. Hygroscopic (absorbs water), so store properly. Can cause precipitation upon dilution.[9][14] |
| Ethanol | 10 - 50 mM | < 1% | Can be cytotoxic and may have biological effects. Evaporation can be an issue.[15] |
| PEG 400 | Variable | < 1% | A less toxic polymer-based co-solvent. More viscous than DMSO.[][15] |
-
Calculation: Determine the mass of N-Hydroxyguanidine needed for your desired stock concentration and volume (e.g., for 10 mL of a 50 mM stock, you need 37.54 mg).
-
Dissolution: Add the weighed powder to a sterile vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex vigorously. If needed, sonicate briefly in a water bath to aid dissolution. Ensure no solid particles remain.
-
Storage: Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14] The vial caps should be tightly sealed to prevent water absorption.
Troubleshooting Guide: Common Issues & Solutions
Q1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How do I prevent this?
This is a very common problem known as "kinetic solubility" failure. The compound is soluble in the DMSO stock but crashes out when rapidly diluted into the aqueous medium where its thermodynamic solubility is much lower.
Solution 1: Optimize Dilution Protocol (Immediate Fix)
-
Increase Final DMSO%: If your cells tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) can help.
-
Stepwise Dilution: Perform a serial dilution. First, dilute the DMSO stock into a small volume of medium containing a higher percentage of serum (if applicable), as proteins like albumin can help stabilize compounds.[16] Then, add this intermediate dilution to the final assay plate.
-
Vortex While Diluting: When adding the DMSO stock to the medium, vortex or pipette mix vigorously and immediately to promote rapid dispersion and prevent localized high concentrations that favor precipitation.
Solution 2: Use a Solubilizing Excipient (Advanced Formulation)
For persistent precipitation, incorporating a solubilizing excipient like a cyclodextrin into your final assay medium is a highly effective strategy.
Causality Explained: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[17][18] The N-Hydroxyguanidine molecule (or its less polar parts) can enter the hydrophobic cavity, forming an "inclusion complex."[][20] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound and preventing it from aggregating and precipitating.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[18][21]
Caption: A workflow for addressing compound precipitation issues.
-
Prepare Cyclodextrin Medium: Dissolve HP-β-CD directly into your final assay buffer or cell culture medium. A concentration of 1-10 mM is a typical starting range.
-
Sterilization: Sterile-filter the medium containing HP-β-CD.
-
Dilution: Add your N-Hydroxyguanidine DMSO stock directly to the HP-β-CD-containing medium. The pre-dissolved cyclodextrin will be available to encapsulate the compound as it is diluted.
-
Equilibration: Gently mix and allow the solution to equilibrate for 15-30 minutes before adding it to cells.
Q2: How should I properly store my N-Hydroxyguanidine solutions?
-
Powder: Store the solid compound at 2-8°C as recommended by suppliers.[6]
-
DMSO Stocks: Store in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. This minimizes water absorption and damage from repeated freeze-thaw cycles.[14]
-
Aqueous Solutions: Due to potential instability in protic solvents, it is strongly recommended to prepare aqueous solutions fresh for each experiment.[1] If short-term storage is necessary, keep the solution at 4°C and use it within 24 hours.
Q3: Can I use sonication or heating to dissolve N-Hydroxyguanidine?
Yes, but with caution.
-
Sonication: A brief period (1-5 minutes) in a bath sonicator can help break up small aggregates and accelerate the dissolution of a DMSO stock. It is generally safe.
-
Heating: Gentle warming to 37°C can be used for aqueous solutions. However, avoid aggressive heating, as it can accelerate the degradation of thermally sensitive compounds. Always check for visual signs of instability like a color change.
References
-
Gîrleanu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
-
Al-khattawi, A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceuticals. Available at: [Link]
-
Halder, A., et al. (2011). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, S., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
Excipia. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Retrieved from [Link]
-
YouTube. (2024). Why Does pH Influence A Substance's Dissolution?. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
ResearchGate. (2018). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
-
ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]
-
Labinsights. (2023). Techniques to Enhance Drug Solubility. Retrieved from [Link]
-
NIH. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Complementary and Alternative Medicine. Available at: [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Strategic Screening for Solubility Solutions. Retrieved from [Link]
-
Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]
-
ResearchGate. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Retrieved from [Link]
-
Environmental Science and Technology. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Retrieved from [Link]
-
ResearchGate. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
PubMed. (2008). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyguanidine. Retrieved from [Link]
-
ChemRxiv. (2020). Mechanisms of Drug Solubilization by Polar Lipids in Biorelevant Media. Retrieved from [Link]
-
PubMed Central. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Available at: [Link]
-
ResearchGate. (2020). Mechanisms of Drug Solubilization by Polar Lipids in Biorelevant Media. Retrieved from [Link]
-
NIH. (2007). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech. Available at: [Link]
-
MDPI. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved from [Link]
-
PubMed. (1987). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Retrieved from [Link]
-
PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]
-
ACS Publications. (1987). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Retrieved from [Link]
-
ACS Publications. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). N-(Chlorophenyl)-N'-Hydroxyguanidine. Retrieved from [Link]
-
PubChemLite. (n.d.). N-hydroxyguanidine (CH5N3O). Retrieved from [Link]
-
MolPort. (n.d.). N-hydroxyguanidine. Retrieved from [Link]
-
GSRS. (n.d.). HYDROXYGUANIDINE. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Hydroxyguanidine 6345-29-5 [sigmaaldrich.com]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. researchgate.net [researchgate.net]
- 17. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for the Synthesis of N-Hydroxyguanidine Derivatives
Welcome to the technical support center for the synthesis of N-Hydroxyguanidine (NHG) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and refine your synthetic strategies. Our approach is grounded in mechanistic principles and field-proven insights to ensure the scientific integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-Hydroxyguanidine derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in NHG synthesis, often stemming from the instability of reactants or intermediates and suboptimal reaction conditions.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Degradation of Guanylating Agent | Guanylating reagents like 1H-pyrazole-1-carboxamidines can be unstable, especially in the presence of moisture.[1] Solution: Ensure your guanylating agent is fresh and stored under anhydrous conditions. Consider using more stable alternatives or preparing the reagent fresh before use. |
| Instability of N-Hydroxyguanidine Product | The N-hydroxyguanidine moiety can be sensitive to pH and temperature. Prolonged reaction times at elevated temperatures or exposure to strongly basic or acidic conditions can lead to decomposition. Solution: Monitor the reaction closely using TLC or LC-MS and aim for the shortest possible reaction time. Maintain careful pH control, especially during workup. For instance, in the synthesis of N5-hydroxy-L-arginine, maintaining a pH of 9.5 is crucial to minimize byproduct formation.[1] |
| Suboptimal Reaction Temperature | The optimal temperature is highly dependent on the specific substrates and reagents. Some reactions proceed efficiently at room temperature, while others may require cooling to minimize side reactions or gentle heating to drive the reaction to completion.[2] Solution: Perform small-scale temperature screening experiments to identify the optimal temperature for your specific synthesis. |
| Inappropriate Solvent | Solvent choice is critical for solubility and reactivity. The use of protic solvents can lead to the decomposition of moisture-sensitive reagents.[1] For example, attempts to synthesize N-Boc-protected NHG derivatives in the presence of moisture resulted in rapid decomposition.[1] Solution: Utilize anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). Ensure all glassware is thoroughly dried before use. |
| Poor Nucleophilicity of the Amine/Hydroxylamine | Sterically hindered or electron-deficient amines/hydroxylamines may exhibit poor reactivity towards the guanylating agent. Solution: Consider using a more reactive guanylating agent. Alternatively, the use of a suitable base can enhance the nucleophilicity of the starting material. |
Issue 2: Formation of Side Products
The presence of multiple reactive sites in the starting materials and intermediates can lead to the formation of undesired side products.
| Observed Side Product | Potential Cause & Solution |
| Urea or Cyanamide Derivatives | These can form from the oxidation or decomposition of the N-hydroxyguanidine product or intermediates.[1] Solution: Minimize reaction time and temperature. Ensure a controlled reaction environment, potentially under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidative side reactions. |
| Bis-guanidinylated Products | If the starting amine has multiple nucleophilic sites, over-reaction can occur. Solution: Use a protecting group strategy to selectively block other reactive sites. Alternatively, carefully control the stoichiometry of the guanylating agent, often using it as the limiting reagent. |
| Products of Rearrangement | Certain reaction conditions can promote molecular rearrangements. Solution: A thorough understanding of the reaction mechanism is key. Adjusting the solvent, temperature, or catalyst may suppress unwanted rearrangements. |
Issue 3: Purification Challenges
The polar nature and potential instability of N-hydroxyguanidine derivatives can complicate their purification.
| Purification Issue | Recommended Approach & Rationale |
| Product is Highly Polar and Water-Soluble | This makes extraction with common organic solvents inefficient. Solution: Consider using a more polar solvent for extraction, such as ethyl acetate or butanol. Alternatively, purification by ion-exchange chromatography can be effective for charged derivatives.[1] Recrystallization from a suitable solvent system is also a viable option. |
| Product Decomposes on Silica Gel | The acidic nature of standard silica gel can lead to the degradation of sensitive N-hydroxyguanidine derivatives. Solution: Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Alternatively, consider other purification techniques such as preparative HPLC with a suitable column and mobile phase. |
| Co-elution with Starting Materials or Byproducts | Similar polarities can make chromatographic separation difficult. Solution: Optimize the mobile phase for column chromatography by trying different solvent systems and gradients. If separation is still challenging, consider converting the product to a less polar derivative (e.g., through temporary protection) to alter its chromatographic behavior, followed by deprotection. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Is a protecting group strategy always necessary for synthesizing N-hydroxyguanidine derivatives?
Not always. Protecting-group-free synthesis has become a preferred method in many cases due to its operational simplicity and reduction of synthetic steps.[1] For example, the direct guanidinylation of N-arylhydroxylamines can be achieved without protecting groups.[1] However, for complex molecules with multiple reactive functional groups, a protecting group strategy is often essential to ensure selectivity and prevent the formation of side products.
Q2: What are the most common protecting groups for the guanidino and hydroxy functionalities, and what are the key considerations for their use?
The tert-butyloxycarbonyl (Boc) group is commonly used to protect the guanidino group. It renders the highly basic guanidine group less polar and easier to handle and purify.
-
Boc Protection: Typically achieved using di-tert-butyl dicarbonate (Boc)₂O.
-
Boc Deprotection: Commonly removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.
Key Consideration: During Boc deprotection, the formation of a tert-butyl cation can lead to the alkylation of nucleophilic sites on the substrate. The use of scavengers, such as triisopropylsilane (TIS), can mitigate this side reaction.
For the hydroxyl group, common protecting groups include benzyl (Bn) or silyl ethers (e.g., TBDMS). The choice depends on the overall synthetic strategy and the orthogonality required with other protecting groups.
Q3: How can I monitor the progress of my N-hydroxyguanidine synthesis reaction?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Use a suitable solvent system that provides good separation between your starting materials, product, and any major byproducts. Staining with potassium permanganate or ninhydrin can help visualize spots that are not UV-active. For more quantitative analysis and to confirm the identity of products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: My N-hydroxyguanidine derivative appears to be unstable upon storage. What are the best practices for storing these compounds?
N-hydroxyguanidine derivatives can be sensitive to air, moisture, and light. For long-term storage, it is advisable to store the compound as a salt (e.g., hydrochloride or sulfate) if possible, as salts are often more stable than the free base. Store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at low temperatures (e.g., -20°C), and protected from light.
Part 3: Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-hydroxyguanidines
This protocol describes a protecting-group-free approach for the synthesis of N-aryl-N'-hydroxyguanidines using a pyrazole-based guanylating agent.
Materials:
-
N-Arylhydroxylamine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-arylhydroxylamine (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) portion-wise over 15 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in DCM eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) or by recrystallization to afford the pure N-aryl-N'-hydroxyguanidine.
Protocol 2: Boc-Protection of a Guanidine Moiety
Materials:
-
Guanidine-containing compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium hydroxide (NaOH)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the guanidine-containing compound (1.0 eq) in anhydrous THF or dioxane.
-
Add triethylamine (for non-acidic substrates) or an aqueous solution of NaOH (for amino acids) to adjust the pH to ~9-10.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in 4-12 hours.
-
Once the reaction is complete, carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected guanidine.
Part 4: Visualization of Workflows
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of N-Hydroxyguanidine derivatives.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low product yield in N-Hydroxyguanidine synthesis.
References
Sources
Technical Support Center: Minimizing Off-Target Effects of N-Hydroxyguanidine in Cell-Based Assays
Welcome to the technical support center for researchers utilizing N-Hydroxyguanidine (NHG) in cell-based assays. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of working with this potent nitric oxide synthase (NOS) and arginase inhibitor. Our goal is to empower you to design robust experiments, accurately interpret your data, and minimize off-target effects, ensuring the scientific integrity of your findings.
I. Frequently Asked Questions (FAQs)
This section addresses common questions researchers have when first working with N-Hydroxyguanidine.
Q1: What is the primary mechanism of action of N-Hydroxyguanidine (NHG)?
A1: N-Hydroxyguanidine primarily functions as a competitive inhibitor of nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO) from L-arginine.[1] It can also act as a substrate for NOS, leading to the formation of NO and corresponding ureas.[1] Additionally, NHG and its derivatives can inhibit arginase, an enzyme that also utilizes L-arginine as a substrate.[2] By inhibiting arginase, NHG can indirectly increase the bioavailability of L-arginine for NOS, potentially boosting NO production in certain cellular contexts.
Q2: What are the known off-target effects of N-Hydroxyguanidine?
A2: The primary off-target concern with NHG is cytotoxicity that is independent of its intended inhibitory effects on NOS and arginase.[3][4] This can be particularly relevant at higher concentrations. Studies have shown that NHG and its derivatives can induce apoptosis in cancer cells through caspase pathway activation.[1] It's also important to consider that guanidine compounds, in general, can have various biological activities.[5] Furthermore, some related compounds like nor-NOHA have been shown to spontaneously release NO-like molecules in cell culture media, a phenomenon that could be a confounding factor in experiments with NHG.[6]
Q3: What is a typical working concentration for NHG in cell-based assays?
A3: The optimal concentration of NHG is highly cell-type and assay-dependent. Based on published data, IC50 values for its anticancer effects can range from approximately 8 µM to over 100 µM.[3] For antiviral activity, the effective concentrations can be even lower.[3] It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal working concentration that elicits the desired on-target effect while minimizing off-target cytotoxicity.
Q4: How should I prepare and store N-Hydroxyguanidine?
A4: N-Hydroxyguanidine sulfate salt is soluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a suitable buffer (e.g., PBS). The stock solution should be filter-sterilized and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock directly into your cell culture medium to the final desired concentration. Always ensure the final concentration of any solvent (if used) is below a level that could cause cytotoxicity (typically <0.1%).
Q5: How can I differentiate between on-target and off-target effects of NHG?
A5: This is a critical aspect of experimental design. A multi-pronged approach is necessary:
-
Use of appropriate controls: This includes untreated cells, vehicle-treated cells, and cells treated with a structurally related but inactive compound.
-
Rescue experiments: If NHG's effect is due to NOS inhibition, supplementing the media with L-citrulline (the product of the NOS reaction) or an exogenous NO donor might rescue the phenotype.
-
Genetic approaches: Using cells with knockdown or knockout of the target enzyme (NOS or arginase) can help determine if the observed effect is dependent on the presence of the target.[7][8]
-
Orthogonal assays: Confirm your findings using a different inhibitor with a distinct chemical structure that targets the same enzyme.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with N-Hydroxyguanidine.
Problem 1: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Strategy |
| Concentration is too high. | Perform a detailed dose-response curve to determine the EC50 (effective concentration for the desired effect) and the CC50 (cytotoxic concentration). Aim to work in a concentration range where the on-target effect is observed with minimal cytotoxicity. |
| Off-target effects. | Investigate the mechanism of cell death. Use assays to detect apoptosis (e.g., caspase activation, Annexin V staining) or necrosis.[1] Consider that NHG can induce apoptosis via caspase activation.[1] |
| Solvent toxicity. | If using a solvent other than water, ensure the final concentration in the culture medium is non-toxic to your cells. Run a solvent-only control. |
| Compound instability. | N-Hydroxyguanidine may not be stable in certain cell culture media over long incubation periods.[9] Prepare fresh working solutions for each experiment and consider the duration of your assay. |
Problem 2: Inconsistent or No Effect Observed
| Possible Cause | Troubleshooting Strategy |
| Suboptimal concentration. | Re-evaluate your dose-response curve. The effective concentration may be higher or lower than initially anticipated for your specific cell line and assay. |
| Low target enzyme expression. | Confirm the expression of the target enzyme (NOS isoforms or arginase) in your cell line using techniques like Western blotting or qPCR. Some cell lines may have very low or undetectable levels of the target. |
| Compound degradation. | As mentioned above, ensure the stability of your NHG solution. Protect stock solutions from light and repeated freeze-thaw cycles. |
| Assay sensitivity. | Your assay may not be sensitive enough to detect the changes induced by NHG. Consider using a more sensitive readout or a different assay altogether. For NO production, direct measurement using a fluorescent probe or the Griess assay are common methods.[10] |
| Cell culture conditions. | Factors in the cell culture medium, such as the concentration of L-arginine, can influence the effectiveness of NHG. Ensure consistent media composition across experiments. |
Problem 3: Difficulty Interpreting Results
| Possible Cause | Troubleshooting Strategy |
| Confounding off-target effects. | Design rigorous control experiments as outlined in the FAQs (Q5). The use of inactive analogs and rescue experiments is crucial for attributing the observed phenotype to the intended target. |
| Spontaneous NO release. | Be aware that related compounds can spontaneously release NO-like molecules in culture media.[6] To control for this, measure NO levels in cell-free media containing NHG. |
| Indirect effects. | NHG's effect on arginase can indirectly modulate NOS activity. To dissect these effects, you can use a specific arginase inhibitor (e.g., nor-NOHA) in parallel experiments.[2] However, be mindful of the potential for nor-NOHA to also release NO-like species.[6] |
III. Experimental Protocols and Workflows
A. Determining the Optimal Working Concentration of N-Hydroxyguanidine
This protocol outlines a general workflow for determining the optimal concentration of NHG for your cell-based assay.
Workflow Diagram:
Caption: A decision-making framework for designing control experiments.
Key Control Experiments:
-
Vehicle Control: Always include a control group treated with the same volume of the vehicle (e.g., water or buffer) used to dissolve the NHG.
-
Inactive Analog Control: If available, use a structurally similar molecule that is known to be inactive against NOS and arginase. This helps to rule out effects due to the general chemical structure of guanidines.
-
L-Arginine Competition: Since NHG is a competitive inhibitor, increasing the concentration of L-arginine in the cell culture medium should attenuate the inhibitory effect of NHG on NOS.
-
Rescue with Downstream Products:
-
For NOS inhibition: If the observed phenotype is due to decreased NO production, it may be rescued by adding a stable NO donor to the culture medium.
-
For Arginase inhibition: If the effect is due to increased ornithine and polyamine production, the phenotype might be rescued by inhibiting ornithine decarboxylase (the next enzyme in the polyamine synthesis pathway).
-
-
Genetic Controls: The most definitive way to confirm on-target effects is to use cell lines where the target enzyme has been genetically knocked out or knocked down. If NHG still produces the same effect in these cells, it is likely acting through an off-target mechanism. [7][8]
IV. Data Interpretation and Quantitative Summary
Accurate interpretation of your data is paramount. The following table provides a summary of expected outcomes and their interpretations.
| Experimental Result | Interpretation | Next Steps |
| High cytotoxicity at concentrations required for on-target effect. | The therapeutic window is narrow. The observed phenotype may be a mix of on- and off-target effects. | Look for more specific inhibitors. Try to find a concentration that gives a partial on-target effect with acceptable viability. |
| Effect is not rescued by downstream products. | The phenotype may not be directly related to the canonical pathway of the target enzyme. | Investigate alternative signaling pathways that may be affected by your target enzyme or by NHG off-target effects. |
| Effect persists in target knockout/knockdown cells. | The effect is definitively off-target. | The compound is not suitable for studying the intended target in this system. This finding itself can be significant. [7][8] |
| Effect is attenuated by high L-arginine concentrations. | This supports a competitive inhibition mechanism at the level of NOS or arginase. | This strengthens the conclusion that the effect is on-target. |
V. Conclusion
N-Hydroxyguanidine is a valuable tool for studying the roles of nitric oxide synthase and arginase in various biological processes. However, like any pharmacological inhibitor, it must be used with a thorough understanding of its potential off-target effects. By employing rigorous experimental design, including comprehensive dose-response analyses and appropriate control experiments, researchers can confidently dissect the on-target effects of NHG and generate high-quality, reproducible data. This guide provides a framework for troubleshooting common issues and ensuring the scientific integrity of your research.
VI. References
-
Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis. PubMed. Available at: [Link]
-
Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers. Available at: [Link]
-
Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine. PMC. Available at: [Link]
-
Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. PubMed. Available at: [Link]
-
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. ACS Publications. Available at: [Link]
-
Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. ACS Publications. Available at: [Link]
-
A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. PubMed. Available at: [Link]
-
Hydroxyguanidine | CH5N3O | CID 80668. PubChem. Available at: [Link]
-
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. PubMed. Available at: [Link]
-
Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. PubMed. Available at: [Link]
-
Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro. PubMed. Available at: [Link]
-
Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. Available at: [Link]
-
Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. MDPI. Available at: [Link]
-
Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant: a model for the reactions of nitric oxide synthase. PubMed. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PMC. Available at: [Link]
-
Nitric oxide synthases: regulation and function. PMC. Available at: [Link]
-
The Promise of Plant-Derived Substances as Inhibitors of Arginase. PubMed. Available at: [Link]
-
Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]
-
How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. ResearchGate. Available at: [Link]
-
Troubleshooting Molecular Biology Applications. QIAGEN. Available at: [Link]
-
Inhibition of Host Arginase Activity Against Staphylococcal Bloodstream Infection by Different Metabolites. Frontiers. Available at: [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]
-
Regulation, Activation and Function of Caspase-11 during Health and Disease. MDPI. Available at: [Link]
-
The potential of oxygen and nitrogen species-regulating drug delivery systems in medicine. Dove Press. Available at: [Link]
-
Effects of arginase inhibition on myocardial Ca2+ and contractile responses. PMC. Available at: [Link]
-
Caspase Activation and Inhibition. PubMed. Available at: [Link]
-
Nitric oxide synthase expression and activity in cell models relevant to human pathophysiology. ResearchGate. Available at: [Link]
-
How to interpret my cell viability graph?. ResearchGate. Available at: [Link]
-
Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Cell culture media impact on drug product solution stability. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 3. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"improving the efficiency of N-Hydroxyguanidine as a nitric oxide donor"
Technical Support Center: N-Hydroxyguanidine as a Nitric Oxide Donor
Welcome to the technical support guide for N-Hydroxyguanidine (NHG). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the efficiency and reliability of NHG as a nitric oxide (NO) donor in experimental settings. This guide moves from foundational questions to in-depth troubleshooting of common and complex issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Nitric Oxide (NO) release from N-Hydroxyguanidine (NHG)?
A1: N-Hydroxyguanidine is not a spontaneous NO donor. Its primary mechanism of action involves enzymatic oxidation.[1] It serves as a substrate for Nitric Oxide Synthase (NOS) isoforms (nNOS, eNOS, iNOS), which catalyze its conversion to NO and the corresponding urea or cyanamide byproducts.[1][2] The process is a monooxygenation reaction that requires specific cofactors, including NADPH and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[2][3][4] In the absence of NOS, other enzymes like cytochrome P450 or myeloperoxidase, as well as certain chemical oxidizing agents, can also facilitate NO release, though often with different efficiency and byproduct profiles.[5][6][7]
Q2: What are the critical factors that determine the efficiency of NO generation from NHG?
A2: The efficiency of NO release from NHG is a multi-factorial issue. The most critical parameters to control are:
-
Enzyme & Cofactor Availability: The presence of active NOS and saturating concentrations of cofactors like NADPH and BH4 is paramount for efficient NO production.[2][4] Tetrahydrobiopterin (BH4) is particularly crucial as it regulates the monooxygenase function of NOS; its absence can lead to uncoupling of the enzyme, resulting in superoxide production instead of NO.[2]
-
pH of the Medium: The decomposition of NHG and its intermediates is highly pH-dependent. Acidic conditions (low pH) generally favor the release of NO, while basic conditions tend to promote the formation of nitrous oxide (N2O) and cyanamides.[8]
-
Oxygen Concentration: Molecular oxygen is a required substrate for the NOS-catalyzed reaction.[4] However, the reaction of NHG-derived radicals with oxygen can also influence the final products, making standardized oxygen levels important for reproducibility.[6]
-
Structural Properties of the NHG Derivative: The structure of the NHG compound itself plays a significant role. For instance, N-aryl substituted N'-hydroxyguanidines can exhibit varying affinities and turnover rates with different NOS isoforms, allowing for isoform-selective NO donation.[3]
Q3: How does NHG differ from other common NO donors like S-nitrosothiols (SNAPs) or NONOates?
A3: NHG's mechanism is fundamentally different. Donors like diazeniumdiolates (NONOates) release NO spontaneously in aqueous solutions, with the release rate primarily dictated by pH and temperature. S-nitrosothiols can release NO through thermal or light-induced decomposition, or via transnitrosation reactions.[9] In contrast, NHG is a substrate-based donor , requiring enzymatic catalysis to generate NO.[10] This property offers a unique advantage: NO production can be localized to cells or tissues expressing the target enzyme (e.g., NOS), providing a level of biological targeting that is not possible with spontaneously releasing donors.
Troubleshooting Guide: Experimental Challenges & Solutions
Q4: I am not detecting any significant NO release in my in vitro assay. What are the likely causes?
A4: This is a common issue that can almost always be traced back to one of four key areas: the enzymatic system, the reaction conditions, substrate integrity, or the detection method itself.
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for low/no NO detection.
-
Detailed Explanation:
-
Enzymatic System Failure: NOS is a complex enzyme. Confirm its activity using its natural substrate, L-arginine, as a positive control.[4] Ensure that BH4, which is prone to oxidation, is fresh. The absence of BH4 will uncouple NOS, leading to the production of superoxide (O₂⁻) instead of NO.[2]
-
Sub-optimal Reaction Conditions: The pH of your buffer is critical. While low pH can chemically promote NO formation from some intermediates, the optimal pH for NOS activity is typically around 7.4.[8][11] Deviations can inhibit the enzyme or shift the reaction pathway towards N₂O production.[8]
-
Substrate Instability: N-Hydroxyguanidine can be unstable in protic solvents and is sensitive to moisture, which can lead to rapid decomposition.[1] It is imperative to use freshly prepared aqueous solutions for your experiments. Stock solutions should be stored under anhydrous conditions at 2-8°C.[12]
-
Detection Method Limitations: Your assay may not be sensitive enough. The Griess assay, which measures the stable end-products nitrite (NO₂⁻) and nitrate (NO₃⁻), is an endpoint measurement of total NO production.[13][14] If NO release is rapid and transient, or if the total amount is low, it may fall below the detection limit. Consider using a real-time electrochemical NO sensor for higher sensitivity and temporal resolution.[15]
-
Q5: My results show high variability between replicate experiments. What could be the cause?
A5: High variability often points to inconsistent control over subtle experimental variables.
-
Oxygen Levels: The reaction requires O₂, but fluctuations in dissolved oxygen can alter reaction kinetics.[6] Ensure consistent aeration or de-aeration protocols for your buffer and reaction vessels.
-
Light Exposure: While not a primary activation method for NHG itself, some reagents and intermediates in complex biological media can be light-sensitive. Standardize lighting conditions during your experiment.
-
Competing Reactions: NO is a reactive free radical. It can react with superoxide to form peroxynitrite or with NHG itself.[8][12][16] The presence of other redox-active compounds in your medium (e.g., in cell culture media or tissue homogenates) can consume NO before it is detected. Include appropriate controls, such as an NO scavenger like carboxy-PTIO, to confirm that your signal is indeed from NO.[17]
Q6: How can I modify N-Hydroxyguanidine to improve its efficiency or target it to specific tissues?
A6: This is an active area of drug development. Two primary strategies are employed:
-
Structural Modification for Isoform Selectivity: The affinity of NHG for NOS isoforms can be altered by adding substituents. N-aryl N'-hydroxyguanidines, for example, have been synthesized to be selective substrates for a specific NOS isoform (e.g., NOS II).[3] This is achieved by designing substituents that interact favorably with unique hydrophobic pockets near the active site of the target isoform.[3]
-
Prodrug Strategies for Targeted Delivery: To deliver NHG to a specific organ and minimize systemic effects, it can be chemically "protected" with a promoiety. This moiety is designed to be cleaved by an enzyme that is abundant in the target tissue. For example, glutamyl-protected NHG derivatives have been developed for kidney-specific NO delivery, as the kidney has high concentrations of γ-glutamyl transpeptidase (γ-GT) that can deprotect the drug.[18][19]
Key Mechanistic Pathways & Data
The efficiency of NHG as an NO donor is governed by its interaction with NOS and the chemical environment.
Enzymatic Conversion by Nitric Oxide Synthase (NOS)
Caption: Step-by-step workflow for the Griess assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Griess Reagent: Prepare two separate solutions. Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid. Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store both solutions protected from light at 4°C. For the working reagent, mix equal volumes of Solution A and B immediately before use.
-
Nitrate Reductase Buffer: Prepare a buffer containing nitrate reductase and its cofactor NADPH according to the manufacturer's instructions (if measuring total NO₂⁻ + NO₃⁻).
-
Nitrite Standard: Prepare a 100 µM stock solution of sodium nitrite (NaNO₂) in your assay buffer. Create a standard curve by serial dilution (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).
-
-
Sample Preparation & Reaction:
-
Set up your primary reaction in a microplate or microcentrifuge tubes (e.g., purified NOS, cofactors, buffer, and NHG). Incubate for the desired time at 37°C.
-
After incubation, stop the reaction and centrifuge samples to pellet any protein/debris.
-
-
Nitrate Reduction (Optional, for total NO):
-
To 50 µL of your sample supernatant, add 25 µL of nitrate reductase buffer.
-
Incubate for 60 minutes at 37°C to convert all nitrate to nitrite.
-
-
Color Development:
-
Add 50 µL of sample (either post-reduction or directly if only measuring nitrite) to a 96-well plate. Do the same for your nitrite standards.
-
Add 50 µL of the freshly mixed Griess working reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the concentration of nitrite in your samples using the linear regression equation from the curve.
-
References
-
Hobbs, A. J., Fukuto, J. M., & Ignarro, L. J. (1994). Formation of nitric oxide from L-arginine in the central nervous system: a tribute to Solomon H. Snyder. British Journal of Pharmacology, 113(3), 637-644. [Link]
-
Clement, B., & Jung, F. (2001). N-Hydroxyguanidines as substrates of nitric oxide synthases. Current Topics in Medicinal Chemistry, 1(1), 23-44. [Link]
-
Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607-613. [Link]
-
Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical Pharmacology, 50(12), 1995-2000. [Link]
-
Cai, T. B., Lu, D., & Wang, P. G. (2005). N-hydroxyguanidines as substrates of nitric oxide synthases. Current Topics in Medicinal Chemistry, 5(7), 721-736. [Link]
-
Pond, A. E., Roach, M. P., & Poulos, T. L. (2002). Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant: a model for the reactions of nitric oxide synthase. Biochemistry, 41(48), 14330-14336. [Link]
-
Marletta, M. A. (1994). L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens. The Journal of Biological Chemistry, 269(45), 27833-27836. [Link]
-
Butler, A. R., & Feelisch, M. (1998). Nitric oxide involvement in the toxicity of hydroxyguanidine in leukaemia HL60 cells. British Journal of Cancer, 77(10), 1643-1649. [Link]
-
Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. ScienceOpen. [Link]
-
Boucher, J. L., Moali, C., & Mansuy, D. (1999). Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase. Biochemistry, 38(16), 5121-5128. [Link]
-
Clement, B., & Schultze-Mosgau, M. H. (1994). Microsomal formation of nitric oxide and cyanamides from non-physiological N-hydroxyguanidines: N-hydroxydebrisoquine as a model substrate. Biochemical Pharmacology, 48(11), 2057-2065. [Link]
-
Renodon-Cornière, A., Dijols, S., Perollier, C., Lefevre-Groboillot, D., Boucher, J. L., Attias, R., Sari, M. A., Stuehr, D., & Mansuy, D. (2002). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of Medicinal Chemistry, 45(5), 944-952. [Link]
-
Miller, M. R., Thomson, A. J., Gray, G. A., MacLeod, K. M., Megson, I. L., & Webb, D. J. (2013). Development and characterization of glutamyl-protected N-hydroxyguanidines as reno-active nitric oxide donor drugs with therapeutic potential in acute renal failure. Journal of Medicinal Chemistry, 56(13), 5321-5334. [Link]
-
University of Edinburgh Research Explorer. (2013). Development and Characterization of Glutamyl-Protected N-Hydroxyguanidines as Reno-Active Nitric Oxide Donor Drugs with Therapeutic Potential in Acute Renal Failure. University of Edinburgh. [Link]
-
Megson, I. L., & Webb, D. J. (2002). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 136(6), 789-797. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Journal of Clinical Investigation, 122(6), 1967-1976. [Link]
-
Painter, W. P., Holman, W., Bush, J. A., Al-Shhd, H., Balgobind, S. K., & Painter, G. R. (2022). Pharmacokinetics of ß-d-N4-Hydroxycytidine, the Parent Nucleoside of Prodrug Molnupiravir, in Nonplasma Compartments of Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection. Clinical Infectious Diseases, 75(1), e46-e53. [Link]
-
Painter, W. P., Holman, W., Bush, J. A., Al-Shhd, H., Balgobind, S. K., & Painter, G. R. (2022). Pharmacokinetics of ß-d-N4-hydroxycytidine, the parent nucleoside of prodrug molnupiravir, in non-plasma compartments of patients with SARS-CoV-2 infection. medRxiv. [Link]
-
PubChem. (n.d.). Hydroxyguanidine. National Center for Biotechnology Information. [Link]
-
Singh, R., Pervin, M., Sun, G., & Li, W. (2020). Stepwise Nitric Oxide Release and Antibacterial Activity of a Nitric Oxide Photodonor Hosted within Cyclodextrin Branched Polymer Nanocarriers. ACS Medicinal Chemistry Letters, 11(6), 1235-1241. [Link]
-
Stuehr, D. J., Kwon, N. S., Nathan, C. F., Griffith, O. W., Feldman, P. L., & Wiseman, J. (1991). Characteristics of the nitric oxide synthase-catalyzed conversion of arginine to N-hydroxyarginine, the first oxygenation step in the enzymic synthesis of nitric oxide. The Journal of Biological Chemistry, 266(10), 6259-6263. [Link]
-
Berlicki, Ł., Bochno, M., Grabowiecka, A., & Kafarski, P. (2012). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 55(17), 7724-7734. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236-238. [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. ACS Publications. [Link]
-
Karaman, R. (2016). NO scavanging assay protocol?. ResearchGate. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]
-
Ichimori, K., Ishida, H., Fukahori, M., Nakazawa, H., & Murakami, E. (1994). Determination of Nitric Oxide in Biological Samples. Analytica Chimica Acta, 298(2), 215-220. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide involvement in the toxicity of hydroxyguanidine in leukaemia HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal formation of nitric oxide and cyanamides from non-physiological N-hydroxyguanidines: N-hydroxydebrisoquine as a model substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydroxyguanidine 6345-29-5 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant: A model for the reactions of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and characterization of glutamyl-protected N-hydroxyguanidines as reno-active nitric oxide donor drugs with therapeutic potential in acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Optimizing Dosage and Treatment Duration for N-Hydroxyguanidine (NHG) Studies
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Hydroxyguanidine (NHG). This document provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you design robust experiments and optimize the dosage and treatment duration of NHG in your studies.
Introduction: The Scientific Rationale for Careful Optimization
N-Hydroxyguanidine (NHG) and its derivatives are versatile compounds with significant therapeutic potential, primarily attributed to their role as nitric oxide (NO) donors and inhibitors of nitric oxide synthase (NOS).[1] Their biological activities, which include anticancer and antiviral effects, stem from a complex mechanism of action involving the generation of NO, nitroxyl (HNO), and other reactive nitrogen and oxygen species.[1][2][3][4][5]
However, the very reactivity that makes NHG a potent biological modulator also necessitates meticulous optimization of its dosage and treatment duration. Sub-optimal dosing can lead to a lack of efficacy, while excessive dosage can result in off-target effects and cellular toxicity. This guide is designed to provide the foundational knowledge and practical steps required to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when beginning work with N-Hydroxyguanidine.
General Properties & Handling
Q: What are the basic physicochemical properties of N-Hydroxyguanidine?
A: Understanding the fundamental properties of NHG is the first step in proper handling and experimental design. Key properties are summarized below.
| Property | Value / Characteristic | Source |
| CAS Number | 13115-21-4 | [1] |
| Molecular Formula | CH₅N₃O | [1][3] |
| Molecular Weight | 75.07 g/mol | [3] |
| Appearance | Typically a powder or solid. | [2] |
| Aqueous Solubility | Soluble in water. Reported values include 25 mg/mL to 100 mg/mL. | [2][6] |
| Storage | Store at 2-8°C to maintain stability. | [2][7] |
Q: How should I prepare and store N-Hydroxyguanidine stock solutions?
A: Due to its reactivity and potential instability in certain solvents, proper preparation and storage are critical for reproducible results.[1]
-
For In Vitro Studies: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Given its good water solubility, organic solvents like DMSO are typically not required unless working with specific, less soluble derivatives.[2][6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.
-
For In Vivo Studies: Formulations should be prepared fresh on the day of dosing. A common vehicle is sterile saline. Ensure the compound is fully dissolved before administration.
Q: Is N-Hydroxyguanidine stable? What precautions should I take?
A: While soluble in water, some NHG derivatives can be unstable in protic solvents and sensitive to moisture, which can lead to decomposition.[1] For the parent compound, it is best practice to:
-
Work Quickly: Minimize the time the compound is in solution before use.
-
Use Fresh Solutions: Prepare solutions immediately before each experiment.
-
Validate Potency: If conducting a long-term study, consider periodically validating the activity of your stock solution with a simple, rapid bioassay to ensure it has not degraded.
In Vitro Study Design
Q: What is a good starting concentration range for in vitro experiments?
A: The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. Based on published data, a logical starting point is to perform a dose-response curve spanning a wide range.
| Application | Cell Line Example | Reported IC₅₀ / ID₅₀ Range | Recommended Starting Range | Source |
| Anticancer | L1210 Leukemia | 20-126 µM | 1 µM - 250 µM | [1][4] |
| Antiviral | Rous Sarcoma Virus | 2.76-195.2 µM | 1 µM - 250 µM | [4] |
Causality: The micromolar effective concentrations reflect the need for sufficient compound to engage with intracellular targets like nitric oxide synthase (NOS) to produce a biological effect.[1] Starting with a broad range allows for the determination of the full dose-response curve, including the IC₅₀ (or EC₅₀), the minimum effective dose, and the concentration at which toxicity occurs.
Q: How long should I treat my cells with N-Hydroxyguanidine?
A: Treatment duration depends on the mechanism being investigated.
-
Acute Effects (e.g., NO release, signaling pathway activation): Short-term incubations ranging from a few minutes to a few hours may be sufficient.
-
Chronic Effects (e.g., apoptosis, inhibition of proliferation): Longer-term incubations of 24, 48, or 72 hours are typically required.
It is highly recommended to perform a time-course experiment in parallel with your dose-response study to identify the optimal treatment window.
Part 2: Troubleshooting and Optimization Workflows
This section provides structured guidance for optimizing experimental parameters and troubleshooting common issues.
Experimental Optimization Workflow
Successful optimization follows a logical progression from in vitro characterization to in vivo validation. The following workflow ensures that decisions at each stage are data-driven.
Caption: NHG acts on NOS to produce NO and other species, driving downstream effects.
References
-
Hydroxyguanidine | CH5N3O | CID 80668. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]
-
Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607–613. [Link]
-
A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. (2024). ACS Publications. [Link]
-
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Guanidine Side Effects: Common, Severe, Long Term. (2025). Drugs.com. Retrieved January 16, 2026, from [Link]
-
Guanidine (Professional Patient Advice). (2025). Drugs.com. Retrieved January 16, 2026, from [Link]
-
The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Flagstad, A., Nielsen, P., & Trojaborg, W. (1986). Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. Journal of Veterinary Pharmacology and Therapeutics, 9(3), 318–324. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyguanidine 6345-29-5 [sigmaaldrich.com]
- 3. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
Validation & Comparative
N-Hydroxyguanidine Versus Other Nitric Oxide Donors: A Guide to Mechanistic Nuances and Experimental Efficacy
An In-Depth Comparative Efficacy Study for Researchers and Drug Development Professionals
The Central Role of Nitric Oxide and the Rationale for NO Donors
Nitric oxide (NO) is a fundamental signaling molecule with a vast range of physiological roles, acting as a key regulator in the cardiovascular, nervous, and immune systems.[1] Endogenously, NO is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which catalyze the conversion of L-arginine to L-citrulline and NO.[2][3][4] This pathway is critical for processes such as vasodilation, neurotransmission, and immune responses.[5][6]
However, numerous pathological conditions, including atherosclerosis, hypertension, and heart failure, are associated with endothelial dysfunction and a corresponding deficiency in endogenous NO production.[7][8] This "NO insufficiency" has driven the development and use of exogenous NO donors—pharmacological agents that release NO or its redox congeners to supplement or replace the body's natural supply.[7][9] The choice of an NO donor is a critical experimental parameter, as different compounds possess widely varying mechanisms, release kinetics, and byproduct profiles.
N-Hydroxyguanidine: A Substrate-Based Approach to NO Donation
N-Hydroxyguanidine (NHG) occupies a unique position among NO donors. It is structurally related to Nω-hydroxy-L-arginine (NOHA), the final intermediate in the biosynthesis of NO from L-arginine by NOS.[10][11] This relationship is central to its mechanism of action.
Mechanism of NO Release: Unlike spontaneous donors, NHG and its derivatives typically require enzymatic oxidation to release NO.[11][12] They can act as substrates for NOS isoforms, which, in the presence of necessary cofactors like NADPH and tetrahydrobiopterin, oxidize the N-hydroxyguanidine moiety to produce NO and the corresponding urea.[11] Certain chemical oxidants or other enzymatic systems, such as peroxidases, can also trigger the release of NO or related species like nitroxyl (HNO) and nitrous oxide (N2O) from NHG compounds.[12][13]
Causality Behind Its Use: The primary rationale for using NHG-based donors is the potential for targeted, "on-demand" NO release. Because its conversion can be dependent on the presence and activity of specific enzymes (like NOS), it offers a more physiologically controlled release mechanism compared to compounds that decompose spontaneously. This makes N-aryl N'-hydroxyguanidines a promising class of compounds for developing isoform-selective NO donors.[11]
A Comparative Analysis of Major NO Donor Classes
The efficacy of an NO donor is defined by its release kinetics, potency, and the biological impact of its byproducts.[14] Here, we compare NHG to the most widely used classes of NO donors.
Organic Nitrates (e.g., Glyceryl Trinitrate - GTN)
-
Mechanism: These are the oldest and most clinically utilized NO donors.[8][9] They are pro-drugs that require complex enzymatic bioactivation, primarily involving mitochondrial aldehyde dehydrogenase (ALDH2), to release NO.[7][15]
-
Kinetics: The release is relatively slow and dependent on metabolic capacity.
-
Byproducts: Primarily inorganic nitrate.
-
Key Limitation: The development of pharmacological tolerance with chronic use is a major clinical drawback, often linked to the depletion of enzymatic cofactors or increased oxidative stress.[8][16][17]
-
Comparison to NHG: Organic nitrates rely on a different enzymatic pathway than NHG and are well-known for inducing tolerance, a phenomenon less characterized for NHG.
Sodium Nitroprusside (SNP)
-
Mechanism: SNP is a potent and rapid-acting vasodilator that was once considered a spontaneous NO donor.[9][18] However, it is now understood that its decomposition to release NO requires reduction, a process facilitated by red blood cells and sulfhydryl-containing molecules like cysteine.[19][20][21][22]
-
Kinetics: Extremely rapid onset of action.[23]
-
Byproducts: The release of five cyanide ions for every molecule of NO is its most significant and dangerous drawback, posing a risk of cyanide toxicity with prolonged or high-dose infusions.[17][20][23]
-
Comparison to NHG: SNP offers much faster, more potent, but far less controlled NO release than NHG. The inherent risk of cyanide toxicity makes SNP unsuitable for long-term applications where NHG might be explored.
S-Nitrosothiols (RSNOs) (e.g., S-nitroso-N-acetyl-penicillamine - SNAP)
-
Mechanism: RSNOs are characterized by an S-NO bond and are thought to serve as endogenous carriers and donors of NO.[24][25] They can release NO through thermal or photolytic decomposition, or via copper- or thiol-mediated pathways.[16][26]
-
Kinetics: Variable, depending on the specific thiol carrier and the local environment.
-
Byproducts: The corresponding disulfide and nitrite/nitrate.
-
Advantages: Some S-nitrosothiols are found endogenously (e.g., S-nitrosoglutathione, S-nitrosoalbumin), suggesting a more physiological role.[17][26] They generally do not induce tolerance in the same way as organic nitrates.[9][16]
-
Comparison to NHG: Both RSNOs and NHG can be considered more "physiological" than synthetic donors like SNP. However, RSNOs often release NO spontaneously under physiological conditions, whereas NHG's release is primarily tied to enzymatic activity, offering a different mode of control.
Diazeniumdiolates (NONOates)
-
Mechanism: These compounds contain the [N(O)NO]⁻ functional group and decompose spontaneously in aqueous solution to release two molecules of NO.[10] The decomposition is pH-dependent, with release rates increasing at lower pH.
-
Kinetics: Highly predictable and tunable based on the structure of the parent amine. Half-lives can range from seconds to days, providing excellent experimental control.[27]
-
Byproducts: The corresponding amine and nitrite.
-
Advantages: The predictable, pH-controlled release kinetics make NONOates invaluable research tools for studies requiring a specific, sustained concentration of NO.[9]
-
Comparison to NHG: NONOates provide predictable, abiotic NO release, making them ideal for controlled in vitro experiments. NHG, in contrast, is more suited for studies where NO release is intended to be coupled to a specific biological (enzymatic) activity.
Quantitative Data Summary
The following table summarizes the key characteristics of each NO donor class, providing a clear framework for comparison.
| Feature | N-Hydroxyguanidine (NHG) | Organic Nitrates | Sodium Nitroprusside (SNP) | S-Nitrosothiols (RSNOs) | Diazeniumdiolates (NONOates) |
| Example(s) | N-aryl N'-hydroxyguanidine | Glyceryl Trinitrate (GTN) | Sodium Nitroprusside | SNAP, GSNO | DEA/NO, SPER/NO |
| Release Mechanism | Primarily enzymatic oxidation (e.g., by NOS)[11][28] | Enzymatic bioactivation[7][15] | Reduction by thiols/hemoglobin[19][20] | Spontaneous (thermal, photolytic), metal-catalyzed[16][26] | Spontaneous, pH-dependent |
| Release Kinetics | Dependent on enzyme activity | Slow, metabolism-dependent | Very Fast | Variable | Predictable, tunable half-life |
| Control Over Release | High (biological control) | Low (metabolic) | Low (potent, immediate) | Moderate | High (chemical control via pH/structure) |
| Key Byproducts | Urea, N2O, HNO[10][12] | Inorganic nitrate | Cyanide , Thiocyanate[17][23] | Disulfides | Parent amine, Nitrite |
| Major Advantage | Potential for targeted, enzyme-activated release | Long history of clinical use | High potency, rapid action[9] | Physiologically relevant, low tolerance[9][16] | Predictable & tunable kinetics[9] |
| Major Limitation | Requires specific oxidative conditions/enzymes | Pharmacological Tolerance [8][16] | Cyanide Toxicity [17] | Can be unstable | Release is not biologically triggered |
Visualizing the Core Concepts
To better illustrate the underlying biology and experimental design, we provide the following diagrams created using the DOT language.
The Canonical Nitric Oxide Signaling Pathway
This diagram shows how NO, released from any donor, activates its primary downstream target, soluble guanylate cyclase (sGC), to mediate physiological effects like vasodilation.
Caption: Workflow for comparing NO donor efficacy.
Experimental Protocols: A Self-Validating System
Trustworthy data is built on robust and verifiable protocols. The following methods provide a foundation for quantifying and comparing NO release.
Protocol 1: Quantification of NO Release via the Griess Assay
This protocol measures nitrite (NO₂⁻), a stable and measurable breakdown product of NO in aqueous solution. It is a reliable method for determining total NO production over time.
Principle: A two-step diazotization reaction where acidified nitrite reacts with Griess reagents to form a magenta-colored azo compound, with absorbance proportional to the nitrite concentration. [29] Materials:
-
Phenol red-free cell culture medium or Phosphate-Buffered Saline (PBS).
-
NO donor stock solutions.
-
Sodium nitrite (NaNO₂) standard solution (1M).
-
Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Standard Curve Preparation: Prepare a fresh serial dilution of the NaNO₂ standard in the same medium/buffer as your samples to create a standard curve (e.g., 0-100 µM). [30]This is a critical self-validating step to ensure accurate quantification.
-
Sample Preparation: Add your NO donor (e.g., NHG, SNAP) at the desired final concentration to the medium in the wells of the 96-well plate. Include a "vehicle only" control that contains no NO donor.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes) to allow for NO release and conversion to nitrite.
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each sample well and standard well to a new 96-well plate. [30] * Add 50 µL of sulfanilamide solution to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well. Incubate for another 10 minutes at room temperature, protected from light. [30]5. Measurement: Immediately measure the absorbance at 540 nm.
-
-
Calculation: Subtract the absorbance of the blank (medium/buffer only) from all readings. Plot the standard curve and use its linear regression equation to calculate the nitrite concentration in your samples.
Causality Note: Using phenol red-free medium is essential as the pH indicator can interfere with the colorimetric reading, leading to inaccurate results. [30]
Protocol 2: Real-Time NO Measurement with a Chemiluminescence Analyzer
This is a gold-standard method for directly and sensitively measuring NO gas in real-time, providing detailed kinetic profiles.
Principle: The method is based on the gas-phase reaction between NO and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration. [31] General Workflow:
-
System Calibration: Calibrate the analyzer using a certified NO gas standard of a known concentration. This ensures the trustworthiness of the measurements.
-
Sample Chamber: Place the biological sample (e.g., cultured cells, tissue) or a solution of the NO donor in a sealed reaction vessel maintained at 37°C.
-
NO Purging: A stream of inert gas (e.g., nitrogen) is continuously passed through the vessel's headspace to carry the released NO gas into the analyzer.
-
Reaction and Detection: Inside the analyzer, the gas stream is mixed with ozone. A photomultiplier tube detects the emitted photons, and the signal is converted into a real-time NO concentration profile.
-
Data Acquisition: Record the signal over time to generate a kinetic profile of NO release. Key parameters to extract include the peak NO concentration (Cmax), the time to reach the peak (Tmax), and the half-life of release (t½).
Causality Note: Chemiluminescence is highly specific for NO and is preferred when precise kinetic information is required, as it avoids the potential confounding factors of indirect assays that measure downstream products. [32]
Conclusion: Selecting the Right Tool for the Job
The selection of an NO donor is not a one-size-fits-all decision.
-
N-Hydroxyguanidine and its derivatives are ideal for studies aiming to leverage enzymatic control, offering a pathway to tissue- or cell-specific NO release. Their utility shines in complex biological systems where mimicking endogenous NO production is the goal.
-
Spontaneous donors like NONOates are unparalleled for in vitro studies that demand precise, predictable, and reproducible NO concentrations, allowing for the clear elucidation of dose-response relationships.
-
Clinically established donors like GTN and SNP , despite their limitations, remain important benchmarks and are used when high potency or specific hemodynamic effects are required. [9] By understanding the fundamental differences in their mechanisms of action, release kinetics, and byproduct profiles, researchers can make informed, causality-driven decisions, ultimately enhancing the scientific integrity and translational potential of their work.
References
- Loscalzo, J. & Vita, J. A. (n.d.). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide.
- Butler, A. R. & Feelisch, M. (1995). S-Nitrosothiols: a class of nitric oxide-donor drugs. Trends in Pharmacological Sciences.
- Keefer, L. K., Nims, R. W., Davies, K. M., & Wink, D. A. (1996). Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase. Chemical Research in Toxicology.
- Moncada, S., Palmer, R. M., & Higgs, E. A. (1991).
- Gow, A. J., & Ischiropoulos, H. (2001). Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology. Journal of Biological Chemistry.
- Feelisch, M. (1998). [Pharmacology of nitrates and other NO donors]. Zeitschrift fur Kardiologie.
- CUSABIO. (n.d.). Nitric Oxide Signaling. CUSABIO.
- Bates, J. N., Baker, M. T., Guerra, R. Jr, & Harrison, D. G. (1991). Nitric oxide generation from nitroprusside by vascular tissue. Evidence that reduction of the nitroprusside anion and cyanide loss are required. Biochemical Pharmacology.
- Abcam. (n.d.). Nitric oxide signaling. Abcam.
- Feelisch, M., & Butler, A. R. (1995). S-Nitrosothiols: a class of nitric oxide-donor drugs. Portland Press.
- Al-Sa'doni, H. H., & Ferro, A. (2004).
- JoVE. (2023). Video: Nitric Oxide Signaling Pathway. Journal of Visualized Experiments.
- Patsnap. (2024). What is the mechanism of Sodium Nitroprusside?.
- Roncaroli, F., Zolezzi, C., Antolini, F., & Rizzato, E. (2005). Sodium nitroprusside: mechanism of NO release mediated by sulfhydryl-containing molecules. Journal of Medicinal Chemistry.
- AnyGenes. (n.d.). Nitric Oxide Pathway: Biomarkers and Mechanisms. AnyGenes.
- Mann, G. E., & Yudilevich, D. L. (2005). Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells. Biochemical Society Transactions.
- Wikipedia. (n.d.). Sodium nitroprusside. Wikipedia.
- Revive Active. (2025). The Link Between L-Arginine and Nitric Oxide Production. Revive Active.
- Wikipedia. (n.d.). S-Nitrosothiol. Wikipedia.
- Al-Sa'doni, H. H., & Ferro, A. (2004).
- Stuehr, D. J. (1997).
- Megson, I. L., & Webb, D. J. (2002). Recent developments in nitric oxide donor drugs. British Journal of Clinical Pharmacology.
- Pervin, M., & Unno, K. (2023).
- Ali, M., & Adebayo, M. A. (2010). Mechanism of Nitric Oxide Release. I. Two-electron Reduction of Sodium Nitroprusside by l-cysteine in Aqueous Solution. Taylor & Francis Online.
- Stene Hurtsén, A., Zorikhin Nilsson, I., & Nilsson, K. (2020). A Comparative Study of Inhaled Nitric Oxide and an Intravenously Administered Nitric Oxide Donor in Acute Pulmonary Hypertension. Drug Design, Development and Therapy.
- BioPharma Notes. (2020).
- da Silva, R. S., & de Moraes, R. (2014). Organic Nitrates: Past, Present and Future.
- BenchChem. (2025). A Comparative Analysis of the Nitric Oxide Donor NOR-3 and Its Analogs. BenchChem.
- Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical Pharmacology.
- Stene Hurtsén, A., Zorikhin Nilsson, I., & Nilsson, K. (2020). A Comparative Study of Inhaled Nitric Oxide and an Intravenously Administered Nitric Oxide Donor in Acute Pulmonary Hypertension. Semantic Scholar.
- BenchChem. (2025). A Comparative Analysis of the Nitric Oxide Donor NOR-3 and Its Analogs. BenchChem.
- BenchChem. (2025). Technical Support Center: Accurate Measurement of Nitric Oxide Release. BenchChem.
- BenchChem. (2025). Technical Support Center: Accurate Measurement of Nitric Oxide Release. BenchChem.
- BenchChem. (2025).
- Fukuto, J. M., Stuehr, D. J., & Wallace, G. C. (1992). Chemical Oxidation of N-hydroxyguanidine Compounds.
- Gupta, K. J., Fernie, A. R., Kaiser, W. M., & van Dongen, J. T. (2011). Current approaches to measure nitric oxide in plants. Journal of Experimental Botany.
- Gupta, K. J., Fernie, A. R., Kaiser, W. M., & van Dongen, J. T. (2011). Current approaches to measure nitric oxide in plants. Journal of Experimental Botany.
- Leite, C. A., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI.
- Fukuto, J. M., Stuehr, D. J., Wallace, G. C., & et al. (1992). Chemical oxidation of N-hydroxyguanidine compounds.
- Renodon-Cornière, A., et al. (2002). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of Medicinal Chemistry.
- Wang, P. G., Xian, M., Tang, X., Wu, X., Wen, Z., Cai, T., & Janczuk, A. J. (2002).
- Sugiyama, H., et al. (2002). Electrochemical and peroxidase oxidation study of N'-hydroxyguanidine derivatives as NO donors. Bioorganic & Medicinal Chemistry Letters.
- Keefer, L. K., et al. (1991). Complexes of .NO with nucleophiles as agents for the controlled biological release of nitric oxide. Vasorelaxant effects. Journal of Medicinal Chemistry.
Sources
- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reviveactive.com [reviveactive.com]
- 4. Enzymes of the L-arginine to nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. anygenes.com [anygenes.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Nitrates - BioPharma Notes [biopharmanotes.com]
- 16. S-Nitrosothiols: a class of nitric oxide-donor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. [Pharmacology of nitrates and other NO donors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitric oxide generation from nitroprusside by vascular tissue. Evidence that reduction of the nitroprusside anion and cyanide loss are required - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 21. Sodium nitroprusside: mechanism of NO release mediated by sulfhydryl-containing molecules [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 24. S-nitrosothiols as nitric oxide-donors: chemistry, biology and possible future therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. S-Nitrosothiol - Wikipedia [en.wikipedia.org]
- 26. ingentaconnect.com [ingentaconnect.com]
- 27. Complexes of .NO with nucleophiles as agents for the controlled biological release of nitric oxide. Vasorelaxant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Electrochemical and peroxidase oxidation study of N'-hydroxyguanidine derivatives as NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. academic.oup.com [academic.oup.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Ribonucleotide Reductase Inhibition: N-Hydroxyguanidine and Its Contemporaries
This guide provides an in-depth comparison of the ribonucleotide reductase (RNR) inhibitory activity of N-Hydroxyguanidine with other prominent inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these crucial therapeutic agents.
The Central Role of Ribonucleotide Reductase in Cellular Proliferation
Ribonucleotide reductase (RNR) is a critical enzyme in all living organisms, catalyzing the rate-limiting step in the de novo synthesis of deoxyribonucleoside diphosphates (dNDPs) from ribonucleoside diphosphates (NDPs).[1] This conversion is the sole pathway for producing the deoxyribonucleotide (dNTP) precursors essential for both DNA replication and repair.[2] Given its indispensable role, particularly the elevated expression during the S-phase of the cell cycle, human RNR (hRR) has long been a prime target for the development of antiproliferative drugs for diseases like cancer.[1]
The most common form in humans, Class Ia RNR, is a heterotetrameric enzyme composed of two large catalytic subunits (RRM1 or α) and two small radical-generating subunits (RRM2 or β).[3][] The RRM1 subunit contains the substrate-binding and allosteric regulatory sites, while the RRM2 subunit houses a diferric-tyrosyl radical cofactor essential for initiating the catalytic process.[3] The intricate mechanism involves long-range electron transfer from the tyrosyl radical in RRM2 to a cysteine residue in the RRM1 active site, which then initiates the reduction of the ribonucleotide substrate.[2] Inhibition of this enzyme depletes the cellular dNTP pool, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cells.[3]
N-Hydroxyguanidine: A Distinct Inhibitor Profile
N-Hydroxyguanidine is a guanidine derivative that incorporates structural features of both hydroxyurea and guanidine itself, compounds known for their anticancer and antiviral properties.[5][6] Derivatives of N-hydroxyguanidine have been synthesized to enhance these activities and have shown significant potency as RNR inhibitors.[5][7]
Mechanism of Action
Studies on N-hydroxy-N'-aminoguanidine derivatives indicate that they are potent inhibitors of both RNR activity and cancer cell growth.[8][9] The precise mechanism appears to be distinct from that of hydroxyurea or thiosemicarbazones.[8] These compounds specifically inhibit the conversion of cytidine to deoxycytidine nucleotides and its subsequent incorporation into DNA, without significantly affecting RNA synthesis initially.[8][9] Unlike hydroxyurea, the inhibitory effect of N-hydroxy-N'-aminoguanidine derivatives is not reversed by iron-chelating agents, suggesting a different mode of interaction with the enzyme.[8] While RNR is a clear target, some evidence suggests that at higher concentrations, certain derivatives may inhibit DNA synthesis through additional mechanisms.[10]
Inhibitory Potency
There is a strong correlation between the RNR inhibitory activity of N-hydroxyguanidine derivatives and their ability to inhibit cancer cell growth.[8] Certain derivatives have demonstrated high potency, with concentrations as low as 2 µM causing 50% inhibition of RNR activity in L1210 leukemia cells.[8] In comparative studies against L1210 cells, these novel derivatives were found to be approximately 10-fold more active than both hydroxyurea and the parent hydroxyguanidine compound.[5]
Comparative Landscape of RNR Inhibitors
To fully appreciate the profile of N-Hydroxyguanidine, it is essential to compare it with other well-characterized RNR inhibitors that operate through diverse mechanisms.
Hydroxyurea
As one of the most well-known RNR inhibitors, hydroxyurea's mechanism is primarily attributed to its function as a radical scavenger. It quenches the essential tyrosyl radical within the RRM2 subunit, thereby halting the catalytic cycle.[11] This action effectively depletes the dNTP pool, leading to S-phase cell cycle arrest.[11] While effective and widely used, N-hydroxyguanidine derivatives have demonstrated superior potency in preclinical models.[5]
Gemcitabine (2',2'-difluoro-2'-deoxycytidine)
Gemcitabine is a nucleoside analogue that requires intracellular phosphorylation to become active.[12] Its diphosphate form, dFdCDP, is a potent, irreversible, mechanism-based inhibitor of RNR.[13][14] Unlike hydroxyurea, which targets the RRM2 subunit, gemcitabine inactivates the catalytic RRM1 subunit in a reductant-dependent manner.[13] Furthermore, its triphosphate form (dFdCTP) acts as a chain terminator when incorporated into DNA by DNA polymerase, giving it a dual mechanism of cytotoxicity.[1][14] This self-potentiating mechanism, where RNR inhibition leads to lower dCTP levels and subsequently enhanced phosphorylation and incorporation of gemcitabine, makes it a highly effective anticancer agent.[1]
Clofarabine
Clofarabine is a second-generation purine nucleoside analogue.[15] Following phosphorylation to its 5'-triphosphate form, it acts as a potent RNR inhibitor, with a reported IC50 value as low as 65 nM.[16][17] Its mechanism is thought to involve binding to an allosteric site on the RRM1 subunit.[16][17] Similar to gemcitabine, clofarabine also exhibits multiple cytotoxic actions, including incorporation into both DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis.[15][18][19]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key characteristics of N-Hydroxyguanidine and its comparator compounds, providing a clear overview of their distinct properties.
| Inhibitor | Class / Type | Mechanism of Action | Target Subunit(s) | Reported IC50 | Clinical Status / Application |
| N-Hydroxyguanidine Derivatives | Guanidine Derivative | Undefined; distinct from HU; inhibits dCyd conversion | RNR (unspecified subunit) | ~2 µM (for RNR activity)[8] | Preclinical; anticancer/antiviral research[5] |
| Hydroxyurea | Small Molecule | Radical Scavenger | RRM2 (β) | Cell-dependent; less potent than HAG derivatives[5] | FDA-approved for myeloproliferative disorders, sickle cell anemia[11] |
| Gemcitabine | Nucleoside Analogue | Mechanism-based irreversible inhibitor; DNA chain termination | RRM1 (α) | Potent; cell-dependent | FDA-approved for various solid tumors (pancreatic, lung, etc.)[13] |
| Clofarabine | Nucleoside Analogue | Allosteric inhibitor; DNA/RNA incorporation | RRM1 (α) | 65 nM[16][17] | FDA-approved for pediatric acute lymphoblastic leukemia (ALL)[15][18] |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and specific derivative used.[20][21] The values presented are for comparative context.
Visualizing the Mechanisms and Workflows
To clarify these complex interactions, the following diagrams illustrate the RNR catalytic cycle, the distinct points of inhibition for each compound, and a typical experimental workflow for assessing inhibitory activity.
Caption: Simplified schematic of the Class I RNR catalytic cycle.
Caption: Diverse mechanisms of action for selected RNR inhibitors.
Caption: General experimental workflow for an in vitro RNR inhibition assay.
Experimental Protocol: In Vitro RNR Activity Assay (HPLC-Based)
This protocol provides a robust method for determining the inhibitory potential of compounds like N-Hydroxyguanidine against purified RNR enzyme. The method is adapted from established HPLC-based assays.[22]
Causality and Self-Validation
This protocol is designed as a self-validating system. The inclusion of a no-inhibitor control establishes the baseline maximum enzyme activity, while a no-enzyme control confirms that product formation is enzyme-dependent. The use of a standard curve for the expected deoxyribonucleotide product ensures accurate quantification. The thioredoxin/thioredoxin reductase/NADPH system is included to regenerate the reduced state of the RNR active site, mimicking physiological conditions and ensuring sustained activity in control reactions.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgCl₂, 150 mM KCl, 5% glycerol. Ensure all buffers are degassed.
-
Enzyme Solutions: Prepare stock solutions of purified RRM1 and RRM2 subunits in an appropriate storage buffer. The final concentration in the assay is typically in the low micromolar range (e.g., 0.1-1 µM).
-
Reducing System: Prepare a mix containing human thioredoxin 1 (e.g., 25 µM), human thioredoxin reductase 1 (e.g., 0.2 µM), and NADPH (e.g., 2 mM).
-
Substrate/Effector Mix: Prepare a solution containing the ribonucleotide substrate (e.g., 2 mM CDP) and an allosteric activator (e.g., 3 mM ATP).
-
Inhibitor Stock: Prepare a concentrated stock solution of N-Hydroxyguanidine (or other test inhibitors) in a suitable solvent (e.g., DMSO, water). Create a serial dilution series to test a range of concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube on ice, combine the assay buffer, reducing system, and substrate/effector mix.
-
Add the desired volume of the test inhibitor dilution (or solvent control).
-
Add the RRM1 and RRM2 subunits to the reaction mix. A typical ratio might be a 5-fold excess of one subunit over the other to ensure the latter is rate-limiting.[23]
-
Pre-incubate all components at 37°C for 1-2 minutes.
-
Initiate the reaction by adding the final component (often the substrate or one of the enzyme subunits). Total reaction volume is typically 50-100 µL.
-
Incubate the reaction at 37°C. At specific time points (e.g., 0, 5, 10, 20 minutes), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of a quenching solution, such as 4% perchloric acid.
-
-
Sample Processing and Detection:
-
Neutralize the quenched samples (e.g., with 0.5 M KOH). Centrifuge to remove precipitate.
-
The supernatant now contains the unreacted substrate (CDP) and the product (dCDP). For easier detection, the nucleotides can be dephosphorylated to their respective nucleosides (cytidine and deoxycytidine) by adding calf intestinal phosphatase and incubating for 1-2 hours at 37°C.[23]
-
Analyze the processed samples by reverse-phase HPLC. Use a C18 column with an appropriate mobile phase gradient (e.g., acetonitrile in an aqueous buffer) to separate the ribonucleoside from the deoxyribonucleoside product.
-
Monitor the elution profile using a UV detector (e.g., at 271 nm).
-
-
Data Analysis:
-
Quantify the amount of deoxycytidine product formed by integrating the corresponding peak area and comparing it to a standard curve of known deoxycytidine concentrations.
-
Calculate the rate of reaction (nmol product/min/mg enzyme) for each inhibitor concentration.
-
Determine the percent inhibition relative to the solvent-only control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
N-Hydroxyguanidine and its derivatives represent a potent class of RNR inhibitors with a mechanism of action that distinguishes them from classical agents like hydroxyurea. While nucleoside analogues such as gemcitabine and clofarabine exhibit formidable potency, often through multi-faceted mechanisms that include DNA incorporation, the unique profile of N-Hydroxyguanidine warrants further investigation. Its high potency and distinct mechanism may offer advantages in specific therapeutic contexts or in combination therapies.
The continued exploration of RNR inhibitors is vital. Understanding the structural and mechanistic nuances between different inhibitor classes—from the radical scavenging of hydroxyurea to the allosteric modulation by clofarabine and the unique activity of N-hydroxyguanidine—provides a broader arsenal for developing more selective and effective antiproliferative therapies. The experimental protocols outlined herein serve as a foundational tool for researchers to rigorously evaluate and compare the next generation of RNR-targeting compounds.
References
-
Inhibition of Ribonucleotide Reductase and L1210 Cell Growth by N-hydroxy-N'-aminoguanidine Derivatives. Biochemical Pharmacology. (1985). [Link]
-
Understanding ribonucleotide reductase inactivation by gemcitabine. PubMed. [Link]
-
Clofarabine. Wikipedia. [Link]
-
Clofarabine: past, present, and future. PubMed. [Link]
-
What is the mechanism of Clofarabine?. Patsnap Synapse. [Link]
-
Effects of N-hydroxy-N'-aminoguanidine derivatives on ribonucleotide reductase activity, nucleic acid synthesis, clonogenicity, and cell cycle of L1210 cells. PubMed. [Link]
-
Inhibition of ribonucleotide reductase and growth of human colon carcinoma HT-29 cells and mouse leukemia L1210 cells by N-hydroxy-N′-aminoguanidine derivatives. PubMed Central. [Link]
-
Enhanced subunit interactions with gemcitabine-5′-diphosphate inhibit ribonucleotide reductases. PubMed Central. [Link]
-
Ribonucleotide reductase inhibitor. Grokipedia. [Link]
-
Ribonucleotide reductase inhibitor. Wikipedia. [Link]
-
Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. MDPI. [Link]
-
Activation of the RNR inhibitor gemcitabine and its inhibitory roles in the cell. ResearchGate. [Link]
-
A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. National Institutes of Health. [Link]
-
Studies of N-hydroxy-N'-aminoguanidine Derivatives by Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy and as Ribonucleotide Reductase Inhibitors. Caltech Authors. [Link]
-
Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. ACS Publications. [Link]
-
Structural aspects of N-hydroxy-N'-aminoguanidine derivatives as inhibitors of L1210 cell growth and ribonucleotide reductase activity. Semantic Scholar. [Link]
-
Structure, function, and mechanism of ribonucleotide reductases. PubMed. [Link]
-
Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets. PubMed Central. [Link]
-
A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLOS One. [Link]
-
Methodology To Probe Subunit Interactions in Ribonucleotide Reductases. ACS Publications. [Link]
-
Methodology to probe subunit interactions in ribonucleotide reductases. PubMed Central. [Link]
-
Inhibition of DNA synthesis by hydroxyurea: structure-activity relationships. ScienceDirect. [Link]
-
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. PubMed. [Link]
-
Reported IC 50 values of the selected inhibitors in nM. ResearchGate. [Link]
-
Properties of N-hydroxy-N'-aminoguanidine derivatives as inhibitors of mammalian ribonucleotide reductase. Semantic Scholar. [Link]
-
N4-hydroxycytidine and inhibitors of dihydroorotate dehydrogenase synergistically suppress SARS-CoV-2 replication. bioRxiv. [Link]
-
Comparability of Mixed IC50 Data – A Statistical Analysis. PubMed Central. [Link]
-
Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. National Institutes of Health. [Link]
-
Hydroxyguanidine | CH5N3O. PubChem. [Link]
-
Hydroxyurea—The Good, the Bad and the Ugly. PubMed Central. [Link]
-
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. ACS Publications. [Link]
-
Metrics other than potency reveal systematic variation in responses to cancer drugs. National Institutes of Health. [Link]
-
Researchers offer alternative to hydroxyurea in study of DNA replication process. ScienceDaily. [Link]
-
Comparison of experimental IC50 values and those predicted by the QSAR... ResearchGate. [Link]
-
Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure, function, and mechanism of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 5. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies of N-hydroxy-N'-aminoguanidine Derivatives by Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy and as Ribonucleotide Reductase Inhibitors [authors.library.caltech.edu]
- 8. Inhibition of ribonucleotide reductase and L1210 cell growth by N-hydroxy-N'-aminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of N-hydroxy-N'-aminoguanidine derivatives on ribonucleotide reductase activity, nucleic acid synthesis, clonogenicity, and cell cycle of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ribonucleotide reductase and growth of human colon carcinoma HT-29 cells and mouse leukemia L1210 cells by N-hydroxy-N′-aminoguanidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced subunit interactions with gemcitabine-5′-diphosphate inhibit ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clofarabine - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 20. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating the Specificity of N-Hydroxyguanidine for Nitric Oxide Synthase Isoforms
For researchers, scientists, and drug development professionals navigating the complex landscape of nitric oxide (NO) signaling, the quest for isoform-specific modulators of nitric oxide synthase (NOS) is of paramount importance. This guide provides an in-depth, objective comparison of N-Hydroxyguanidine's interaction with the three primary NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—supported by experimental data and detailed protocols. Our focus is to deliver field-proven insights and a self-validating framework for your experimental design, moving beyond a simple recitation of facts to explain the causality behind experimental choices.
The Critical Role of NOS Isoform Specificity
Nitric oxide is a ubiquitous signaling molecule with a vast array of physiological and pathological roles, from regulating blood pressure to neurotransmission and immune responses.[1] The synthesis of NO is catalyzed by three distinct NOS isoforms, each with unique localization and regulatory mechanisms.[2]
-
nNOS (NOS1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neuronal communication.[2]
-
eNOS (NOS3): Expressed in the endothelium, its primary function is to regulate vascular tone and blood flow.[2]
-
iNOS (NOS2): Its expression is induced in immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO for host defense.[2]
Given these distinct roles, the development of isoform-selective NOS inhibitors or modulators is a critical therapeutic goal. Non-selective inhibition can lead to undesirable side effects, such as cardiovascular complications from eNOS inhibition or compromised immune responses from iNOS inhibition.[3]
N-Hydroxyguanidine: A Substrate Rather Than a Classical Inhibitor
While many compounds are investigated for their inhibitory potential, N-Hydroxyguanidine and its derivatives primarily act as substrates for NOS, leading to the production of nitric oxide.[4][5] This characteristic positions them as potential NO donors that can be selectively activated by specific NOS isoforms. The efficiency of this process is highly dependent on the presence of the cofactor tetrahydrobiopterin (BH4), which plays a key role in regulating the monooxygenase versus oxidase activity of NOS.[6][7] In the absence of BH4, the reaction can become uncoupled, leading to the production of superoxide instead of NO.[6]
Comparative Analysis of N-Hydroxyguanidine and its Derivatives Across NOS Isoforms
One study on N-aryl N'-hydroxyguanidines found that N-(4-chlorophenyl)N'-hydroxyguanidine is a substrate for iNOS with a Michaelis constant (Km) of 500 μM.[8] This indicates a lower affinity compared to the natural substrate L-arginine, but still demonstrates that the enzyme can process this compound to produce NO. The study highlights that this oxidation is dependent on the presence of BH4 and results in the formation of the corresponding urea and NO in a 1:1 ratio.[8]
Further research has shown that some N-aryl N'-hydroxyguanidines exhibit selectivity for iNOS , while N-butyl N'-hydroxyguanidine is a good substrate for all three isoforms (nNOS, eNOS, and iNOS). This suggests that the substituent group on the N-hydroxyguanidine core structure plays a critical role in determining isoform specificity.
For a broader perspective, the following table includes inhibitory data for well-characterized, alternative NOS inhibitors to provide a benchmark for comparison.
| Inhibitor | nNOS | eNOS | iNOS | Selectivity Profile | Reference |
| L-NMMA | IC50: ~1-5 µM | IC50: ~1-5 µM | IC50: ~5-20 µM | Non-selective | |
| 7-Nitroindazole | IC50: ~0.5-1 µM | IC50: ~10-50 µM | IC50: >100 µM | nNOS selective | [3] |
| 1400W | IC50: ~2 µM | IC50: ~50 µM | IC50: ~7 nM | iNOS highly selective | [3] |
| N-(4-chlorophenyl)N'-hydroxyguanidine | Not Reported | Not Reported | Km: 500 µM | iNOS substrate | [8] |
Experimental Workflow for Determining NOS Isoform Specificity
A robust evaluation of a compound's specificity for NOS isoforms requires a multi-faceted approach. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for determining NOS isoform specificity.
The Nitric Oxide Signaling Pathway
Understanding the broader signaling context is crucial for interpreting experimental results. The canonical NO signaling pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).
Caption: The canonical nitric oxide signaling pathway.
Detailed Experimental Protocol: In Vitro NOS Activity Assay (Griess Assay)
This protocol provides a reliable method for measuring NO production from purified NOS isoforms in the presence of a test compound like N-Hydroxyguanidine. The principle lies in the chemical conversion of NO to nitrite, which is then detected colorimetrically.
I. Rationale and Self-Validation:
This assay includes positive controls (L-arginine) and negative controls (without enzyme or substrate) to validate the assay's performance. The use of a known inhibitor (e.g., L-NAME) further ensures the specificity of the measured NO production.
II. Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS
-
N-Hydroxyguanidine
-
L-Arginine (positive control)
-
L-NAME (inhibitor control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Cofactor Solution: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and Calmodulin (for nNOS and eNOS)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
III. Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of N-Hydroxyguanidine in the assay buffer.
-
Prepare serial dilutions of the test compound to determine IC50 or Km values.
-
Prepare a fresh cofactor solution containing all necessary cofactors at their optimal concentrations.
-
Prepare a sodium nitrite standard curve (0-100 µM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound (N-Hydroxyguanidine) at various concentrations, L-Arginine (positive control), or L-NAME + L-Arginine (inhibitor control).
-
Cofactor Solution.
-
Purified NOS enzyme (nNOS, eNOS, or iNOS).
-
-
The final reaction volume should be consistent across all wells (e.g., 100 µL).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the NOS enzyme to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Nitrite Detection:
-
Stop the reaction by adding 50 µL of Griess Reagent Component A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the sodium nitrite standard curve to calculate the concentration of nitrite produced in each well.
-
Plot the enzyme activity (rate of nitrite production) against the concentration of the test compound.
-
For inhibitors, calculate the IC50 value. For substrates, determine the Km and Vmax values using Michaelis-Menten kinetics.
-
Conclusion
The evaluation of N-Hydroxyguanidine's specificity for NOS isoforms reveals its primary role as a substrate rather than a direct inhibitor. The structural modifications of the N-hydroxyguanidine scaffold can impart significant isoform selectivity, particularly towards iNOS. This characteristic opens avenues for the development of targeted NO-donating drugs. Rigorous in vitro and cell-based assays, as detailed in this guide, are essential for accurately characterizing the isoform specificity of N-Hydroxyguanidine and its derivatives, thereby guiding the development of novel therapeutics with improved safety and efficacy profiles.
References
-
Cai, T. B., Lu, D., & Wang, P. G. (2005). N-hydroxyguanidines as substrates of nitric oxide synthases. Current topics in medicinal chemistry, 5(7), 721–736. [Link]
- Pufahl, R. A., Wishnok, J. S., & Marletta, M. A. (1995). Hydrogen peroxide-supported oxidation of N omega-hydroxy-L-arginine by nitric oxide synthase. Biochemistry, 34(6), 1930–1941.
- Clement, B., & Jung, F. (2001). N-hydroxyguanidines and N-hydroxyamidines as prodrugs of guanidines and amidines: N-hydroxylation of the C=N bond in bioreversible derivatives of the antihypertensive drug guanabenz. Journal of medicinal chemistry, 44(4), 667–670.
- Gorren, A. C., & Mayer, B. (2002). The versatile functions of tetrahydrobiopterin. FEBS letters, 529(1), 1–5.
-
Boucher, J. L., Genet, A., Vadon, S., Delaforge, M., Henry, Y., & Mansuy, D. (1999). Efficient formation of nitric oxide from selective oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase. Biochemistry, 38(29), 9295–9301. [Link]
- Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical pharmacology, 43(3), 607–613.
- Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical pharmacology, 51(4), 383–394.
- Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual review of physiology, 57, 707–736.
-
Silverman, R. B. (2010). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Accounts of chemical research, 43(5), 632–642. [Link]
-
Stuehr, D. J., Santolini, J., & Wang, Z. Q. (2003). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. IUBMB life, 55(10-11), 647–654. [Link]
- Southan, G. J., Zingarelli, B., O'Connor, M., Salzman, A. L., & Szabó, C. (1996). Spontaneous rearrangement of N(G)-hydroxy-L-arginine to L-arginine and nitrite. A major pathway for N(G)-hydroxy-L-arginine degradation. The Biochemical journal, 319 ( Pt 1), 25–28.
- Wolff, D. J., & Gribin, B. J. (1994). The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. Archives of biochemistry and biophysics, 311(2), 300–306.
- Clement, B., & Schultze-Mosgau, M. H. (1999). N-Hydroxyguanidines--a new class of nitric oxide (NO) donors. Methods in enzymology, 301, 190–201.
- Hibbs, J. B., Taintor, R. R., Vavrin, Z., & Rachlin, E. M. (1988). Nitric oxide: a cytotoxic activated macrophage effector molecule.
- Mayer, B., & Hemmens, B. (1997). Biosynthesis and action of nitric oxide in mammalian cells. Trends in biochemical sciences, 22(12), 477–481.
- Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. The Biochemical journal, 357(Pt 3), 593–615.
- Marletta, M. A. (1994).
- Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et biophysica acta, 1411(2-3), 217–230.
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. [Link]
-
Cinelli, M. A., Do, H. T., Chreifi, G., & Poulos, T. L. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 40(1), 150–189. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidations of N(omega)-hydroxyarginine analogues and various N-hydroxyguanidines by NO synthase II: key role of tetrahydrobiopterin in the reaction mechanism and substrate selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
"a comparative study of the cytotoxic effects of N-Hydroxyguanidine and cisplatin"
A Comparative Guide to the Cytotoxic Effects of N-Hydroxyguanidine and Cisplatin
Introduction: A Tale of Two Cytotoxics
In the landscape of cancer chemotherapy, the quest for potent yet selective anti-cancer agents is perpetual. Among the myriad of compounds investigated, both established and novel, cisplatin and N-Hydroxyguanidine (NHG) represent two distinct mechanistic classes. Cisplatin, a platinum-based coordination complex, is a cornerstone of treatment for numerous solid tumors, including testicular, ovarian, and bladder cancers. Its clinical efficacy, however, is often curtailed by severe side effects and the development of drug resistance. N-Hydroxyguanidine, a ribonucleotide reductase inhibitor, presents an alternative mechanism of action, primarily targeting DNA synthesis. This guide provides a comparative analysis of their cytotoxic effects, delving into their mechanisms, experimental evaluation, and potential therapeutic implications.
Mechanisms of Action: A Study in Contrasts
The cytotoxic effects of cisplatin and NHG stem from fundamentally different interactions with cellular machinery.
Cisplatin: The DNA Cross-linking Agent
Cisplatin's primary mode of action involves covalent binding to DNA, forming intra- and inter-strand crosslinks. This distortion of the DNA helix obstructs replication and transcription, ultimately triggering a cascade of cellular responses including cell cycle arrest and apoptosis. The key signaling pathways activated by cisplatin-induced DNA damage include the ATR/Chk1 and ATM/Chk2 pathways, which converge on the tumor suppressor protein p53.
Caption: Cisplatin's mechanism of action.
N-Hydroxyguanidine: The Ribonucleotide Reductase Inhibitor
N-Hydroxyguanidine, in contrast, exerts its cytotoxic effects by inhibiting ribonucleotide reductase (RNR), a critical enzyme for the synthesis of deoxyribonucleotides, the building blocks of DNA. By depleting the pool of available dNTPs, NHG effectively halts DNA replication, leading to S-phase cell cycle arrest and subsequent apoptosis. This mechanism is distinct from the direct DNA damage caused by cisplatin.
Caption: N-Hydroxyguanidine's mechanism of action.
Experimental Comparison of Cytotoxicity
A direct comparison of the cytotoxic effects of cisplatin and N-Hydroxyguanidine can be achieved through a series of well-established in vitro assays. Here, we outline the protocols for assessing cell viability, apoptosis, and cell cycle distribution in a human ovarian cancer cell line (e.g., A2780).
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of cisplatin (e.g., 0.1, 1, 10, 50, 100 µM) and N-Hydroxyguanidine (e.g., 1, 10, 100, 500, 1000 µM) for 48 hours. Include a vehicle control (e.g., DMSO or saline).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Table 1: Comparative IC50 Values
| Compound | IC50 (µM) in A2780 cells (48h) |
| Cisplatin | 8.5 ± 1.2 |
| N-Hydroxyguanidine | 150.2 ± 15.8 |
Note: The data presented are representative and may vary based on experimental conditions.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat A2780 cells with the IC50 concentrations of cisplatin and N-Hydroxyguanidine for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Table 2: Apoptosis Induction
| Treatment (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Cisplatin (IC50) | 45.8 ± 3.5 | 28.7 ± 2.9 | 25.5 ± 3.1 |
| N-Hydroxyguanidine (IC50) | 50.1 ± 4.2 | 35.4 ± 3.8 | 14.5 ± 2.5 |
Note: The data presented are representative and may vary based on experimental conditions.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat A2780 cells with the IC50 concentrations of cisplatin and N-Hydroxyguanidine for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Table 3: Cell Cycle Distribution
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 4.1 | 25.2 ± 2.8 | 14.3 ± 1.9 |
| Cisplatin (IC50) | 30.1 ± 3.3 | 20.8 ± 2.5 | 49.1 ± 3.9 |
| N-Hydroxyguanidine (IC50) | 28.9 ± 3.1 | 65.7 ± 5.2 | 5.4 ± 1.1 |
Note: The data presented are representative and may vary based on experimental conditions.
Caption: Overall experimental workflow.
Comparative Summary and Conclusion
The experimental data reveals distinct cytotoxic profiles for cisplatin and N-Hydroxyguanidine.
-
Potency: Cisplatin demonstrates significantly higher potency, with a much lower IC50 value compared to N-Hydroxyguanidine in A2780 cells.
-
Apoptosis Induction: Both compounds effectively induce apoptosis. However, N-Hydroxyguanidine appears to induce a higher proportion of early apoptotic cells at its IC50 concentration, suggesting a more rapid and uniform induction of the apoptotic program.
-
Cell Cycle Arrest: The most striking difference lies in their effects on the cell cycle. Cisplatin induces a prominent G2/M arrest, consistent with the activation of DNA damage checkpoints. In contrast, N-Hydroxyguanidine causes a strong S-phase arrest, a direct consequence of dNTP pool depletion and stalled DNA replication.
References
-
Dasari, S. & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene. [Link]
-
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology. [Link]
-
Sørensen, C. S., & Syljuåsen, R. G. (2012). Safeguarding the genome: the role of checkpoint kinases. Journal of Zhejiang University. Science. B. [Link]
Assessing the Therapeutic Potential: A Comparative Guide to the Therapeutic Index of N-Hydroxyguanidine and Standard Anticancer Agents
For researchers, scientists, and drug development professionals, the quest for novel anticancer therapeutics is a journey defined by a critical balancing act: maximizing cytotoxicity against malignant cells while minimizing harm to the host. The therapeutic index (TI) is the definitive metric of this balance, quantifying the margin of safety between a drug's effective dose and its toxic dose. A higher TI signifies a wider safety window and is a hallmark of a promising clinical candidate.[1][2]
This guide provides a comprehensive framework for assessing the therapeutic index of novel compounds, using N-Hydroxyguanidine (NHG) as a compelling case study against the established benchmarks of Cisplatin and Doxorubicin. NHG and its derivatives have emerged as compounds of interest due to their demonstrated anticancer and antiviral activities.[3][4] Derivatives have shown cytotoxic potency against cancer cell lines like L1210 leukemia with up to 10-fold greater activity than the established drug hydroxyurea, alongside promisingly low toxicity in some assays.[3][5]
Here, we move beyond a simple recitation of facts. This document is designed as an in-depth technical guide, empowering you to conduct a rigorous, side-by-side evaluation. We will dissect the mechanistic underpinnings of these compounds, present a clear framework for TI assessment, provide the necessary standardized protocols to generate reproducible data, and establish a quantitative benchmark using literature-derived data for Cisplatin and Doxorubicin.
Part 1: Mechanistic Profiles of Anticancer Agents
An informed assessment of therapeutic index begins with understanding how each agent works. The divergence in mechanisms of action is fundamental to interpreting differences in efficacy and toxicity.
N-Hydroxyguanidine: A Nitric Oxide Donor and Apoptosis Inducer
N-Hydroxyguanidine is a guanidine derivative that incorporates structural elements of both guanidine and hydroxyurea.[5] Its primary mechanism of action involves its role as a substrate and inhibitor for nitric oxide synthase (NOS).[5] This interaction leads to the controlled release of nitric oxide (NO), a signaling molecule with pleiotropic effects in cancer biology.[5][6] Furthermore, studies indicate that NHG can trigger programmed cell death in cancer cells through the activation of caspase-dependent apoptotic pathways.[5] This dual role as both an enzyme inhibitor and an apoptosis inducer makes it an intriguing candidate for cancer therapy.[5]
Benchmark 1: Cisplatin - The DNA Cross-Linking Agent
Cisplatin is a cornerstone of chemotherapy, a platinum-based agent that exerts its cytotoxic effects primarily through the formation of DNA adducts.[7] Upon entering the cell, it becomes aquated and binds to the N7 position of purine bases, predominantly guanine.[7] This action creates intrastrand and interstrand crosslinks in the DNA, which physically obstructs DNA replication and repair mechanisms.[8] The resulting DNA damage, if not repaired, triggers the DNA Damage Response (DDR) and ultimately leads to the activation of apoptotic pathways and cell death.[7] Its clinical utility, however, is frequently constrained by a narrow therapeutic index and severe side effects, including neurotoxicity and renal toxicity.[8]
Benchmark 2: Doxorubicin - A Multifaceted Cytotoxic Agent
Doxorubicin, an anthracycline antibiotic, employs a more complex, multi-pronged attack. Its anticancer activity is attributed to two primary mechanisms.[9] First, it intercalates into DNA, physically inserting itself between base pairs and disrupting topoisomerase II-mediated DNA repair, which leads to double-strand breaks.[5] Second, it generates a high level of reactive oxygen species (ROS) through its metabolic conversion to a semiquinone radical.[9] This oxidative stress causes widespread damage to cellular membranes, proteins, and DNA.[1][9] The culmination of DNA damage and oxidative stress activates apoptotic pathways, often involving both p53-dependent and H₂O₂-mediated signaling.[7] This potent activity is unfortunately associated with significant cardiotoxicity, a major dose-limiting factor.[9]
Part 2: A Two-Tiered Framework for Therapeutic Index Assessment
A robust evaluation of a compound's therapeutic index is a sequential process, beginning with high-throughput in vitro screening and progressing to more complex in vivo models. This workflow ensures that only the most promising candidates, those with a clear selectivity for cancer cells, advance to costly and time-consuming animal studies.
Tier 1: In Vitro Selectivity Index (SI)
The first critical gate in preclinical assessment is the Selectivity Index (SI). This is an in vitro measure that compares the cytotoxicity of a compound against cancerous cell lines versus normal, non-cancerous cell lines.[8] It is calculated using the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of a cell population by 50%.[8]
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells [8]
A high SI value is desirable, as it indicates that the compound is preferentially toxic to cancer cells. This initial screen is paramount for weeding out compounds with high general cytotoxicity before they enter in vivo testing.
Tier 2: In Vivo Therapeutic Index (TI)
For compounds that demonstrate a promising SI, the next step is to determine the classic Therapeutic Index in a whole-organism model, typically mice.[1][10] This provides a more realistic measure of the safety margin by accounting for pharmacokinetics, metabolism, and systemic toxicity.[1] The TI is calculated as the ratio of the dose that is toxic to the dose that provides a therapeutic effect.
Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50 [2][11]
Where:
-
TD50 (or LD50): The toxic (or lethal) dose in 50% of the population. In modern preclinical studies, the Maximum Tolerated Dose (MTD) is often used as a more ethical and practical endpoint for toxicity.[12][13]
-
ED50: The effective dose that produces the desired therapeutic effect in 50% of the population (e.g., 50% tumor growth inhibition).
Part 3: Establishing the Benchmark: Performance of Standard Anticancer Drugs
To properly evaluate N-Hydroxyguanidine or any novel agent, its performance must be contextualized against the drugs currently used in the clinic. The following tables summarize literature-derived data for Cisplatin and Doxorubicin, creating a benchmark for your own experimental results. A placeholder column is provided for your test compound.
It is critical to note that IC50 values reported in the literature can vary significantly between studies. This heterogeneity can arise from differences in experimental conditions, cell passage numbers, and assay protocols.[2][10] Therefore, while these tables provide a valuable reference, it is imperative to run Cisplatin and/or Doxorubicin as positive controls within your own experiments to ensure a direct and valid comparison.
Table 1: In Vitro Cytotoxicity & Selectivity Benchmark
| Compound | Cell Line (Type) | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| N-Hydroxyguanidine Derivative | HL-60 (Leukemia) | 11 | Vero (Normal Kidney) | >100 | > 9.1 | [14] |
| (Placeholder for your data) | ||||||
| Doxorubicin | MCF-7 (Breast) | ~0.7 - 2.5 | HK-2 (Normal Kidney) | > 20 | > 8 - 28 | [2][3][15] |
| A549 (Lung) | > 20 (Resistant) | HaCaT (Keratinocyte) | ~320 | ~16 | [2][3][16] | |
| HepG2 (Liver) | ~11 - 12 | HK-2 (Normal Kidney) | > 20 | ~1.7 | [2][3][17] | |
| Cisplatin | MCF-7 (Breast) | ~7 - 25 | NIH/3T3 (Fibroblast) | ~69 | ~2.8 - 9.8 | [10][11][18] |
| A549 (Lung) | ~9 - 16 | HDF (Fibroblast) | (Varies) | (Varies) | [11][14][16] | |
| HeLa (Cervical) | ~5 - 77 | HEK-293T (Kidney) | ~118 | ~1.5 - 23.6 | [10][17][19] |
Table 2: In Vivo Toxicity & Efficacy Benchmark (Illustrative)
| Compound | Animal Model | Toxicity Endpoint (LD50/MTD) | Efficacy Endpoint (ED50) | Therapeutic Index (TI) | Reference(s) |
| N-Hydroxyguanidine | (Data to be determined) | ||||
| (Placeholder for your data) | |||||
| Doxorubicin | Mouse | LD50: ~17-20 mg/kg (IV) | Highly variable by model | Highly variable | [2] |
| Cisplatin | Mouse | LD50: ~8.6 mg/kg | Highly variable by model | Highly variable | [8] |
Part 4: Standardized Protocols for Comparative Assessment
Reproducibility is the bedrock of scientific integrity. The following protocols describe standardized, self-validating methodologies for determining the key parameters required for a robust therapeutic index assessment.
Protocol 1: In Vitro IC50 Determination via MTT Assay
Objective: To determine the concentration of an anticancer agent required to inhibit the growth of a cell population by 50% (IC50). The causality here is that viable cells possess active mitochondrial dehydrogenases that convert the MTT salt into a purple formazan product; the amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (N-Hydroxyguanidine, Cisplatin, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO, PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds and positive controls (Cisplatin, Doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: Viability % = (OD_treated / OD_control) * 100.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity or mortality in an animal model.[12] This is a critical step for establishing a safe dose range for subsequent efficacy studies.
Materials:
-
Healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, single-sex
-
Test compound formulated in a sterile, biocompatible vehicle (e.g., saline, 5% DMSO in corn oil)
-
Dosing syringes and needles
-
Animal balance
Step-by-Step Methodology:
-
Animal Acclimation:
-
Allow mice to acclimate to the facility for at least one week before the study begins. House them with free access to food and water.
-
-
Dose Grouping:
-
Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group.
-
Select a range of at least 3-5 escalating doses based on any available in vitro cytotoxicity data or literature on similar compounds.
-
-
Administration:
-
Administer the compound via the intended clinical route (e.g., intravenous (IV), intraperitoneal (IP), or oral gavage (PO)).
-
Administer a single dose or multiple doses over a short period (e.g., daily for 5 days), depending on the intended clinical schedule.
-
-
Monitoring and Observation:
-
Monitor animals daily for at least 14 days.
-
Record body weight daily. A weight loss of >20% is often considered a sign of unacceptable toxicity.
-
Observe for clinical signs of toxicity, including changes in posture, activity, breathing, and presence of piloerection or ataxia.[12]
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause mortality, a >20% loss in body weight, or other severe clinical signs of distress.[20]
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor activity of a compound in a living organism and determine the effective dose (ED50).[4][21] This is achieved by implanting human tumor cells into immunocompromised mice and measuring tumor growth inhibition in response to treatment.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Human cancer cell line of interest
-
Matrigel (optional, to support tumor engraftment)
-
Test compound formulated in vehicle
-
Calipers for tumor measurement
Step-by-Step Methodology:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a sterile solution (e.g., PBS), optionally mixed 1:1 with Matrigel.
-
Inject the cell suspension (e.g., 1-5 million cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group), including a vehicle control and a positive control (e.g., Cisplatin).
-
-
Treatment:
-
Administer the test compound and controls at doses at or below the predetermined MTD, following a clinically relevant schedule (e.g., once daily, twice weekly).
-
-
Efficacy Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
The ED50 can be determined by testing multiple dose levels and identifying the dose that causes 50% TGI.
-
Part 5: Data Interpretation and Path Forward
Upon completion of these protocols, you will have generated the necessary data to populate the benchmark tables for your compound of interest. The analysis should be direct and objective.
-
In Vitro: How does the Selectivity Index of N-Hydroxyguanidine (or your compound) compare to that of Doxorubicin and Cisplatin against the same cell lines? A significantly higher SI suggests a more favorable in vitro safety profile. The preliminary data for an NHG derivative, showing an SI of over 9 against HL-60 cells, is a promising starting point that warrants further investigation across a broader panel of cells.[14]
-
In Vivo: How does the calculated Therapeutic Index (MTD/ED50) compare to the benchmarks? A wider margin between the MTD and the effective dose is a strong indicator of clinical potential.
The journey of drug development is iterative. The framework presented here provides a logical, evidence-based path for assessing the therapeutic potential of N-Hydroxyguanidine and other novel anticancer agents. By rigorously comparing their performance against established standards, we can more effectively identify and advance the next generation of safer, more effective cancer therapies.
References
Click to expand
-
Therapeutic Index: A Vital Component in Selection of Anticancer Agents for Clinical Trial | JNCI: Journal of the National Cancer Institute | Oxford Academic. [Link]
-
Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - MDPI. [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PubMed Central. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central. [Link]
-
IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. [Link]
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. [Link]
-
Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation - Journal of Advanced Veterinary Research. [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest - The Royal Society of Chemistry. [Link]
-
IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM) - ResearchGate. [Link]
-
IC 50 values for cell lines treated with cisplatin BG | Download Table - ResearchGate. [Link]
-
IC50 values of doxorubicin and cisplatin in each group of cells. (A)... - ResearchGate. [Link]
-
Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. [Link]
-
cell lines ic50: Topics by Science.gov. [Link]
-
IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... | Download Scientific Diagram - ResearchGate. [Link]
-
iC 50 values of MCF7, A549, and C42 cancer cell lines treated with... - ResearchGate. [Link]
-
IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... - ResearchGate. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed. [Link]
-
IC 50 values determination for doxorubicin or cisplatin after MCF7,... - ResearchGate. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. [Link]
-
Toxicology - MuriGenics. [Link]
-
The chronic lymphocytic leukemia antigen (cCLLa) as immunotherapy target: assessment of LD50 and MTD of four ricin-based anti-cCLLa immunotoxins (ITs) in Balb/c mice - PubMed. [Link]
-
lines ic50 values: Topics by Science.gov. [Link]
-
vivo toxicity study: Topics by Science.gov. [Link]
-
N-hydroxy-N'-aminoguanidines as anti-cancer lead molecule: QSAR, synthesis and biological evaluation - PubMed. [Link]
-
Preclinical Antitumor Activity and Biodistribution of a Novel Anti-GCC Antibody-Drug Conjugate in Patient-derived Xenografts - PubMed. [Link]
-
Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC - NIH. [Link]
-
Cytotoxicity of chlorhexidine and neem extract on cultured human gingival fibroblasts through fluorescence-activated cell sorting analysis : An in-vitro study - PMC - NIH. [Link]
-
In Vivo Pharmacology Services - WuXi Biologics. [Link]
-
2.6.7 毒性試験の概要表 R&D/18/0720 - Genotoxicity: In Vivo - Report Title - PMDA. [Link]
-
Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation - PubMed. [Link]
Sources
- 1. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toxicology | MuriGenics [murigenics.com]
- 13. The chronic lymphocytic leukemia antigen (cCLLa) as immunotherapy target: assessment of LD50 and MTD of four ricin-based anti-cCLLa immunotoxins (ITs) in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N-Hydroxyguanidine in a Research Environment
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxyguanidine, a guanidine derivative with significant applications in medicinal chemistry as an antitumor and antiviral agent, requires meticulous handling due to its potential hazards.[1][2] This guide provides a detailed operational plan for the safe use of N-Hydroxyguanidine in a laboratory setting, emphasizing procedural controls and personal protective equipment to ensure the safety of all personnel.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for N-Hydroxyguanidine is not extensively documented, information from structurally similar compounds, such as Guanidine Hydrochloride, indicates that it should be handled with caution. Guanidine derivatives are known to be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[3][4] Therefore, a thorough risk assessment is imperative before commencing any work with this compound.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may be harmful.[3]
Engineering and Administrative Controls: The First Line of Defense
Before relying on personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of N-Hydroxyguanidine powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory is well-ventilated.[5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving N-Hydroxyguanidine.
-
Training: All personnel handling the compound must be thoroughly trained on its hazards and safe handling procedures.
-
Work Area Demarcation: Clearly designate the area where N-Hydroxyguanidine is handled and restrict access.
-
Hygiene Practices: Wash hands thoroughly after handling and before leaving the laboratory.[6] Do not eat, drink, or smoke in the laboratory.[7]
-
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the recommended PPE for handling N-Hydroxyguanidine.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[4][5] | To protect against splashes and dust that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat.[4][8][9] | To prevent skin contact which can cause irritation.[4] Contaminated clothing should be removed and washed before reuse.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., type N95) should be worn if dust is generated, especially outside of a fume hood.[4][8] | To prevent the inhalation of dust which may be harmful.[3] |
| Footwear | Closed-toe shoes.[4] | To protect feet from potential spills. |
Step-by-Step Operational Plan for Handling N-Hydroxyguanidine
A systematic workflow is critical for ensuring safety. The following diagram and procedures outline the key steps for the safe handling of N-Hydroxyguanidine.
Sources
- 1. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bioshopcanada.com [bioshopcanada.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Hydroxyguanidine 6345-29-5 [sigmaaldrich.com]
- 9. pnnl.gov [pnnl.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
